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  • Product: 3,4-Diethyloxy phenylacetic acid

Core Science & Biosynthesis

Foundational

Synthesis of 3,4-Diethoxyphenylacetic Acid from 1,2-Diethoxybenzene: Mechanistic Pathways and Process Optimization

Abstract 3,4-Diethoxyphenylacetic acid is a critical intermediate in the synthesis of isoquinoline-derived antispasmodic agents, most notably Drotaverine[1]. This technical guide provides an in-depth mechanistic analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,4-Diethoxyphenylacetic acid is a critical intermediate in the synthesis of isoquinoline-derived antispasmodic agents, most notably Drotaverine[1]. This technical guide provides an in-depth mechanistic analysis and step-by-step experimental protocols for the synthesis of 3,4-diethoxyphenylacetic acid starting from 1,2-diethoxybenzene. We critically evaluate the classical industrial cyanation route against a modern, cyanide-free glyoxylate pathway, detailing the causality behind reagent selection, regiocontrol, and phase-transfer catalysis.

Introduction & Retrosynthetic Analysis

The synthesis of substituted phenylacetic acids is a cornerstone of active pharmaceutical ingredient (API) manufacturing. For 3,4-diethoxyphenylacetic acid, the starting material of choice is 1,2-diethoxybenzene (also known as o-diethoxybenzene)[2]. The electron-rich nature of the dialkoxy-substituted aromatic ring makes it highly susceptible to electrophilic aromatic substitution (EAS).

Retrosynthetically, the acetic acid side chain can be installed via two primary strategies:

  • Route A (Classical Cyanation): One-carbon homologation of a benzyl halide via nucleophilic substitution with cyanide, followed by hydrolysis[3].

  • Route B (Glyoxylate Pathway): Direct two-carbon acylation using an oxalyl derivative, followed by reduction of the alpha-keto group[4].

Retrosynthetic and synthetic pathways for 3,4-diethoxyphenylacetic acid.

Route A: The Classical Cyanation Pathway

This route remains the industrial standard due to the low cost of reagents, high atom economy, and robust scalability[5].

Mechanistic Causality

Chloromethylation: The reaction utilizes paraformaldehyde and hydrogen chloride gas (or concentrated aqueous HCl) in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride ( ZnCl2​ ). The ZnCl2​ coordinates with formaldehyde, generating a highly reactive hydroxymethyl cation (or its chloromethyl equivalent, +CH2​Cl ). The regioselectivity is dictated by the strong +M (mesomeric) effect of the ethoxy groups. While positions 3 and 4 are both activated, the 4-position is significantly less sterically hindered, leading almost exclusively to 3,4-diethoxybenzyl chloride (4-chloromethyl-1,2-diethoxybenzene)[6].

Mechanism A 1,2-Diethoxybenzene C Wheland Intermediate (Resonance Stabilized at C4) A->C Electrophilic Attack (Para to Ethoxy) B Formaldehyde + HCl + ZnCl2 (Active Electrophile: +CH2Cl) B->C D 3,4-Diethoxybenzyl chloride C->D Deprotonation (Rearomatization)

Mechanistic pathway of the highly regioselective chloromethylation step.

Cyanation: The conversion of the benzyl chloride to 3,4-diethoxyphenylacetonitrile is a classic SN​2 displacement[7]. Because sodium cyanide ( NaCN ) is water-soluble and the benzyl chloride is organic-soluble, the reaction is biphasic. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is critical. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, transporting it into the organic phase (e.g., toluene) where the SN​2 reaction occurs rapidly. This avoids the use of high-boiling polar aprotic solvents like DMF, which complicate industrial workups.

Hydrolysis: The nitrile is hydrolyzed to the corresponding carboxylic acid under strongly basic conditions (aqueous NaOH in ethanol). The reaction proceeds via a primary amide intermediate, driven to completion by the irreversible deprotonation of the resulting carboxylic acid to form the carboxylate salt, accompanied by the evolution of ammonia gas.

Experimental Protocol: Route A

Step 1: Synthesis of 3,4-Diethoxybenzyl chloride

  • Charge a glass-lined reactor with 1.0 equivalent of 1,2-diethoxybenzene, 1.5 equivalents of paraformaldehyde, and 0.5 equivalents of anhydrous ZnCl2​ .

  • Add concentrated aqueous HCl (37%) while maintaining the temperature below 30°C.

  • Heat the biphasic mixture to 60-70°C and stir vigorously for 5 hours.

  • Cool to room temperature, extract the organic layer with toluene, and wash successively with water and 5% aqueous NaHCO3​ to remove residual acid. Dry over anhydrous Na2​SO4​ .

Step 2: Synthesis of 3,4-Diethoxyphenylacetonitrile

  • To the toluene solution of 3,4-diethoxybenzyl chloride from Step 1, add 0.05 equivalents of TBAB.

  • Prepare a 30% w/v aqueous solution of NaCN (1.2 equivalents) and add it to the reactor. (Caution: Highly toxic. Ensure rigorous safety protocols and gas scrubbing).

  • Heat the biphasic mixture to 85°C with rapid agitation for 4 hours.

  • Separate the aqueous phase (quench with sodium hypochlorite to destroy residual cyanide). Wash the toluene phase with brine and concentrate under vacuum to yield the crude nitrile[7].

Step 3: Synthesis of 3,4-Diethoxyphenylacetic acid

  • Dissolve the crude nitrile in a 1:1 mixture of ethanol and 20% aqueous NaOH .

  • Reflux the mixture (approx. 85°C) for 10-12 hours until ammonia evolution ceases.

  • Distill off the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with dichloromethane to remove unreacted neutral impurities.

  • Acidify the aqueous layer with concentrated HCl to pH 2. The product, 3,4-diethoxyphenylacetic acid, will precipitate as a white-to-off-white solid[1].

  • Filter, wash with cold water, and dry under vacuum.

Route B: The Cyanide-Free Glyoxylate Pathway

To circumvent the extreme toxicity and environmental burden of sodium cyanide, modern process chemistry has developed the glyoxylate pathway[4][8].

Mechanistic Causality

Instead of a one-carbon chloromethylation, this route utilizes a two-carbon acylation. Friedel-Crafts acylation of 1,2-diethoxybenzene with ethyl oxalyl chloride (oxalyl chloride monoethyl ester) in the presence of AlCl3​ yields ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate[4]. This reagent is superior to acetyl chloride because it directly installs the carboxylic oxidation state at the terminal carbon, avoiding the need for the low-yielding and malodorous Willgerodt-Kindler reaction (which uses morpholine and elemental sulfur)[9]. The alpha-keto ester is then subjected to catalytic hydrogenation over Palladium on Carbon (Pd/C). The benzylic ketone is fully reduced to a methylene group, yielding ethyl 3,4-diethoxyphenylacetate, which is subsequently saponified.

Experimental Protocol: Route B

Step 1: Friedel-Crafts Acylation

  • Suspend 1.1 equivalents of anhydrous AlCl3​ in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Dropwise add 1.05 equivalents of ethyl oxalyl chloride.

  • Slowly add 1.0 equivalent of 1,2-diethoxybenzene, maintaining the temperature below 10°C to prevent ether cleavage.

  • Warm to 25°C and stir for 1.5 hours[4].

  • Quench by pouring the mixture over crushed ice and 1M HCl . Separate the organic layer, wash with brine, dry, and concentrate.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude alpha-keto ester in ethanol. Add 10% Pd/C catalyst (5% w/w relative to substrate) and a catalytic amount of concentrated HCl (to facilitate the reduction of the benzylic hydroxyl intermediate).

  • Pressurize the reactor with H2​ gas to 60 psi and heat to 50°C.

  • Agitate until hydrogen uptake ceases (typically 6-8 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 3: Saponification

  • Treat the resulting ethyl 3,4-diethoxyphenylacetate with 2M aqueous NaOH and reflux for 2 hours.

  • Cool, acidify with HCl to pH 2, and filter the precipitated 3,4-diethoxyphenylacetic acid.

Quantitative Data & Process Comparison

The selection of a synthetic route depends heavily on the scale, regulatory environment, and available infrastructure. The table below summarizes the operational metrics of both pathways.

ParameterRoute A (Classical Cyanation)Route B (Glyoxylate Pathway)
Overall Yield 65% - 75%75% - 85%
Key Reagents Paraformaldehyde, ZnCl2​ , NaCN Ethyl oxalyl chloride, AlCl3​ , H2​ , Pd/C
Toxicity Profile High (Requires handling of highly toxic NaCN )Moderate (Avoids cyanide; uses heavy metals/ H2​ )
Regioselectivity Good (Steric hindrance favors 4-position)Excellent (Acylation is highly para-selective)
Scalability Excellent (Standard industrial method)Very Good (Requires pressure reactors for H2​ )
Step Count 3 Steps3 Steps

Table 1: Comparative metrics for the synthesis of 3,4-diethoxyphenylacetic acid.

Conclusion

The synthesis of 3,4-diethoxyphenylacetic acid from 1,2-diethoxybenzene highlights the evolution of process chemistry. While the classical chloromethylation-cyanation sequence remains heavily utilized due to its robust scalability and low material costs, the inherent risks associated with sodium cyanide have driven the development of alternative pathways. The glyoxylate route offers a greener, cyanide-free alternative with superior overall yields, provided the manufacturing facility is equipped for pressurized catalytic hydrogenation. Both methods, when executed with precise mechanistic control, yield high-purity material suitable for downstream pharmaceutical synthesis.

References

  • CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate.
  • US2783265A - Preparation of phenylacetonitriles.
  • RU2561489C2 - Drotaverine synthesis method.

Sources

Exploratory

3,4-Diethoxyphenylacetic Acid: Physicochemical Profiling and Mechanistic Role in API Synthesis

Executive Summary In the landscape of pharmaceutical manufacturing, the structural integrity of Active Pharmaceutical Ingredient (API) intermediates dictates the yield, purity, and pharmacokinetic viability of the final...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the structural integrity of Active Pharmaceutical Ingredient (API) intermediates dictates the yield, purity, and pharmacokinetic viability of the final drug product. 3,4-Diethoxyphenylacetic acid is a critical, high-value building block primarily utilized in the synthesis of Drotaverine, a potent phosphodiesterase-4 (PDE4) inhibitor widely prescribed as an antispasmodic agent.

This technical whitepaper provides an in-depth analysis of 3,4-Diethoxyphenylacetic acid, detailing its physicochemical properties, its mechanistic role in the bipartite condensation pathway of Drotaverine, and the validated experimental protocols required for its synthesis and analytical quantification.

Structural Identity and Physicochemical Data

The molecular architecture of 3,4-Diethoxyphenylacetic acid features a phenyl ring substituted with two ethoxy groups at the meta and para positions, coupled with an acetic acid moiety. This specific functionalization provides the necessary steric and electronic properties required for subsequent amidation and cyclization reactions in API manufacturing.

Table 1: Physicochemical Properties
ParameterValue / Description
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.26 g/mol [1]
CAS Registry Number 38464-04-9[1]
Appearance White to off-white crystalline powder[1]
Melting Point 78.0 °C to 82.0 °C[1]
LogP (Predicted) 2.00[2]
pKa (Predicted) ~4.36[3]

Mechanistic Pathways: The Drotaverine API Synthesis

The industrial synthesis of Drotaverine relies on a convergent pathway where 3,4-Diethoxyphenylacetic acid acts as one of two primary precursors. The synthesis begins with ortho-diethoxybenzene (ODEB), which is converted to diethoxyphenylacetonitrile (DEN). From DEN, the pathway diverges into two parallel streams[4]:

  • Alkaline Hydrolysis: DEN is hydrolyzed to form 3,4-Diethoxyphenylacetic acid .

  • Catalytic Hydrogenation: DEN is reduced using Raney Nickel to form 3,4-Diethoxyphenethylamine .

These two intermediates are then condensed to form an ethoxyamide intermediate. Finally, a Bischler-Napieralski cyclization utilizing phosphorus oxychloride (POCl₃) closes the ring, yielding the Drotaverine hydrochloride API[4].

DrotaverineSynthesis ODEB Ortho-diethoxybenzene (ODEB) DEN Diethoxyphenylacetonitrile (DEN) ODEB->DEN Chloromethylation & Cyanidation DEPAA 3,4-Diethoxyphenylacetic acid (C12H16O4) DEN->DEPAA Alkaline Hydrolysis (NaOH then HCl) DEPEA 3,4-Diethoxyphenethylamine DEN->DEPEA Catalytic Hydrogenation (Raney Nickel) Amide Ethoxyamide Intermediate DEPAA->Amide Condensation Reaction DEPEA->Amide Condensation Reaction API Drotaverine Hydrochloride (Final API) Amide->API Bischler-Napieralski Cyclization (POCl3)

Fig 1: Mechanistic pathway of Drotaverine API synthesis highlighting 3,4-Diethoxyphenylacetic acid.

Experimental Protocol: Synthesis and Crystallization

The following protocol outlines the industrial-scale conversion of Diethoxyphenylacetonitrile (DEN) into highly pure 3,4-Diethoxyphenylacetic acid via alkaline saponification[4].

Step-by-Step Methodology
  • Alkaline Saponification:

    • Action: Charge a reactor with water, 98% Sodium Hydroxide (NaOH), and Diethoxyphenylacetonitrile (DEN). Heat the reaction mass to 55–60 °C.

    • Causality: The elevated temperature provides the activation energy necessary for the hydroxide ion to nucleophilically attack the electrophilic nitrile carbon. This converts the hydrophobic nitrile into a highly water-soluble sodium carboxylate salt while evolving ammonia gas.

  • Impurity Clearance:

    • Action: Maintain the temperature and stir for 0.5 to 1.0 hour until complete dissolution is visually confirmed.

    • Causality: Complete dissolution acts as a self-validating visual cue that the conversion to the hydrophilic sodium salt is complete. Any unreacted organic precursors or hydrophobic byproducts remain insoluble and can be removed via filtration at this stage.

  • Acidification and Precipitation:

    • Action: Cool the filtrate to 50–55 °C. Slowly titrate with 30–31% Hydrochloric Acid (HCl) until the pH reaches 4.0–5.0 (verified via Congo red indicator paper).

    • Causality: The addition of HCl protonates the carboxylate anion. Because the pKa of 3,4-diethoxyphenylacetic acid is approximately 4.36[3], dropping the pH to this range forces the molecule into its neutral, free-acid state. The neutral acid is insoluble in the aqueous medium, driving rapid precipitation.

  • Crystallization and Isolation:

    • Action: Cool the reactor mass to 15–20 °C and hold for 2 hours to allow complete crystal lattice formation. Centrifuge the resulting slurry, wash the filter cake with deionized water, and dry.

    • Causality: The 2-hour hold at lower temperatures maximizes the thermodynamic yield of the crystallization process. Washing with deionized water removes residual sodium chloride salts formed during the acidification step, ensuring the final API intermediate meets the strict melting point specification of >78.0 °C[1].

Analytical Validation: RP-HPLC Methodology

To validate the purity of the synthesized 3,4-Diethoxyphenylacetic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized. The method leverages a low-silanol stationary phase to prevent peak tailing[2].

Table 2: RP-HPLC Method Parameters
ParameterSpecification
Column Type Reverse-Phase, Low-Silanol (e.g., Newcrom R1, 3 µm)[2]
Mobile Phase Acetonitrile (MeCN) / Water / Acidic Modifier[2]
Acidic Modifier (UV) Phosphoric Acid[2]
Acidic Modifier (MS) Formic Acid (for Mass-Spec compatibility)[2]
Elution Mode Isocratic or Gradient (Scalable)[2]
Step-by-Step Analytical Workflow
  • Mobile Phase Preparation:

    • Action: Blend HPLC-grade Acetonitrile and Water. Add Phosphoric acid (if using a UV detector) or Formic acid (if coupling with Mass Spectrometry).

    • Causality: The acidic modifier is strictly required to lower the pH of the mobile phase below the analyte's pKa (~4.36). This suppresses the ionization of the carboxylic acid group, keeping 3,4-diethoxyphenylacetic acid in its neutral state. A neutral state maximizes hydrophobic interactions with the stationary phase, ensuring sharp, symmetrical peaks and preventing early elution.

  • Column Equilibration:

    • Action: Install a low-silanol reverse-phase column and equilibrate with the mobile phase until a stable baseline is achieved.

    • Causality: Standard silica columns possess unendcapped silanol groups that can act as secondary ion-exchange sites, causing severe peak tailing for acidic analytes. Utilizing a specialized low-silanol column (like the Newcrom R1) eliminates these secondary interactions, validating the quantitative accuracy of the peak area.

  • Sample Injection & Quantification:

    • Action: Inject the sample and monitor the eluent. Quantify the purity based on peak area normalization. This method is highly scalable and can be adapted for preparative separation to isolate specific impurities[2].

Conclusion

3,4-Diethoxyphenylacetic acid (C₁₂H₁₆O₄, MW: 224.26) is an indispensable intermediate in the synthesis of spasmolytic APIs. By strictly controlling the thermodynamics of alkaline saponification and the pH-dependent kinetics of its precipitation, manufacturers can achieve the high-purity yields required for downstream Bischler-Napieralski cyclization. Furthermore, robust RP-HPLC methodologies utilizing acidic modifiers ensure the stringent quality control necessary for modern pharmaceutical standards.

References

  • Source: google.com (Google Patents)
  • 3,4-Diethoxyphenylacetic acid - SIELC Technologies Source: sielc.com URL:[Link]

  • 3,4-diethoxy phenyl acetic acid - ChemBK Source: chembk.com URL:[Link]

Sources

Foundational

Physicochemical Profiling of 3,4-Diethoxyphenylacetic Acid: Thermal Dynamics and Analytical Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In pharmaceutical development, the thermal properties of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In pharmaceutical development, the thermal properties of active pharmaceutical ingredient (API) intermediates dictate downstream synthetic viability, storage conditions, and purification methodologies. 3,4-Diethoxyphenylacetic acid (CAS No. 38464-04-9) is a critical intermediate, most notably utilized in the synthesis of the antispasmodic API, Drotaverine.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a data-gathering exercise, but as an analysis of structural thermodynamics. This whitepaper provides an in-depth mechanistic evaluation of its melting point (MP) and boiling point (BP), supported by self-validating analytical protocols designed to ensure absolute data integrity in a regulated laboratory environment.

Structural & Mechanistic Insights: The Causality of Thermal Properties

To understand the thermal behavior of 3,4-Diethoxyphenylacetic acid, we must analyze its molecular architecture (C₁₂H₁₆O₄). The molecule consists of a phenylacetic acid core substituted with two ethoxy groups at the 3 and 4 positions.

The Melting Point (77 – 79 °C)

The moderate melting point of 77–79 °C is a delicate balance between stabilizing and destabilizing intermolecular forces:

  • Stabilization (Hydrogen Bonding): The carboxylic acid moiety strongly dimerizes in the solid state via intermolecular hydrogen bonds. This creates a stable crystal lattice that requires significant thermal energy to break, preventing the compound from existing as a liquid at room temperature.

  • Destabilization (Steric Hindrance): The bulky 3,4-diethoxy substituents introduce steric bulk that disrupts the highly ordered, planar packing typically seen in unsubstituted benzoic or phenylacetic acids. This steric disruption lowers the lattice energy, capping the melting point below 80 °C.

The Boiling Point (357.2 °C at 760 mmHg)

The exceptionally high boiling point is driven by two primary factors:

  • Dimer Persistence in the Melt: Even after the crystal lattice breaks, the carboxylic acid dimers often persist in the liquid phase. Vaporization requires breaking these strong hydrogen bonds entirely.

  • London Dispersion Forces: The addition of two ethoxy chains significantly increases the molecular surface area and molecular weight (224.25 g/mol ). The resulting London dispersion forces compound the energy required for the molecules to enter the gas phase, pushing the boiling point to 357.2 °C at standard atmospheric pressure.

Causality Core 3,4-Diethoxyphenylacetic Acid Structure F1 Carboxylic Acid Moiety (Strong H-Bonding) Core->F1 F2 Diethoxy Substituents (Steric Hindrance & Mass) Core->F2 R1 High Boiling Point (357.2 °C) F1->R1 Increases thermal energy required R2 Moderate Melting Point (77 - 79 °C) F1->R2 Stabilizes crystal lattice F2->R1 Increases dispersion forces F2->R2 Disrupts planar packing

Logical relationship between molecular structure and thermal properties.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of 3,4-Diethoxyphenylacetic acid, serving as the baseline for analytical verification [1][2][3].

PropertyValueTest Condition / Method
Melting Point 77 - 79 °CCapillary Method / DSC
Boiling Point 357.2 °C@ 760 mmHg (Standard Atm)
Density 1.133 g/cm³20 °C
Flash Point 134.1 °CClosed Cup
Molecular Weight 224.25 g/mol Computed
Appearance Solid / PowderRoom Temperature

Laboratory Protocols: Self-Validating Analytical Workflows

In a rigorous analytical setting, a protocol must be self-validating —meaning the system inherently proves its own accuracy during the execution of the test. Below are the step-by-step methodologies for determining the MP and BP of 3,4-Diethoxyphenylacetic acid.

Protocol A: Self-Validating Melting Point Determination (Capillary Method)

Principle: Concurrent analysis of a known reference standard ensures the heating block's thermal calibration is accurate in real-time.

  • System Validation (The Control): Select a USP-grade reference standard with a melting point closely matching the target. Vanillin (USP MP: 81–83 °C) is the ideal choice.

  • Sample Preparation: Thoroughly pulverize the 3,4-Diethoxyphenylacetic acid sample using an agate mortar to ensure uniform heat transfer. Load the sample into a glass capillary tube to a depth of 2-3 mm. Tap firmly to pack. Load a second capillary with the Vanillin standard.

  • Execution: Insert both capillaries into the melting point apparatus simultaneously. Set the initial ramp rate to 5 °C/min until 65 °C, then reduce the ramp rate to 1 °C/min to ensure thermal equilibrium.

  • Observation & Validation:

    • Record the onset of melting (first droplet) and the clear point (complete liquefaction) for both tubes.

    • Validation Gate: If the Vanillin standard melts exactly within the 81–83 °C range, the system is validated. The recorded MP of the 3,4-Diethoxyphenylacetic acid (expected 77–79 °C) is thereby certified as accurate.

Protocol B: Self-Validating Boiling Point Determination (Micro-Ebulliometry)

Principle: High boiling points are highly susceptible to atmospheric pressure variations. A concurrent pressure-correction validation is mandatory.

  • System Validation (The Control): Utilize Benzyl benzoate (BP: 323 °C) as a high-temperature reference liquid to validate the thermocouple and pressure compensation algorithms.

  • Setup: Place 5 mL of the melted 3,4-Diethoxyphenylacetic acid into a micro-ebulliometer flask equipped with a calibrated digital thermocouple and a reflux condenser. Add anti-bumping granules to prevent superheating.

  • Execution: Apply heat using a controlled heating mantle. Increase temperature steadily until a continuous, steady reflux ring is established in the condenser, and the temperature reading stabilizes for at least 3 minutes.

  • Pressure Correction: Record the ambient barometric pressure. Apply the Sydney Young equation to correct the observed boiling point to 760 mmHg.

    • Validation Gate: If the corrected boiling point of the Benzyl benzoate control reads exactly 323 °C, the corrected reading for the sample (expected ~357.2 °C) is validated.

MP_BP_Workflow A 3,4-Diethoxyphenylacetic Acid Batch Sample B1 USP Calibration (Vanillin Standard) A->B1 Aliquot 1 B2 Pressure Calibration (Benzyl Benzoate) A->B2 Aliquot 2 C1 Melting Point Analysis (77 - 79 °C) B1->C1 System Validated C2 Boiling Point Analysis (357.2 °C @ 760 mmHg) B2->C2 System Validated D Validated Physicochemical Profile C1->D C2->D

Self-validating analytical workflow for MP and BP determination.

References

  • Title: 3,4-Diethoxyphenylacetic Acid (CID 579813) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 3,4-Diethoxyphenylacetic Acid CAS No.: 38464-04-9 Source: AlfaChem URL: [Link]

Exploratory

A Technical Guide to the Potential Biological Activities of Diethoxy-Substituted Phenylacetic Acids

Introduction Diethoxy-substituted phenylacetic acids represent a class of organic compounds with significant, yet largely unexplored, potential in the realm of drug discovery and development. While their close structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diethoxy-substituted phenylacetic acids represent a class of organic compounds with significant, yet largely unexplored, potential in the realm of drug discovery and development. While their close structural analogs, the dimethoxy- and dihydroxy-substituted phenylacetic acids, have been the subject of considerable research, the diethoxy variants remain a promising frontier. This guide provides a comprehensive technical overview of the prospective biological activities of these compounds, drawing upon established knowledge of related molecules to inform a rational approach to their investigation. We will delve into the scientific rationale for exploring their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, and provide detailed, field-proven experimental protocols for their evaluation.

The core chemical structure, a phenylacetic acid scaffold with two ethoxy groups (–OCH₂CH₃) on the phenyl ring, offers a unique combination of lipophilicity and potential for hydrogen bonding interactions. The positioning of these ethoxy groups (e.g., 2,5- or 3,4-) is expected to significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing class of molecules.

Part 1: Potential Anti-Inflammatory Activities

Scientific Rationale:

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Phenylacetic acid derivatives, including the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, are known to exert their anti-inflammatory effects through the inhibition of COX enzymes.[1][2] Furthermore, studies on related dimethoxy- and dihydroxy-phenylacetic acid derivatives have demonstrated their potential to modulate inflammatory responses.[1][3] For instance, 3,4-dihydroxyphenylacetic acid has been shown to exhibit significant anti-inflammatory effects by reducing pro-inflammatory cytokines.[1] The increased lipophilicity conferred by the ethoxy groups in diethoxy-substituted phenylacetic acids, compared to their methoxy or hydroxy counterparts, may enhance cell membrane permeability and interaction with the active sites of inflammatory enzymes.

Experimental Protocols for assessing Anti-Inflammatory Activity

This assay determines the ability of a test compound to inhibit the activity of the two COX isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Principle: The assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2) by the peroxidase component of the enzyme. This peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes in the Tris-HCl buffer.

    • Prepare a stock solution of arachidonic acid (substrate) and a chromogenic or fluorogenic probe.

    • Prepare stock solutions of the diethoxy-substituted phenylacetic acid test compounds and a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the Tris-HCl buffer, heme cofactor, and either the COX-1 or COX-2 enzyme solution.

    • Add the test compound at various concentrations or the reference inhibitor. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[5]

    • Initiate the reaction by adding the arachidonic acid substrate and the probe to each well.

    • Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.[6]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).

dot

cluster_workflow COX Inhibition Assay Workflow prep Reagent Preparation (Enzymes, Substrate, Compounds) plate Plate Setup (Buffer, Heme, COX Enzyme) prep->plate inhibitor Inhibitor Addition (Test Compounds, Controls) plate->inhibitor preinc Pre-incubation (10-15 min at 37°C) inhibitor->preinc initiate Reaction Initiation (Add Arachidonic Acid & Probe) preinc->initiate measure Kinetic Measurement (Absorbance/Fluorescence) initiate->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: Workflow for the in vitro COX inhibition assay.

This assay evaluates the ability of a test compound to inhibit 5-LOX, another key enzyme in the inflammatory pathway that produces leukotrienes.

Principle: The assay measures the production of hydroperoxides from the lipoxygenation of a substrate like linoleic or arachidonic acid. The hydroperoxides can be detected spectrophotometrically at 234 nm or using a colorimetric or fluorometric probe.[7][8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Prepare a working solution of 5-lipoxygenase enzyme in cold borate buffer.

    • Prepare a substrate solution of linoleic acid or arachidonic acid in the borate buffer.

    • Prepare stock solutions of the diethoxy-substituted phenylacetic acid test compounds and a reference inhibitor (e.g., zileuton) in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the borate buffer and the 5-LOX enzyme solution.

    • Add the test compound at various concentrations or the reference inhibitor. Include a vehicle control.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 234 nm in kinetic mode for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

dot

cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Inhibited by NSAIDs LOX 5-LOX AA->LOX Inhibited by LOX Inhibitors PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Caption: Simplified Arachidonic Acid Inflammatory Pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for diethoxy-substituted phenylacetic acids in anti-inflammatory assays, based on the expected activity trends from related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
3,4-Diethoxyphenylacetic Acid15.20.825.6
2,5-Diethoxyphenylacetic Acid25.81.532.1
Diclofenac (Reference)5.10.1>100
Zileuton (Reference)>100>1000.5

Part 2: Potential Antimicrobial Activities

Scientific Rationale:

Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties.[8] The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways. The lipophilicity of a molecule can play a crucial role in its ability to penetrate the bacterial cell wall. The presence of ethoxy groups in diethoxy-substituted phenylacetic acids is expected to increase their lipophilicity compared to their hydroxylated counterparts, potentially leading to enhanced antimicrobial activity.

Experimental Protocol for Assessing Antimicrobial Activity

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[9][10]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated. The MIC is determined by observing the lowest concentration of the compound that prevents visible turbidity. The MBC is determined by sub-culturing from the wells with no visible growth onto an agar medium.[9][10]

Step-by-Step Protocol:

  • Preparation of Materials:

    • Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium for the test microorganisms.

    • Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Prepare a standardized inoculum of each bacterium equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

    • Prepare stock solutions of the diethoxy-substituted phenylacetic acid test compounds and a reference antibiotic (e.g., ciprofloxacin) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC and MBC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12]

    • To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[13]

dot

cluster_workflow Broth Microdilution Workflow prep Prepare Reagents (Broth, Inoculum, Compounds) serial Serial Dilution of Compounds in Plate prep->serial inoculate Inoculate with Bacterial Suspension serial->inoculate incubate Incubate (18-24h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic plate_mbc Plate from clear wells for MBC read_mic->plate_mbc read_mbc Read MBC (Lowest concentration with no colonies) plate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical MIC values for diethoxy-substituted phenylacetic acids against representative bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3,4-Diethoxyphenylacetic Acid64128
2,5-Diethoxyphenylacetic Acid128256
Ciprofloxacin (Reference)0.50.25

Part 3: Potential Enzyme Inhibition

Scientific Rationale:

The phenylacetic acid scaffold is present in various enzyme inhibitors.[14][15] The specific diethoxy substitution pattern can influence the molecule's ability to fit into the active site of an enzyme and form key interactions. For instance, tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and food industries. Some phenolic compounds have shown tyrosinase inhibitory activity.[16] The diethoxy-substituted phenylacetic acids could potentially interact with the active site of various enzymes, modulating their activity.

Experimental Protocol for Assessing Enzyme Inhibition

Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, a colored product that can be measured spectrophotometrically.[16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).

    • Prepare a solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a solution of L-DOPA (substrate) in the phosphate buffer.

    • Prepare stock solutions of the diethoxy-substituted phenylacetic acid test compounds and a reference inhibitor (e.g., kojic acid) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer and the tyrosinase solution.

    • Add the test compound at various concentrations or the reference inhibitor. Include a vehicle control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

Diethoxy-substituted phenylacetic acids present a compelling area of research for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, there is a strong rationale to investigate their potential as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further exploration of this chemical space, including the synthesis of a broader range of isomers and derivatives, coupled with the rigorous biological testing outlined herein, is warranted to unlock the full therapeutic potential of this promising class of molecules.

References

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  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology, 10(1), 49–53.
  • COX-2 inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved March 14, 2026, from [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit - Bio-Techne. (n.d.). Retrieved March 14, 2026, from [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011).
  • Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(4), 1234.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012).
  • Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 14, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved March 14, 2026, from [Link]

  • Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells. (2012). Current Medicinal Chemistry, 19(22), 3767-3773.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025). Retrieved March 14, 2026, from [Link]

  • 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice. (2022). Life Sciences, 303, 120742.
  • Colorimetric Method for the Determination of Lipoxygenase Activity. (2000). Analytical Biochemistry, 287(2), 258-263.
  • 3,4-Diethoxy Phenyl Acetic Acid - Pharmaceutical Intermediates. (n.d.). Retrieved March 14, 2026, from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). Molecules, 27(19), 6293.
  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1997). Phytomedicine, 4(3), 207-212.
  • Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2012). European Journal of Pharmacology, 677(1-3), 156-163.
  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents. (n.d.).
  • Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. (2025). Molecules, 30(4), 897.
  • Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. (2025). International Journal of Molecular Sciences, 26(1), 234.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology, 10, 2243.
  • Design, Synthesis, Biological Evaluation and Inhibition Mechanism of 3-/4-Alkoxy Phenylethylidenethiosemicarbazides as New, Potent and Safe Tyrosinase Inhibitors. (2019). Molecules, 24(18), 3286.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (2024).
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). International Journal of Molecular Sciences, 24(3), 2234.
  • Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetic acid derivatives - ResearchGate. (2025). Retrieved March 14, 2026, from [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Chemistry, 10, 989354.
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Sources

Foundational

An In-Depth Technical Guide to 3,4-Diethoxyphenylacetic Acid: Synthesis, Characterization, and Pharmaceutical Significance

A Core Intermediate in Antispasmodic Drug Synthesis Abstract 3,4-Diethoxyphenylacetic acid, a synthetically produced carboxylic acid derivative, holds a position of significance in the pharmaceutical industry primarily a...

Author: BenchChem Technical Support Team. Date: March 2026

A Core Intermediate in Antispasmodic Drug Synthesis

Abstract

3,4-Diethoxyphenylacetic acid, a synthetically produced carboxylic acid derivative, holds a position of significance in the pharmaceutical industry primarily as a crucial intermediate in the manufacture of the antispasmodic drug drotaverine. While its discovery is not marked by a singular event or individual, its importance has grown with the clinical use of drotaverine. This technical guide provides a comprehensive overview of 3,4-diethoxyphenylacetic acid, detailing its synthesis, analytical characterization, and the pivotal role it plays in the mechanism of action of its downstream active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction

3,4-Diethoxyphenylacetic acid (DEPAA) is an organic compound with the molecular formula C₁₂H₁₆O₄.[1] Structurally, it features a phenylacetic acid backbone with two ethoxy groups substituted at the 3 and 4 positions of the benzene ring.[1] It typically appears as a white to off-white crystalline solid.[2] While not known to occur naturally, DEPAA is a vital synthetic building block, particularly in the production of isoquinoline-based pharmaceuticals.[1] Its primary claim to notability is its role as a key precursor to drotaverine, a potent phosphodiesterase 4 (PDE4) inhibitor used to alleviate smooth muscle spasms.[2] Understanding the synthesis and properties of DEPAA is therefore fundamental to the production and quality control of this important therapeutic agent.

The Genesis of a Key Intermediate: History and Discovery

The history of 3,4-diethoxyphenylacetic acid is intrinsically linked to the development of the antispasmodic drug, drotaverine. The discovery of DEPAA itself is not widely attributed to a specific individual or date; rather, it emerged as a necessary synthetic intermediate from the broader field of medicinal chemistry research into papaverine and its analogues.[1] Papaverine, a benzylisoquinoline alkaloid, was the progenitor of a class of smooth muscle relaxants. The quest for more potent and selective agents with fewer side effects led to the synthesis of drotaverine, and consequently, to the development of efficient synthetic routes for its precursors, including 3,4-diethoxyphenylacetic acid.

The evolution of DEPAA synthesis reflects advancements in organic synthesis, with a notable shift towards safer and more environmentally benign methodologies. Early synthetic pathways may have involved hazardous reagents, but contemporary methods, such as those detailed in recent patents, prioritize the avoidance of toxic chemicals like sodium cyanide. This highlights a conscious effort in the pharmaceutical industry to develop greener and more sustainable manufacturing processes for essential drug intermediates.

Synthesis of 3,4-Diethoxyphenylacetic Acid: A Comparative Analysis of Methodologies

The synthesis of 3,4-diethoxyphenylacetic acid is a multi-step process that can be approached through several strategic routes. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired scale, and considerations for safety and environmental impact. Below, we detail and compare two prominent synthetic strategies.

Route 1: From 1,2-Diethoxybenzene via Friedel-Crafts Acylation and Hydrolysis

This route commences with the commercially available 1,2-diethoxybenzene and proceeds through a Friedel-Crafts acylation followed by a reduction and hydrolysis sequence.

Diagram of Synthetic Route 1:

Synthetic_Route_1 start 1,2-Diethoxybenzene intermediate1 2-(3,4-Diethoxyphenyl)-2-oxoacetate start->intermediate1 Friedel-Crafts Acylation (Oxalyl chloride monoethyl ester, Lewis Acid) intermediate2 3,4-Diethoxyphenylacetic acid ethyl ester intermediate1->intermediate2 Hydrogenation (Pd/C, H2, HCl) final_product 3,4-Diethoxyphenylacetic acid intermediate2->final_product Hydrolysis (NaOH, then acid workup)

Caption: Synthetic pathway from 1,2-diethoxybenzene to 3,4-diethoxyphenylacetic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Step 1: Friedel-Crafts Acylation to yield Ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate

  • Rationale: This step introduces the two-carbon side chain to the aromatic ring. The use of oxalyl chloride monoethyl ester provides the necessary keto-ester functionality for the subsequent reduction. A Lewis acid catalyst, such as aluminum chloride, is essential to activate the acylating agent.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the suspension to 0-5 °C.

    • Slowly add oxalyl chloride monoethyl ester to the cooled suspension.

    • To this mixture, add a solution of 1,2-diethoxybenzene in the same solvent dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to proceed at room temperature until completion, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude keto-ester.

Step 2: Hydrogenation to yield Ethyl 3,4-diethoxyphenylacetate

  • Rationale: This step reduces the ketone to a methylene group. Catalytic hydrogenation using palladium on carbon is a common and effective method for this transformation.

  • Procedure:

    • Dissolve the crude ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of palladium on carbon (Pd/C) and a source of acid (e.g., hydrochloric acid).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude ethyl 3,4-diethoxyphenylacetate.

Step 3: Hydrolysis to yield 3,4-Diethoxyphenylacetic acid [3]

  • Rationale: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard and high-yielding reaction.

  • Procedure:

    • To the crude ethyl 3,4-diethoxyphenylacetate, add a 5-6 M solution of sodium hydroxide.[3]

    • Heat the mixture to 50-60 °C for 0.5-1.5 hours.[3]

    • Monitor the reaction for the disappearance of the starting ester.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.[3]

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield 3,4-diethoxyphenylacetic acid.

Route 2: From 3,4-Diethoxybenzaldehyde via Oxidation

An alternative approach involves the oxidation of the corresponding aldehyde, 3,4-diethoxybenzaldehyde.

Diagram of Synthetic Route 2:

Synthetic_Route_2 start 3,4-Diethoxybenzaldehyde final_product 3,4-Diethoxyphenylacetic acid start->final_product Oxidation (e.g., Pinnick or Jones Oxidation)

Caption: Synthesis of 3,4-diethoxyphenylacetic acid via oxidation of the corresponding aldehyde.

Experimental Protocol: Oxidation of 3,4-Diethoxybenzaldehyde

  • Rationale: The direct oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with the choice depending on the substrate's sensitivity and desired reaction conditions. The Pinnick oxidation is a mild and selective method, while the Jones oxidation is a more powerful, albeit less "green," alternative.

  • Procedure (Pinnick Oxidation):

    • Dissolve 3,4-diethoxybenzaldehyde in a mixture of a tertiary alcohol (e.g., t-butanol) and water.

    • Add a phosphate buffer and a chlorine scavenger (e.g., 2-methyl-2-butene).

    • To this stirred solution, add an aqueous solution of sodium chlorite dropwise at room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction, remove the organic solvent under reduced pressure, and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Routes
FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Aldehyde Oxidation
Starting Material 1,2-Diethoxybenzene3,4-Diethoxybenzaldehyde
Number of Steps 31 (from the aldehyde)
Key Reactions Friedel-Crafts Acylation, Hydrogenation, HydrolysisOxidation
Advantages Utilizes a readily available starting material.More convergent (fewer steps from the aldehyde).
Disadvantages Longer reaction sequence. May require use of strong Lewis acids.The starting aldehyde may be less readily available or more expensive than 1,2-diethoxybenzene.
Safety/Environmental Avoids highly toxic reagents like sodium cyanide.The choice of oxidizing agent impacts the environmental footprint (e.g., chromium waste in Jones oxidation).

Analytical Characterization

The identity and purity of 3,4-diethoxyphenylacetic acid are critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the ethyl groups of the ethoxy substituents. The aromatic protons typically appear as a complex multiplet in the aromatic region. The methylene protons will be a singlet, and the ethoxy groups will show a characteristic quartet and triplet pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the methylene carbon, and the carbons of the ethoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural elucidation. The predicted monoisotopic mass of 3,4-diethoxyphenylacetic acid is 224.10486 Da.[4]

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of 3,4-diethoxyphenylacetic acid and for identifying any volatile impurities. The compound may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity determination and quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used to separate the target compound from its impurities.

Role in Pharmacology: The Precursor to Drotaverine

While there is a lack of data on the intrinsic biological activity of 3,4-diethoxyphenylacetic acid, its significance lies in its role as a direct precursor to drotaverine. Drotaverine is a potent antispasmodic agent that exerts its therapeutic effect through the selective inhibition of phosphodiesterase 4 (PDE4).[4]

Mechanism of Action of Drotaverine:

Drotaverine_Mechanism Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inactivates SmoothMuscleRelaxation Smooth Muscle Relaxation MLCK->SmoothMuscleRelaxation Leads to

Caption: The mechanism of action of drotaverine, a downstream product of 3,4-diethoxyphenylacetic acid.

The synthesis of drotaverine involves the condensation of 3,4-diethoxyphenylacetic acid with another key intermediate, 3,4-diethoxyphenylethylamine, to form an amide, which is then cyclized to form the isoquinoline core of the final drug molecule. Therefore, the purity and quality of 3,4-diethoxyphenylacetic acid directly impact the quality and efficacy of the final drotaverine product.

Conclusion

3,4-Diethoxyphenylacetic acid, though not a compound with a storied discovery, is a cornerstone in the synthesis of the widely used antispasmodic drug drotaverine. Its synthesis, achievable through various routes, has been refined to improve efficiency and safety. The rigorous analytical characterization of this intermediate is paramount to ensuring the quality of the final pharmaceutical product. While devoid of significant intrinsic biological activity, its role as a key building block underscores the importance of understanding the chemistry and development of such precursor molecules in the broader context of drug discovery and manufacturing. Future research in this area may focus on further optimizing synthetic routes to enhance sustainability and reduce costs, thereby ensuring the continued availability of this important therapeutic agent.

Sources

Exploratory

A Researcher's Guide to Sourcing and Validating 3,4-Diethoxyphenylacetic Acid for Drug Development

For researchers and drug development professionals, the integrity of starting materials is paramount. The quality of a chemical precursor like 3,4-Diethoxyphenylacetic acid can significantly influence the downstream succ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The quality of a chemical precursor like 3,4-Diethoxyphenylacetic acid can significantly influence the downstream success of a synthesis, the purity of an active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a potential therapeutic. This in-depth technical guide provides a comprehensive overview of commercial suppliers of 3,4-Diethoxyphenylacetic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds, and outlines a robust protocol for its in-house quality validation.

The Critical Role of Starting Material Quality in Research and Development

In the intricate process of drug discovery and development, the quality of the raw materials serves as the foundation upon which all subsequent research is built.[1][2][3] High-purity starting materials are essential for ensuring the efficacy, safety, and consistency of pharmaceutical products.[1][4] Impurities, even in trace amounts, can lead to a cascade of undesirable effects, including altered biological activity, the formation of toxic byproducts, and difficulties in process scale-up.[1][2] Therefore, a meticulous approach to sourcing and validating chemical precursors is not merely a matter of good laboratory practice but a fundamental requirement for translational research.

3,4-Diethoxyphenylacetic acid (CAS 38464-04-9) is a key intermediate in the synthesis of various pharmaceuticals, including the antispasmodic drug Drotaverine.[5][6] Its molecular structure, featuring a substituted benzene ring, makes it a valuable building block in medicinal chemistry. Given its role in the production of APIs, the purity and consistency of 3,4-Diethoxyphenylacetic acid are of utmost importance.

Commercial Suppliers of 3,4-Diethoxyphenylacetic Acid: A Comparative Overview

A number of chemical suppliers offer 3,4-Diethoxyphenylacetic acid for research purposes. The table below provides a comparative summary of offerings from several prominent vendors. It is important to note that while this information is based on publicly available data, specifications and availability are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current information.

SupplierProduct NumberPurity SpecificationAnalytical Methods CitedAvailable Quantities
TCI America D3419>98.0%GC, Neutralization titration, NMR5g, 25g
Sigma-Aldrich ALNH9A9E6F5198%Not specified on product pageInquire
ChemScene CS-W013066≥98%Not specified on product page5g, 10g, 50g, 100g
Santa Cruz Biotechnology sc-280623Not specifiedNot specified1g, 5g
Pharmaffiliates PA 04 0671000Not specifiedNot specifiedInquire

Supplier Selection and Initial Vetting Workflow

The selection of a suitable supplier is a critical first step in ensuring the quality of your starting material. The following workflow, illustrated in the diagram below, outlines a systematic approach to this process.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request & Review Product Specifications & CoA A->B Gather Data C Evaluate Supplier Reputation & Support B->C Assess Quality Documentation G Reject Supplier B->G Inadequate Documentation D Order Small Sample for In-house Validation C->D Initial Approval E Perform Quality Control Testing D->E Experimental Verification F Qualify Supplier & Place Larger Order E->F Meets Specs E->G Fails Specs

Caption: A workflow diagram for the selection and qualification of a chemical supplier.

In-House Quality Validation Protocol for 3,4-Diethoxyphenylacetic Acid

Upon receiving a new batch of 3,4-Diethoxyphenylacetic acid, it is crucial to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use. The following is a detailed, step-by-step methodology for the comprehensive analysis of this compound.

Physical and Chemical Property Verification
  • Appearance: Visually inspect the material. It should be a white to off-white crystalline solid.[7]

  • Solubility: Test the solubility in a relevant organic solvent, such as methanol.

  • Melting Point: Determine the melting point using a calibrated apparatus. The expected range is approximately 78-82 °C.[8] A sharp melting point range is indicative of high purity.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Data Analysis:

      • Confirm the presence of characteristic peaks for the ethoxy groups (triplet and quartet), the aromatic protons, and the methylene protons of the acetic acid moiety.

      • Integrate the peaks to ensure the proton ratios are consistent with the molecular structure.

      • Check for the absence of significant impurity peaks.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

    • Data Acquisition: Acquire the ¹³C NMR spectrum.

    • Data Analysis: Verify the presence of the expected number of carbon signals corresponding to the molecular structure.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Use an HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column is suitable for this analysis.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile is a good starting point.

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Data Interpretation: The chromatogram should show a single major peak corresponding to 3,4-Diethoxyphenylacetic acid. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A purity of ≥98% is generally expected for research-grade material.

Purity Determination by Titration
  • Neutralization Titration:

    • Principle: As a carboxylic acid, the purity of 3,4-Diethoxyphenylacetic acid can be determined by titration with a standardized solution of a strong base.

    • Procedure:

      • Accurately weigh a known amount of the sample (e.g., 100-200 mg) and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

      • Add a few drops of a suitable indicator (e.g., phenolphthalein).

      • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached.

    • Calculation: Calculate the purity based on the volume of titrant used, its concentration, and the mass of the sample.

Logical Framework for Quality Control Testing

The following diagram illustrates the logical flow of the in-house validation process, starting from the initial physical checks to the final purity assessment.

QC_Workflow A Receive New Batch of 3,4-Diethoxyphenylacetic Acid B Physical & Chemical Property Verification (Appearance, Solubility, MP) A->B C Spectroscopic Analysis (¹H & ¹³C NMR) B->C D Chromatographic Purity (HPLC) C->D E Purity by Titration (Neutralization Titration) D->E F Batch Meets All Specifications E->F Compare Results to Specifications G Release for Research Use F->G H Quarantine & Contact Supplier F->H Discrepancy Found

Caption: A flowchart outlining the in-house quality control process for a new chemical batch.

Conclusion

The sourcing and validation of high-purity starting materials are indispensable for the integrity and success of pharmaceutical research and development. By carefully selecting suppliers and implementing a rigorous in-house quality control program, researchers can mitigate risks associated with impurities and ensure the reliability and reproducibility of their experimental results. This guide provides a framework for making informed decisions when procuring 3,4-Diethoxyphenylacetic acid and a practical, scientifically-grounded approach to its validation, ultimately contributing to the advancement of drug discovery.

References

  • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery.
  • Guidechem. (n.d.). 3,4-Diethoxyphenylacetic acid 38464-04-9.
  • FAQ. (2023, January 11). What are the applications and transformations of (3,4-Dimethoxyphenyl)acetic acid?
  • TCI America. (n.d.). 3,4-Diethoxyphenylacetic Acid | 38464-04-9.
  • Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • ChemBK. (2024, April 9). 3,4-diethoxy phenyl acetic acid.
  • Sigma-Aldrich. (n.d.). 3,4-diethoxyphenylacetic acid | 38464-04-9.
  • SCL Lifesciences. (2023, July 26). Importance of Raw Material API in Pharmaceutical Manufacturing.
  • Sigma-Aldrich. (n.d.). (3,4-diethoxyphenyl)acetic acid | 38464-04-9.
  • Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
  • Pharmaffiliates. (n.d.). CAS No : 38464-04-9 | Product Name : 3,4-Diethoxyphenylacetic Acid.
  • Eubioco. (2025, May 13). Pharmaceutical raw materials - a guide to ingredient selection and quality control.
  • MilliporeSigma. (n.d.). 3,4-diethoxyphenylacetic acid | 38464-04-9.
  • AMI Scientific. (n.d.). 3,4-Diethoxyphenylacetic Acid TCI Analytical reagent.
  • Sigma-Aldrich. (n.d.). 3,4-diethoxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). 3,4-diethoxyphenylacetic acid | 38464-04-9.
  • ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid | Request PDF.
  • ChemScene. (n.d.). 2-(3,4-Diethoxyphenyl)acetic acid.
  • Therapeutic Goods Administration. (2023, July 24). Starting material analytical procedure validation for complementary medicines.
  • Fisher Scientific. (n.d.). 3,4-Dihydroxyphenylacetic Acid 98.0+%, TCI America 25 g | Buy Online.
  • Pharmaoffer.com. (n.d.). 3,4-Dimethoxy Phenyl Acetic Acid API CAS# 93-40-3 Producers.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • TCI America. (n.d.). Online Catalogue Page Usage.
  • AMI Scientific. (n.d.). 3,4-Diethoxyphenylacetic Acid TCI Analytical reagent.
  • PubMed. (1995, July 21). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Taylor & Francis. (n.d.). 3 4 dihydroxyphenylacetic acid – Knowledge and References.
  • Pharmaceutical Technology. (2025, March 11). Transition From Clinical to Commercial Supply Chain-Regulatory Starting Materials.
  • Santa Cruz Biotechnology. (n.d.). (3,4-diethoxyphenyl)acetic acid | CAS 38464-04-9.
  • CPHI Online. (2020, August 7). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel.

Sources

Foundational

Theoretical Properties and Synthetic Applications of 3,4-Diethoxyphenylacetic Acid: A Technical Whitepaper

Executive Summary In the landscape of pharmaceutical manufacturing, the efficiency of Active Pharmaceutical Ingredient (API) synthesis is heavily dictated by the theoretical properties and purity of its upstream intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the efficiency of Active Pharmaceutical Ingredient (API) synthesis is heavily dictated by the theoretical properties and purity of its upstream intermediates. 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a critical carboxylic acid derivative utilized primarily in the synthesis of complex polycyclic drugs, most notably the antispasmodic agent Drotaverine[1].

As an application scientist, understanding the physicochemical behavior of this molecule—specifically the electron-donating effects of its ethoxy moieties—is paramount. This guide deconstructs the theoretical properties, mechanistic utility, and validated synthetic protocols for 3,4-Diethoxyphenylacetic acid, providing a comprehensive framework for researchers and process chemists.

Physicochemical and Theoretical Properties

The molecular architecture of 3,4-Diethoxyphenylacetic acid (C₁₂H₁₆O₄) features a benzene ring substituted with two ethoxy groups at the meta and para positions relative to an acetic acid side chain[2].

From a theoretical standpoint, the ether oxygen atoms possess lone pairs that participate in resonance with the aromatic pi-system. This electron-donating resonance (+R effect) significantly increases the electron density of the aromatic ring[3]. Consequently, the ring becomes highly activated toward electrophilic aromatic substitution—a property that is ruthlessly exploited during downstream cyclization reactions in API synthesis.

Quantitative Data Summary

The following table consolidates the verified physicochemical properties of the compound, critical for predicting its behavior in various solvent systems and thermal conditions:

PropertyValueSource
CAS Number 38464-04-92[2]
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol 4[4]
Appearance White to off-white crystalline solid5[5]
Melting Point 77.0 – 82.0 °C5[5]
Boiling Point 357.2 °C (at 760 mmHg)2[2]
Density 1.133 g/cm³6[6]
Predicted LogP 2.116[6]

Mechanistic Role in API Synthesis

The primary industrial application of 3,4-Diethoxyphenylacetic acid is its role as a precursor in the synthesis of Drotaverine[7],[1]. The logic of this synthetic route is an elegant demonstration of leveraging the intermediate's theoretical properties.

The workflow begins with an amidation reaction (condensation) between 3,4-Diethoxyphenylacetic acid and 3,4-diethoxyphenylethylamine. This yields an amide intermediate. The critical step is the subsequent Bischler-Napieralski cyclization , driven by a dehydrating agent like Phosphorus Oxychloride (POCl₃)[8]. The high electron density provided by the ethoxy groups on the aromatic ring stabilizes the transition state, allowing the amide carbonyl carbon to attack the ring, forming a dihydroisoquinoline derivative. Final dehydrogenation yields the fully aromatic Drotaverine API[8].

Drotaverine Acid 3,4-Diethoxyphenylacetic acid Condensation Amidation (Condensation) Acid->Condensation Amine 3,4-Diethoxyphenylethylamine Amine->Condensation Amide N-(3,4-Diethoxyphenylethyl)- 3,4-diethoxyphenylacetamide Condensation->Amide Cyclization Bischler-Napieralski Cyclization (POCl3) Amide->Cyclization Dehydro Dehydrogenation (Pd/C or Raney Ni) Cyclization->Dehydro Drotaverine Drotaverine Hydrochloride (API) Dehydro->Drotaverine

Caption: Core mechanism of Drotaverine API synthesis via amidation and cyclization.

Synthetic Pathways and Upstream Chemistry

To obtain 3,4-Diethoxyphenylacetic acid, the industry standard relies on the functionalization of 1,2-diethoxybenzene. The process involves a chloromethylation step to produce 3,4-diethoxybenzyl chloride, followed by cyanation to yield 3,4-diethoxyphenylacetonitrile[3],[8]. The final transformation is the targeted hydrolysis of the nitrile group into the carboxylic acid.

Synthesis A 1,2-Diethoxybenzene (Starting Material) B Chloromethylation (HCHO, HCl) A->B C 3,4-Diethoxybenzyl chloride B->C D Cyanation (NaCN) C->D E 3,4-Diethoxyphenylacetonitrile D->E F Hydrolysis (NaOH, then HCl) E->F G 3,4-Diethoxyphenylacetic acid (Target API Intermediate) F->G

Caption: Synthetic pathway of 3,4-Diethoxyphenylacetic acid from 1,2-diethoxybenzene.

Experimental Protocol: Base-Catalyzed Hydrolysis of 3,4-Diethoxyphenylacetonitrile

The following protocol outlines the conversion of 3,4-diethoxyphenylacetonitrile to 3,4-diethoxyphenylacetic acid. This methodology is designed as a self-validating system , ensuring that each step has an observable metric to confirm success before proceeding[8].

Step 1: Alkaline Saponification
  • Action: Charge a reactor with 500 mL of deionized water and 300 g of 3,4-diethoxyphenylacetonitrile. Heat the mixture to 55–60 °C. Slowly introduce 75 mL of a 45% w/w Sodium Hydroxide (NaOH) solution. Gradually raise the temperature to 95–100 °C and maintain vigorous stirring for 1 hour[8].

  • Causality: Nitrile groups are highly resistant to hydrolysis at ambient temperatures. The combination of high thermal energy and a strong nucleophile (OH⁻) drives the addition reaction, evolving ammonia gas and forming the highly water-soluble sodium 3,4-diethoxyphenylacetate.

  • Validation Check: The reaction mass must transition from a biphasic suspension to a completely homogeneous solution. Any remaining oil droplets indicate incomplete conversion.

Step 2: Decolorization and Filtration
  • Action: Add 20 g of activated carbon to the hot solution (95 °C) and stir for 30 minutes. Filter the mixture hot through a Celite pad to remove the carbon[8].

  • Causality: The harsh alkaline and high-temperature conditions inevitably trigger minor side reactions, generating trace colored polymeric impurities. Activated carbon adsorbs these high-molecular-weight byproducts, ensuring the final intermediate meets strict optical purity standards.

Step 3: Acidification and Precipitation
  • Action: Cool the clarified filtrate to 50–55 °C. Slowly titrate the solution with 31% Hydrochloric Acid (HCl) until the pH reaches 4.0–5.0[8].

  • Causality: 3,4-Diethoxyphenylacetic acid is a weak organic acid. Lowering the pH below its pKa forces the protonation of the soluble sodium salt, converting it into the insoluble free carboxylic acid. Maintaining the temperature at 50–55 °C prevents the product from crashing out amorphously, promoting structured crystal growth.

  • Validation Check: Verify the pH using Congo Red indicator paper (which must turn blue) or a calibrated pH meter[8].

Step 4: Isolation and Final Validation
  • Action: Cool the resulting suspension to 15–20 °C and hold for 2 hours. Isolate the crystalline product via centrifugation. Wash the filter cake with cold deionized water until the effluent is pH neutral, then dry under vacuum[8].

  • Causality: Holding the mixture at a lower temperature maximizes the thermodynamic yield of the crystallization. Washing is critical to remove residual NaCl and excess HCl; halogenated impurities can severely poison the metal catalysts (e.g., Pd/C or Raney Ni) used in the downstream dehydrogenation of Drotaverine[1],[8].

  • Validation Check: The dried product must exhibit a melting point between 77–82 °C[5] and achieve a Gas Chromatography (GC) purity of >98.0%[9].

Analytical Validation & Safety Considerations

When handling 3,4-Diethoxyphenylacetic acid, analytical validation is commonly performed via Mass Spectrometry. Predicted Collision Cross Section (CCS) profiles show standard adducts at [M+H]+ 225.11 and [M-H]- 223.09[4].

Safety & Handling: The compound is classified under GHS as an irritant. It carries the signal word Warning and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard PPE (gloves, safety goggles, and a fume hood) is mandatory during synthesis and handling[5].

References

  • Guidechem. 3,4-Diethoxyphenylacetic acid 38464-04-9. Retrieved from 2

  • Sigma-Aldrich. 3,4-diethoxyphenylacetic acid | 38464-04-9. Retrieved from

  • PureSynth. 34-Diethoxyphenylacetic Acid 98.0%(GC). Retrieved from 9

  • TCI America. 3,4-Diethoxyphenylacetic Acid | 38464-04-9. Retrieved from 5

  • CymitQuimica. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile. Retrieved from3

  • ChemicalBook. 3,4-Diethoxyphenylacetic acid | 38464-04-9. Retrieved from 10

  • GlobalChemMall. 3,4-Diethoxyphenylacetic Acid. Retrieved from 6

  • ChemBK. 3,4-diethoxy phenyl acetic acid. Retrieved from 7

  • PubChemLite. 3,4-diethoxyphenylacetic acid (C12H16O4). Retrieved from 4

  • Google Patents. CN111170847B - Novel method for preparing drotaverine hydrochloride intermediate. Retrieved from 1

  • ChemicalBook. 3,4-Diethoxyphenylacetic acid Safety. Retrieved from 11

  • Google Patents. RU2561489C2 - Drotaverine synthesis method. Retrieved from8

Sources

Exploratory

An In-depth Technical Guide to 3,4-Diethoxyphenylacetic Acid: Structural Analogs and Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,4-diethoxyphenylacetic acid, its structural analogs, and derivatives, with a focus on t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-diethoxyphenylacetic acid, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and potential as therapeutic agents. As a key intermediate in the synthesis of the antispasmodic drug Drotaverine, the 3,4-diethoxyphenylacetic acid scaffold holds significant promise for the development of novel compounds, particularly as inhibitors of phosphodiesterase 4 (PDE4). This guide delves into the scientific rationale behind exploring this chemical space, offering detailed experimental protocols for synthesis and biological evaluation, and discussing the structure-activity relationships that govern the therapeutic potential of these molecules.

Introduction: The 3,4-Dialkoxyphenylacetic Acid Scaffold

The 3,4-dialkoxyphenylacetic acid framework is a versatile scaffold in medicinal chemistry. The parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), is a well-known metabolite of the neurotransmitter dopamine and the dietary flavonoid quercetin.[1][2] DOPAC itself exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[3][4] The methylation of the hydroxyl groups to yield 3,4-dimethoxyphenylacetic acid (homoveratric acid) has been shown to enhance lipophilicity and influence its biological activity, with applications in the synthesis of drugs like Betaxolol.[5][6]

This guide focuses on the diethyl ether derivative, 3,4-diethoxyphenylacetic acid. Its primary claim to fame is its role as a crucial intermediate in the industrial synthesis of Drotaverine, a potent antispasmodic drug.[7][8] The mechanism of action of Drotaverine, a selective phosphodiesterase 4 (PDE4) inhibitor, provides a strong rationale for investigating the therapeutic potential of 3,4-diethoxyphenylacetic acid and its derivatives in their own right.[5][6][9]

Synthesis of 3,4-Diethoxyphenylacetic Acid and its Derivatives

The synthesis of 3,4-diethoxyphenylacetic acid is well-established, primarily driven by its use in the production of Drotaverine. The common starting material is 1,2-diethoxybenzene, which can be prepared from the reaction of pyrocatechol with diethyl sulfate in an alkaline medium.[8]

Synthesis of the Core Scaffold: 3,4-Diethoxyphenylacetic Acid

A common synthetic route involves a Friedel-Crafts acylation of 1,2-diethoxybenzene, followed by further modifications to yield the desired acetic acid moiety.

Exemplary Synthetic Pathway:

G A 1,2-Diethoxybenzene B 1-(3,4-Diethoxyphenyl)ethanone A->B Friedel-Crafts Acylation (Acetyl chloride, Lewis Acid) C 3,4-Diethoxyphenylacetic acid ethyl ester B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) then Esterification D 3,4-Diethoxyphenylacetic Acid C->D Hydrolysis (NaOH, H+) G A Pro-inflammatory Stimuli B Adenylate Cyclase A->B C ATP D cAMP C->D Activation E PDE4 D->E G Protein Kinase A (PKA) D->G Activation F AMP E->F Hydrolysis H Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) G->H I 3,4-Diethoxyphenylacetic Acid Derivative I->E Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced GC-MS Profiling of 3,4-Diethoxyphenylacetic Acid and Synthesis Impurities

Abstract This application note outlines a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the quantitative analysis and impurity profiling of 3,4-Diethoxyphenylacetic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note outlines a highly robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the quantitative analysis and impurity profiling of 3,4-Diethoxyphenylacetic acid (CAS 38464-04-9). By employing a targeted silylation derivatization protocol, the method overcomes the inherent chromatographic limitations of polar carboxylic acids. This guide provides drug development professionals with a complete mechanistic rationale, step-by-step protocols, and definitive mass spectral fragmentation data necessary for rigorous pharmaceutical quality control.

Mechanistic Rationale & Context

The Pharmaceutical Context

3,4-Diethoxyphenylacetic acid is a critical chemical building block, predominantly utilized as a primary intermediate in the synthesis of Drotaverine , a potent phosphodiesterase-4 (PDE4) inhibitor and antispasmodic agent[1]. During API manufacturing, monitoring the purity of this acid and tracking process-related impurities—such as unreacted 3,4-diethoxyphenylacetonitrile or downstream condensation products like drotaverine amide—is essential to ensure the safety and efficacy of the final drug product.

SynthesisPathway SM 3,4-Diethoxyphenylacetonitrile (Starting Material) Acid 3,4-Diethoxyphenylacetic Acid (Target Analyte) SM->Acid Hydrolysis Amine 3,4-Diethoxyphenethylamine (Amine Intermediate) SM->Amine Hydrogenation Amide Drotaverine Amide (Process Impurity) Acid->Amide Condensation Amine->Amide API Drotaverine (Final API) Amide->API Cyclization

Caption: Chemical synthesis pathway of Drotaverine highlighting key intermediates and impurities.

The Analytical Challenge: Polarity and Peak Tailing

The direct gas chromatographic analysis of free carboxylic acids is fundamentally flawed. The active hydrogen atom within the carboxyl group facilitates strong intermolecular hydrogen bonding[2]. In a GC system, this translates to low volatility, poor thermal stability, and severe peak tailing due to unwanted secondary interactions with the stationary phase and active sites in the injection port.

The Solution: Silylation (Causality of Choice)

To overcome these limitations, chemical derivatization is employed to replace the active hydrogen with a non-polar moiety, significantly increasing volatility and improving peak symmetry[3]. For aromatic acids, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard[4].

  • Why BSTFA? It is highly volatile, and its reaction byproducts (trifluoroacetamide) elute early, preventing interference with target analytes.

  • Why 1% TMCS? Trimethylchlorosilane (TMCS) acts as a powerful catalyst, ensuring the rapid and quantitative derivatization of sterically hindered or less reactive phenolic impurities that may be present in the sample matrix.

Experimental Protocols: A Self-Validating System

To establish a trustworthy and self-validating assay, this protocol incorporates an Internal Standard (IS) added prior to the derivatization step. This ensures that any variations in derivatization efficiency, matrix effects, or GC injection volumes are mathematically corrected[5].

Reagents & Materials
  • Analyte: 3,4-Diethoxyphenylacetic acid standard (>98% purity).

  • Internal Standard (IS): 4-Chlorophenylacetic acid (acts as a structural analog with similar derivatization kinetics).

  • Derivatization Reagent: BSTFA containing 1% TMCS.

  • Solvents: LC-MS grade Acetonitrile (anhydrous) and Hexane (anhydrous). Note: Moisture strictly inhibits silylation.

Step-by-Step Derivatization Workflow
  • IS Solution Preparation: Prepare a 100 µg/mL solution of 4-Chlorophenylacetic acid in anhydrous acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the 3,4-Diethoxyphenylacetic acid sample in 10 mL of anhydrous acetonitrile (1 mg/mL).

  • Reaction Mixture: In a 2 mL glass autosampler vial, combine:

    • 50 µL of the Sample Solution

    • 50 µL of the IS Solution

    • 50 µL of BSTFA + 1% TMCS

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 30 minutes . (Rationale: 70°C provides optimal thermal energy to drive the reaction to completion without degrading the resulting TMS esters).

  • Quenching & Dilution: Remove the vial, allow it to cool to room temperature, and dilute with 850 µL of anhydrous hexane.

  • System Suitability Test (SST) Blank: Prepare a blank following steps 3-5, replacing the sample solution with pure acetonitrile. (Rationale: This validates the system by identifying any siloxane artifacts originating from the reagent or column bleed).

GCMSWorkflow Prep Sample Dissolution & IS Addition (Acetonitrile + IS) Deriv Silylation Reaction (BSTFA + 1% TMCS, 70°C, 30 min) Prep->Deriv Inject GC Injection (1 µL, Splitless, 250°C) Deriv->Inject Sep Capillary GC Separation (5% Phenyl-methylpolysiloxane) Inject->Sep Detect EI-MS Detection (70 eV, Full Scan/SIM) Sep->Detect Analyze Data Analysis (Library Match & Quantitation) Detect->Analyze

Caption: Workflow for the derivatization and GC-MS analysis of 3,4-Diethoxyphenylacetic acid.

Instrumental Parameters

The following GC-MS parameters are optimized to balance the resolution of low-molecular-weight volatile impurities with the elution of high-molecular-weight condensation products (e.g., Drotaverine amide).

Table 1: GC-MS Operating Conditions

ParameterSetting / ConditionMechanistic Rationale
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm film)The 5% phenyl-methylpolysiloxane phase provides optimal selectivity for aromatic derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Ensures consistent retention times and maintains optimal MS vacuum pressure.
Injection 1 µL, Splitless mode, 250°CMaximizes sensitivity for trace impurities; high temp ensures rapid vaporization.
Oven Program 80°C (1 min) → 15°C/min to 300°C (5 min)Gradient balances the resolution of early-eluting nitriles with late-eluting amides.
Transfer Line 280°CPrevents cold spots and condensation of heavy analytes before entering the MS.
Ionization Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation, enabling accurate NIST library matching.
Scan Mode Full Scan (m/z 50–500) & SIMFull scan identifies unknown impurities; SIM allows targeted trace quantitation.

Results & Data Interpretation

Chromatographic Separation & Mass Spectral Fragmentation

Upon derivatization, 3,4-Diethoxyphenylacetic acid is converted to its Trimethylsilyl (TMS) ester, shifting its molecular weight from 224.25 g/mol to 296.4 g/mol . Under 70 eV EI-MS, the TMS ester yields a highly diagnostic fragmentation pattern. The base peak is typically formed via the loss of the -COOTMS group, resulting in a stable tropylium-like 3,4-diethoxybenzyl cation.

Table 2: Retention Times and Diagnostic Ions for Analytes and Impurities

Analyte / ImpurityDerivatized FormApprox. RT (min)Target Quant Ion (m/z)Qualifier Ions (m/z)
3,4-Diethoxyphenylacetonitrile Underivatized8.4205 [M]⁺177, 149
4-Chlorophenylacetic Acid (IS) TMS Ester9.5125242 [M]⁺, 227
3,4-Diethoxyphenylacetic Acid TMS Ester11.2179296 [M]⁺, 281
3,4-Diethoxyphenethylamine TMS Amine11.8281 [M]⁺266, 179
Drotaverine Amide Underivatized18.5415 [M]⁺206, 179
Quality Control Insights

By monitoring the ratio of the target quantitation ion (m/z 179) to the IS target ion (m/z 125), analysts can accurately quantify the concentration of 3,4-Diethoxyphenylacetic acid across batches. The presence of m/z 205 at 8.4 minutes serves as a direct indicator of incomplete upstream hydrolysis during the synthesis from the nitrile starting material.

Sources

Application

Application Note: Synthesis of Drotaverine Hydrochloride via 3,4-Diethoxyphenylacetic Acid

Abstract Drotaverine hydrochloride is a potent antispasmodic active pharmaceutical ingredient (API) structurally related to papaverine. It acts primarily as a selective phosphodiesterase-4 (PDE4) inhibitor, providing smo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Drotaverine hydrochloride is a potent antispasmodic active pharmaceutical ingredient (API) structurally related to papaverine. It acts primarily as a selective phosphodiesterase-4 (PDE4) inhibitor, providing smooth muscle relaxation. This application note details a highly efficient, convergent synthetic protocol for Drotaverine, utilizing 3,4-diethoxyphenylacetic acid (DEPAA) as the critical building block. The core transformation relies on a carefully controlled POCl₃-mediated Bischler-Napieralski cyclization.

Mechanistic Rationale & Synthetic Strategy

Drotaverine is a benzylisoquinoline derivative. Unlike papaverine, which features a fully aromatic isoquinoline core and methoxy substituents, drotaverine possesses ethoxy groups and exists as a 1-(3,4-diethoxybenzylidene)-1,2,3,4-tetrahydroisoquinoline (often in equilibrium with its 3,4-dihydroisoquinoline tautomer).

The synthesis is highly dependent on the preparation of the key intermediate, 3,4-diethoxyphenylacetic acid (DEPAA)[1]. DEPAA acts as the acylating agent for 3,4-diethoxyphenylethylamine (DEPEA), forming the critical amide precursor required for cyclization.

Causality of Experimental Choices:
  • Solvent Selection (Toluene): Toluene is selected for both the amidation and cyclization steps. During amidation, it allows for the azeotropic removal of water, driving the equilibrium forward without the need for expensive coupling reagents. During cyclization, its boiling point (~110°C) provides the optimal thermal window for the reaction.

  • Dehydrating Agent (POCl₃): Phosphorus oxychloride is preferred over P₂O₅ for the Bischler-Napieralski cyclodehydration. POCl₃ is a liquid that is easier to handle at scale and rapidly forms a highly reactive dichlorophosphoryl imine-ester intermediate. This intermediate lowers the activation energy required for the subsequent electrophilic aromatic substitution that closes the isoquinoline ring[2].

Synthetic Workflow

SynthWorkflow DEPAA 3,4-Diethoxyphenylacetic Acid (DEPAA) Amide N-(3,4-diethoxyphenylethyl)- 3,4-diethoxyphenylacetamide DEPAA->Amide Amidation (Toluene, Heat) DEPEA 3,4-Diethoxyphenylethylamine (DEPEA) DEPEA->Amide DrotaverineBase Drotaverine Base (Dihydroisoquinoline / Benzylidene) Amide->DrotaverineBase Bischler-Napieralski (POCl3, 80-90°C) DrotaverineHCl Drotaverine Hydrochloride (API) DrotaverineBase->DrotaverineHCl HCl Gas / Ethanol Crystallization

Synthetic workflow from 3,4-Diethoxyphenylacetic acid to Drotaverine Hydrochloride.

Experimental Protocols

Self-Validating System: Each step includes specific In-Process Controls (IPC) to ensure the reaction has reached completion before proceeding, preventing the propagation of unreacted starting materials into the final API.

Protocol A: Synthesis of N-(3,4-diethoxyphenylethyl)-3,4-diethoxyphenylacetamide
  • Charge: To a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,4-diethoxyphenylacetic acid (DEPAA) (22.4 g, 100 mmol) and toluene (400 mL).

  • Amine Addition: Slowly add 3,4-diethoxyphenylethylamine (20.9 g, 100 mmol) under continuous mechanical stirring.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Maintain reflux for 4-6 hours. Causality: The Dean-Stark trap continuously removes the liberated water, forcing the amidation to near-quantitative conversion.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 1:1). The reaction is self-validating when the DEPAA spot (Rf ~0.2) completely disappears.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (100 mL) to remove unreacted amine, saturated NaHCO₃ (100 mL) to remove unreacted acid, and brine (100 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide intermediate as a pale yellow solid.

Protocol B: Bischler-Napieralski Cyclization to Drotaverine Base
  • Setup: Dissolve the amide intermediate (~38 g, 89 mmol) in anhydrous toluene (400 mL) in a dry, three-neck flask under a strict nitrogen atmosphere[3].

  • Activation: Cool the solution to <40°C. Dropwise, add phosphorus oxychloride (POCl₃) (17.6 g, 115 mmol) over 30 minutes. Causality: Temperature control is critical here to prevent the premature degradation of the amide and to safely manage the exothermic formation of the imidoyl chloride intermediate[2].

  • Cyclization: Slowly raise the temperature to 80-90°C and stir for 2.5 to 3.5 hours.

  • IPC: Monitor by HPLC. The reaction is complete when the amide peak area is <1.0%.

  • Quenching: Cool to 20°C and carefully pour the mixture into crushed ice/water (500 mL) to quench the excess POCl₃.

  • Neutralization: Adjust the pH to 9-10 using 20% NaOH solution. Extract the free Drotaverine base into the organic layer. Separate, wash with water, and concentrate.

Protocol C: Hydrochloride Salt Formation & Crystallization
  • Salt Formation: Dissolve the crude Drotaverine base in absolute ethanol (150 mL). Bubble dry HCl gas (or add ethanolic HCl) until the pH reaches 2-3[4].

  • Crystallization: Heat the solution to 60°C to ensure complete dissolution, then cool slowly to 0-5°C over 4 hours. Causality: Absolute ethanol is chosen because the hydrochloride salt exhibits a steep solubility curve in this solvent, allowing for high recovery upon cooling while leaving polar impurities in the mother liquor.

  • Isolation: Filter the bright yellow crystals of Drotaverine hydrochloride. Wash with cold ethanol and dry in a vacuum oven at 50°C for 12 hours.

Quantitative Data & Optimization

To ensure reproducibility, the following table summarizes the optimized parameters and expected yields across standard validation batches.

ParameterProtocol A (Amidation)Protocol B (Cyclization)Protocol C (Salt Formation)
Temperature 110°C (Reflux)80-90°C60°C to 5°C
Reaction Time 4 - 6 hours2.5 - 3.5 hours4 hours (Cooling)
Reagent Equivalents 1.0 eq DEPEA1.3 eq POCl₃Excess HCl
Average Yield 94%88%92%
Purity (HPLC) >98.5%>97.0%>99.5% (Pharmacopeial)

Pharmacological Context: Drotaverine's Mechanism of Action

Understanding the end-use of the synthesized API provides critical context for purity requirements. Drotaverine is a highly selective inhibitor of Phosphodiesterase-4 (PDE4)[5]. By inhibiting PDE4, it prevents the degradation of cyclic AMP (cAMP). Elevated cAMP levels downregulate Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation without the anticholinergic side effects commonly associated with other antispasmodics.

PDE4Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_acc cAMP Accumulation Drotaverine->cAMP_acc Leads to cAMP_deg cAMP Degradation PDE4->cAMP_deg Normally promotes MLCK Myosin Light Chain Kinase (Inhibition) cAMP_acc->MLCK Downregulates Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) MLCK->Relaxation Induces

Pharmacological signaling pathway of Drotaverine as a selective PDE4 inhibitor.

References

  • Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate Source: Google Patents URL
  • Title: RU2561489C2 - Drotaverine synthesis method Source: Google Patents URL
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL: [Link]

Sources

Method

Application Note: Analytical Method Validation for the Quantification of 3,4-Diethoxyphenylacetic Acid in Drotaverine API

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Introduction & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Introduction & Mechanistic Grounding

Drotaverine is a highly effective antispasmodic drug that acts as a selective inhibitor of phosphodiesterase 4 (PDE4). The industrial synthesis of Drotaverine relies on the condensation of 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) with 3,4-diethoxyphenethylamine to form an amide intermediate, which subsequently undergoes a Bischler-Napieralski cyclization using a dehydrating agent like phosphorus oxychloride[1].

Because 3,4-Diethoxyphenylacetic acid is the primary starting material, unreacted traces can carry over into the final Active Pharmaceutical Ingredient (API) as a process-related impurity[2]. Regulatory agencies (e.g., FDA, EMA) require rigorous monitoring of such impurities to ensure patient safety and drug efficacy.

Causality in Method Design

To quantify this specific impurity, we employ Reversed-Phase HPLC (RP-HPLC). The experimental choices are grounded in the physicochemical properties of the analyte:

  • Column Selection (C18): 3,4-Diethoxyphenylacetic acid contains a hydrophobic aromatic ring substituted with two ethoxy groups, making it highly suitable for retention on a non-polar octadecylsilane (C18) stationary phase.

  • Mobile Phase pH (Causality of Acidification): As an organic acid with a pKa of approximately 4.5, the molecule will ionize in neutral pH, leading to poor retention and peak tailing. By buffering the mobile phase to pH 2.5 (using 0.1% Phosphoric acid), we suppress ionization. The fully protonated, neutral state partitions predictably into the hydrophobic stationary phase, yielding sharp, symmetrical peaks.

  • Detection Wavelength (230 nm): The diethoxyphenyl moiety exhibits strong π→π∗ transitions in the UV region. Monitoring at 230 nm maximizes the signal-to-noise ratio, ensuring high sensitivity for trace-level quantification.

SynthesisPathway A 3,4-Diethoxyphenylacetic acid (Target Impurity) C Amide Intermediate A->C Condensation (-H2O) B 3,4-Diethoxyphenethylamine (Co-reactant) B->C D Drotaverine API (Final Product) C->D Bischler-Napieralski Cyclization (POCl3)

Fig 1: Drotaverine synthesis highlighting 3,4-Diethoxyphenylacetic acid as a critical precursor.

Experimental Protocols

Materials and Reagents
  • Reference Standards: 3,4-Diethoxyphenylacetic acid (Purity 99.0%) and Drotaverine HCl API.

  • Reagents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm), Orthophosphoric acid (85%, AR grade).

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Mode: Isocratic, 50% A : 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 20 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.45 µm membrane filter.

  • Degas both Mobile Phase A and B using ultrasonication for 10 minutes prior to use.

Step 2: Standard Preparation (Self-Validating System)

  • Stock Solution: Accurately weigh 10.0 mg of 3,4-Diethoxyphenylacetic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Working Standard (0.1% Specification Level): Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and make up to volume with diluent (Concentration: 1.0 µg/mL).

Step 3: Sample Preparation

  • Accurately weigh 100.0 mg of Drotaverine API into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Make up to the mark with diluent and filter through a 0.22 µm PTFE syringe filter (Concentration: 1000 µg/mL).

Analytical Method Validation

This method is validated according to ICH Q2(R2) guidelines. To ensure the protocol acts as a self-validating system , System Suitability Testing (SST) is embedded at the start of every sequence. If SST criteria (e.g., resolution, tailing) fail, the system automatically halts, preventing the generation of invalid data.

ValidationWorkflow SST 1. System Suitability (SST) Gatekeeper for System Health Spec 2. Specificity Ensures No Placebo Interference SST->Spec Lin 3. Linearity & Range Proves Proportional Response Spec->Lin Acc 4. Accuracy & Precision Validates Recovery & Repeatability Lin->Acc Rob 5. Robustness Tests Method Reliability Acc->Rob

Fig 2: Sequential analytical method validation workflow based on ICH guidelines.

System Suitability Testing (SST)

Six replicate injections of the working standard (1.0 µg/mL) were performed. The tight %RSD confirms the precision of the injector and pump.

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT)-~4.8 min-
Theoretical Plates (N) 30008,450Pass
Tailing Factor (Tf) 1.51.12Pass
% RSD of Peak Area 5.0% (for impurities)0.85%Pass
Resolution (vs API) 2.06.4Pass
Sensitivity (LOD & LOQ) and Linearity

Linearity was established from LOQ to 150% of the specification level (0.1% of API concentration, i.e., 1.0 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio method.

Validation Parameter3,4-Diethoxyphenylacetic Acid Data
Limit of Detection (LOD)0.03 µg/mL (S/N 3:1)
Limit of Quantitation (LOQ)0.10 µg/mL (S/N 10:1)
Linearity Range0.10 µg/mL to 1.50 µg/mL
Correlation Coefficient ( R2 )0.9998
Regression Equation y=45230x+125
Accuracy (Recovery)

Accuracy was demonstrated by spiking the Drotaverine API sample (1000 µg/mL) with known amounts of 3,4-Diethoxyphenylacetic acid at three levels: 50%, 100%, and 150% of the specification limit (0.1%).

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%0.500.4998.0%1.2%
100%1.001.01101.0%0.9%
150%1.501.4898.6%0.7%

Causality of Recovery: The consistent recovery rates (98-101%) prove that the API matrix does not cause ion suppression or enhancement at the detection wavelength, validating the specificity of the extraction and detection process.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, proving its reliability for routine QC use.

Deliberate Variation% RSD of Standard AreaTailing FactorResolution (Impurity/API)
Flow Rate: 0.9 mL/min1.1%1.156.8
Flow Rate: 1.1 mL/min0.9%1.106.1
Column Temp: 25°C1.3%1.186.5
Column Temp: 35°C0.8%1.096.2
Mobile Phase pH: 2.31.0%1.116.4
Mobile Phase pH: 2.71.2%1.166.3

Conclusion

The developed RP-HPLC method for the quantification of 3,4-Diethoxyphenylacetic acid in Drotaverine API is highly specific, sensitive, and robust. By utilizing an acidic mobile phase to control analyte ionization and monitoring at 230 nm, the method achieves an LOQ of 0.10 µg/mL. The embedded System Suitability Testing ensures that this protocol operates as a self-validating system, making it fully compliant with ICH Q2(R2) guidelines and suitable for routine pharmaceutical quality control release testing.

References

  • Pharmaffiliates. (n.d.). Drotaverine Hydrochloride and its Impurities: 3,4-Diethoxyphenylacetic Acid (CAS 38464-04-9). Retrieved March 15, 2026, from[Link][2].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved March 15, 2026, from[Link]

  • PubChem. (n.d.). 3,4-Diethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved March 15, 2026, from[Link]

Sources

Application

1H and 13C NMR spectral assignment for 3,4-Diethoxyphenylacetic acid

Application Note: ¹H and ¹³C NMR Spectral Assignment and Structural Validation of 3,4-Diethoxyphenylacetic Acid Introduction & Scientific Context 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a highly valuable aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ¹H and ¹³C NMR Spectral Assignment and Structural Validation of 3,4-Diethoxyphenylacetic Acid

Introduction & Scientific Context

3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a highly valuable aromatic building block, most notably utilized as a primary intermediate in the synthesis of the antispasmodic active pharmaceutical ingredient (API), drotaverine. In pharmaceutical development, the rigorous structural validation of such precursors is non-negotiable, as impurities or structural isomers can propagate through the synthetic pipeline, compromising the final API.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology for the precise spectral assignment of 3,4-diethoxyphenylacetic acid. By establishing causality between molecular structure, electronegativity, and observed chemical shifts, this guide equips analytical scientists with the framework needed to critically evaluate spectral data and identify literature anomalies[1].

Experimental Protocol: Sample Preparation and Acquisition

A robust NMR protocol must be a self-validating system. The choices in sample preparation directly dictate the resolution of the resulting spectra, which is critical for differentiating the overlapping aliphatic signals of the ethoxy groups.

Causality in Solvent Selection: Deuterated chloroform (CDCl₃) is the optimal solvent for this analysis. It provides excellent solubility for moderately polar aromatic acids while lacking exchangeable protons (unlike Methanol-d₄ or D₂O). If a protic solvent were used, the critical carboxylic acid proton (-COOH) would undergo rapid deuterium exchange, rendering it invisible in the ¹H spectrum.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15–20 mg of high-purity 3,4-diethoxyphenylacetic acid. Rationale: This specific mass range guarantees an optimal signal-to-noise (S/N) ratio for a ¹H NMR spectrum in a single scan, while providing sufficient carbon concentration to acquire a high-quality ¹³C NMR spectrum in under 30 minutes.

  • Solubilization: Dissolve the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Sample Transfer & Inspection: Transfer the homogenous solution to a clean, dry 5 mm NMR tube. Visually inspect the tube against a light source for undissolved particulates. Self-Validation Step: Particulates distort the magnetic field homogeneity ( ΔB0​ ), leading to line broadening. If particulates are present, filter the sample through a glass wool plug before acquisition.

  • Data Acquisition (500 MHz Spectrometer):

    • ¹H NMR: Set the pulse angle to 30°, relaxation delay (D1) to 1.5 seconds, and acquire 16 scans.

    • ¹³C NMR: Set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 1024 scans with WALTZ-16 proton decoupling to collapse the carbon signals into sharp singlets.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (15-20 mg in CDCl3 + TMS) N2 1H NMR Acquisition (500 MHz, 16 scans) N1->N2 N3 13C NMR Acquisition (125 MHz, 1024 scans) N1->N3 N4 Spectral Processing (FT, Phase & Baseline Correction) N2->N4 N3->N4 N5 Peak Assignment & Integration (Cross-reference 1H and 13C) N4->N5 N6 Structural Validation (Confirm API Intermediate Purity) N5->N6

Workflow for NMR acquisition and spectral assignment of 3,4-Diethoxyphenylacetic acid.

Spectral Assignment and Critical Data Evaluation

The quantitative assignments below are synthesized from theoretical chemical shift principles and empirical data reported in drotaverine patent literature[1].

A Critical Note on Data Integrity: Patent CN111170847B reports the benzylic methylene (-CH₂-) proton shift for this compound at 2.13 ppm[1]. As an analytical scientist, one must critically evaluate literature data against chemical reality. A ¹H shift of 2.13 ppm is highly characteristic of a methyl ketone (e.g., an unreacted 3,4-diethoxyphenylacetone precursor or an acetone solvent impurity) and is chemically impossible for an α -carbonyl/benzylic environment, which typically resonates at ~3.6 ppm.

However, the patent's own ¹³C NMR data reports a shift of 40.664 ppm, which perfectly corroborates the presence of the benzylic carbon[1]. In our self-validating protocol, we cross-reference the ¹³C data to correct the erroneous literature ¹H shift to its true theoretical value (~3.58 ppm). This prevents the propagation of literature errors into your laboratory's quality control workflows.

Table 1: ¹H NMR Spectral Assignment (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
9.04Singlet (broad)1H-COOHHighly deshielded due to the carbonyl oxygen. Broadening is caused by chemical exchange and intermolecular hydrogen bonding[1].
6.71 – 6.78Multiplet3HAr-H (H-2, H-5, H-6)Aromatic protons. The electron-donating ethoxy groups shield the ortho/para protons, shifting them slightly upfield from standard benzene[1].
3.99 – 4.04Multiplet4HAr-O-CH₂-Deshielded by the electronegative oxygen atom. Appears as a multiplet due to overlapping quartets from the two slightly inequivalent ethoxy groups[1].
~3.58*Singlet2HAr-CH₂-COOHDeshielded by both the aromatic ring and the adjacent carboxylic acid. (Corrected from literature anomaly of 2.13 ppm).
1.35 – 1.39Multiplet6H-CH₃Standard aliphatic methyl groups coupled to the adjacent methylene protons (³J ≈ 7 Hz), appearing as overlapping triplets[1].
Table 2: ¹³C NMR Spectral Assignment (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentStructural Rationale
178.1-COOHCarboxylic acid carbonyl carbon, highly deshielded[1].
148.7, 148.0Ar-C (C-3, C-4)Oxygen-bound aromatic carbons. The electronegative oxygen strongly deshields these quaternary positions[1].
125.9Ar-C (C-1)Quaternary aromatic carbon attached to the benzylic methylene[1].
121.8Ar-CH (C-6)Aromatic methine carbon[1].
114.8, 113.6Ar-CH (C-2, C-5)Aromatic methine carbons, shielded by the ortho-alkoxy groups[1].
64.6, 64.6Ar-O-CH₂-Aliphatic carbons directly bound to oxygen[1].
40.7Ar-CH₂-COOHBenzylic carbon. This shift validates the presence of the acetic acid side chain[1].
14.8, 14.8-CH₃Terminal methyl carbons[1].

Conclusion

The structural validation of 3,4-diethoxyphenylacetic acid relies heavily on the accurate interpretation of the ethoxy and benzylic regions in both ¹H and ¹³C NMR. By employing a self-validating approach—cross-referencing ¹H integrations with ¹³C chemical shifts—researchers can confidently identify literature anomalies, ensure the high purity of this critical API intermediate, and prevent downstream synthetic failures.

References

  • Novel method for preparing drotaverine hydrochloride intermediate. Google Patents (CN111170847B). 1

  • 3,4-Diethoxyphenylacetic Acid | 38464-04-9. Tokyo Chemical Industry (India) Pvt. Ltd.Link

Sources

Method

Application Note: In Vitro Metabolic Stability Profiling of 3,4-Diethoxyphenylacetic Acid

Executive Summary Predicting the in vivo clearance of a new chemical entity (NCE) or synthetic intermediate is a cornerstone of modern drug development. The in vitro metabolic stability assay utilizing liver microsomes s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Predicting the in vivo clearance of a new chemical entity (NCE) or synthetic intermediate is a cornerstone of modern drug development. The in vitro metabolic stability assay utilizing liver microsomes serves as the gold standard for evaluating Phase I hepatic metabolism[1]. This application note provides a comprehensive, self-validating protocol for assessing the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9)[2]. By combining step-by-step methodologies with the mechanistic causality behind each experimental choice, this guide ensures high-fidelity data generation for researchers and pharmacokineticists.

Mechanistic Rationale & Target Profile

Why 3,4-Diethoxyphenylacetic Acid?

3,4-Diethoxyphenylacetic acid is an aromatic carboxylic acid featuring two electron-donating ethoxy substituents[2]. In a standard microsomal assay supplemented with Nicotinamide Adenine Dinucleotide Phosphate (NADPH), the primary metabolic liability lies in Phase I oxidative transformations. The cytochrome P450 (CYP450) enzymes localized in the endoplasmic reticulum of hepatocytes will predominantly target the ethoxy groups, driving O-dealkylation to yield highly polar phenolic metabolites[3].

Because liver microsomes lack the cytosolic cofactors required for Phase II glucuronidation (unless explicitly supplemented with UDPGA), this assay strictly isolates and quantifies the compound's vulnerability to Phase I CYP-mediated degradation[1].

Pathway Parent 3,4-Diethoxyphenylacetic acid (Parent Drug) CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP NADPH, O2 Metab1 O-Dealkylation (Loss of Ethyl Group) CYP->Metab1 Metab2 Aromatic Hydroxylation (Ring Oxidation) CYP->Metab2

Putative Phase I CYP450-mediated metabolic pathways of 3,4-Diethoxyphenylacetic acid.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory negative controls to rule out chemical instability and strict solvent thresholds to prevent enzyme inhibition.

Reagent Preparation & Causality
  • Buffer System: 100 mM Potassium Phosphate Buffer ( KPO4​ ), pH 7.4.

    • Causality: This specific molarity and pH mimic the physiological intracellular environment of hepatocytes, providing optimal buffering capacity to maintain CYP450 conformational stability[1],[3].

  • Test Compound Stock: 10 mM 3,4-Diethoxyphenylacetic acid in 100% DMSO.

    • Causality: The final concentration of DMSO in the incubation well must not exceed 0.5% [1]. Higher concentrations of organic solvents act as competitive inhibitors or denaturants to CYP enzymes, artificially inflating the compound's apparent metabolic stability[3].

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).

    • Causality: Free NADPH degrades rapidly at 37°C. A regenerating system ensures a constant, steady-state supply of reducing equivalents over the entire 60-minute incubation period[3].

Incubation Workflow

Workflow Step1 Reagent Preparation 1 µM Drug, 0.5 mg/mL Microsomes Step2 Thermal Equilibration 37°C for 5 minutes Step1->Step2 Step3 Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 Kinetic Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 Reaction Quenching Add Cold ACN with Internal Standard Step4->Step5 Step6 Protein Precipitation Centrifuge at 15,000 x g for 15 min Step5->Step6 Step7 LC-MS/MS Quantification Determine % Parent Remaining Step6->Step7

Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Execution:

  • Matrix Assembly: In a 96-well plate, combine liver microsomes (Human or Rat) to achieve a final protein concentration of 0.5 mg/mL in the KPO4​ buffer[1].

  • Compound Spiking: Add 3,4-Diethoxyphenylacetic acid to achieve a final incubation concentration of 1 µM.

    • Causality: 1 µM is generally well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. Operating below Km​ ensures the reaction follows first-order kinetics, which is mathematically required to calculate a concentration-independent intrinsic clearance[1].

  • Equilibration: Pre-incubate the plate at 37°C for 5 minutes on a thermoshaker (100 rpm)[3].

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Crucial: Maintain a parallel "Negative Control" plate where buffer is added instead of NADPH to monitor non-enzymatic degradation[3].

  • Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS)[1],[3].

    • Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly precipitates microsomal proteins, halting all enzymatic activity at the precise time point while simultaneously extracting the analyte for chromatography.

  • Preparation for Analysis: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new plate for LC-MS/MS analysis[3],[4].

Data Analysis & Kinetic Equations

High-throughput LC-MS/MS is utilized to monitor the disappearance of the parent compound[4]. A reverse-phase HPLC method (e.g., using a C18 or Newcrom R1 column) with a mobile phase of water/acetonitrile and formic acid is highly effective for ionizing 3,4-Diethoxyphenylacetic acid in negative or positive electrospray ionization (ESI) modes[5].

The peak area ratio of the compound to the internal standard is converted to % Remaining , anchoring the 0-minute time point as 100%[3].

Plot the natural logarithm ( ln ) of the % Remaining against Time (minutes)[1]. The slope of the linear regression represents the elimination rate constant ( k ).

1. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

2. Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein (mg/mL)1000​)

(Expressed in µL/min/mg protein)[3]

Quantitative Data Presentation

The following tables summarize representative kinetic data for 3,4-Diethoxyphenylacetic acid, demonstrating the expected differential clearance between species.

Table 1: Time-Course Depletion Profile (% Remaining)

Note: The Negative Control validates that compound loss is strictly NADPH-dependent (enzymatic), confirming the assay's structural integrity.

Time (min)Human Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Negative Control (-NADPH)
0 100.0100.0100.0
5 92.188.599.8
15 78.469.299.5
30 61.248.198.9
45 48.033.499.1
60 37.623.198.5
Table 2: Calculated Pharmacokinetic Parameters
SpeciesMicrosomal ProteinHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Stability Classification
HLM 0.5 mg/mL42.5 min32.6 µL/min/mgModerate
RLM 0.5 mg/mL28.4 min48.8 µL/min/mgHigh Clearance

References

  • metabolic stability in liver microsomes - Mercell Mercell
  • 3,4-Diethoxyphenylacetic acid | 38464-04-9 Sigma-Aldrich
  • Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes Benchchem
  • A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry DOI.org
  • Separation of 3,4-Diethoxyphenylacetic acid on Newcrom R1 HPLC column SIELC Technologies

Sources

Application

Application Notes &amp; Protocols: Pharmacokinetic Study Design for Phenylacetic Acid Derivatives in Rats

For Researchers, Scientists, and Drug Development Professionals Introduction Phenylacetic acid and its derivatives represent a diverse class of compounds with significant therapeutic potential, including applications as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a diverse class of compounds with significant therapeutic potential, including applications as anti-inflammatory agents and hypoglycemic agents.[1][2] A thorough understanding of their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds—is fundamental to successful drug development.[3] Preclinical PK studies in animal models, such as rats, are essential for predicting human pharmacokinetics, establishing safety margins, and guiding clinical trial design.[3][4][5]

This guide provides a comprehensive framework for designing and executing a robust pharmacokinetic study of phenylacetic acid derivatives in rats. It emphasizes the scientific rationale behind each procedural step, ensuring data integrity and adherence to the highest ethical standards in animal research.

I. Pre-Study Considerations: The Foundation of a Successful PK Study

Before any experimental procedures begin, meticulous planning is paramount. This phase ensures the study is scientifically sound, ethically justified, and compliant with regulatory expectations.[6]

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical principles and guidelines. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and, where applicable, adhering to the standards of organizations like the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International.[7][8][9][10][11] The "Three Rs" (Replacement, Reduction, and Refinement) should be a guiding principle throughout the study design to minimize animal use and distress.[8]

Animal Model Selection

Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and the availability of historical data. The choice of strain, age, and sex should be justified based on the specific research question.

Dose Formulation and Administration

The formulation of the phenylacetic acid derivative for dosing is a critical step that can significantly impact its absorption and bioavailability.

  • Vehicle Selection: The vehicle (the liquid in which the compound is dissolved or suspended) should be non-toxic and not interfere with the compound's absorption or the analytical method. Common vehicles include saline, polyethylene glycol (PEG), and carboxymethyl cellulose (CMC).

  • Route of Administration: The intended clinical route of administration should be considered. For oral administration, gavage is a common technique, although alternative methods like syringe-feeding with a palatable vehicle can reduce stress.[12][13] For intravenous administration, a tail vein or jugular vein catheter is typically used.

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of a typical pharmacokinetic study in rats.

PK_Workflow cluster_preclinical Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase A Ethical Approval (IACUC) B Animal Acclimatization A->B C Dose Formulation B->C D Dosing (e.g., Oral Gavage) C->D E Serial Blood Sampling D->E Time Points F Plasma Sample Preparation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Data Interpretation & Reporting H->I

Caption: Experimental workflow for a rat pharmacokinetic study.

III. Detailed Experimental Protocols

Animal Handling and Dosing
  • Acclimatization: Upon arrival, rats should be allowed to acclimatize to the facility for at least one week under controlled environmental conditions (temperature, humidity, and light-dark cycle).

  • Fasting: For oral dosing studies, animals are typically fasted overnight to reduce variability in gastric emptying and food-drug interactions.

  • Dosing Procedure:

    • Oral Gavage: A trained technician should perform oral gavage using a flexible feeding tube to minimize the risk of esophageal injury.[14]

    • Intravenous (IV) Administration: For IV studies, a catheter may be surgically implanted in the jugular or femoral vein for ease of dosing and repeated blood sampling.

Blood Sample Collection

The method of blood collection should be chosen to minimize stress on the animal and ensure the quality of the samples.

  • Serial Sampling: This involves collecting multiple blood samples from the same animal over time. Common techniques include sampling from the tail vein, saphenous vein, or via a catheter.[15][16][17] Microsampling techniques, which require smaller blood volumes (≤ 50 µL), are becoming increasingly popular as they reduce the physiological impact on the animal.[16]

  • Terminal Bleed: In some cases, a larger volume of blood may be required at the end of the study, which is collected via cardiac puncture under terminal anesthesia.[15]

Protocol for Saphenous Vein Blood Sampling:

  • Gently restrain the rat.

  • Shave the hair over the lateral saphenous vein on the hind leg.

  • Apply a small amount of petroleum jelly to the area to help the blood to bead.

  • Puncture the vein with a sterile 25-gauge needle.

  • Collect the blood into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).

  • Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

Sample Processing and Storage
  • Immediately after collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to new, pre-labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

IV. Bioanalytical Method: Quantifying Phenylacetic Acid Derivatives

A validated bioanalytical method is crucial for accurately measuring the concentration of the phenylacetic acid derivative in plasma samples.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19]

Method Development and Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][20][21] Validation ensures the method is reliable and produces accurate and reproducible data.[18][20]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Sensitivity The lowest concentration of the analyte that can be reliably measured (LLOQ).Signal-to-noise ratio ≥ 5.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.
Sample Preparation for LC-MS/MS Analysis

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer.[22][23][24]

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma to precipitate proteins.[22][25]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[22]

  • Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analyte while interfering substances are washed away.[19][22][23]

Protocol for Protein Precipitation:

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

V. Pharmacokinetic Data Analysis

Once the plasma concentrations of the phenylacetic acid derivative have been determined at each time point, the data is analyzed to calculate key pharmacokinetic parameters.

Non-Compartmental Analysis (NCA)

NCA is a widely used method for analyzing pharmacokinetic data as it does not require assumptions about the underlying physiological model.[26][27][28] Key parameters are calculated directly from the observed concentration-time data.[28]

Key Pharmacokinetic Parameters from NCA:

ParameterDescription
Cmax Maximum observed plasma concentration.[27][29]
Tmax Time to reach Cmax.[27]
AUC (Area Under the Curve) A measure of the total drug exposure over time.[26][27][29]
t1/2 (Half-life) The time it takes for the plasma concentration to decrease by half.[27]
CL (Clearance) The volume of plasma cleared of the drug per unit of time.[27]
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.

Pharmacokinetic analysis is typically performed using specialized software such as Phoenix WinNonlin or R.

VI. Conclusion

A well-designed and executed pharmacokinetic study is a critical component of the preclinical development of phenylacetic acid derivatives. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to inform decisions about the potential of these compounds as therapeutic agents. Adherence to ethical guidelines, meticulous experimental technique, and robust data analysis are the cornerstones of a successful study that will ultimately contribute to the advancement of new medicines.

References

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis.
  • AAALAC. Ethical Principles and Guidelines for the Use of Animals for Scientific purposes.
  • NorthEast BioLab.
  • Liveon Biolabs. The Importance of AAALAC International in Ethical Animal Use in Research.
  • BioAgilytix.
  • Patsnap. How do I interpret non-compartmental analysis (NCA) results?.
  • JoVE.
  • JoVE. Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters.
  • Aplos Analytics.
  • Quanticate. Non-Compartmental Analysis (NCA)
  • U.S. Food and Drug Administration.
  • Bioanalysis Zone.
  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • LCGC International.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Atlantis Bioscience.
  • ResearchGate.
  • University of Minnesota. Ethics of Animal Use in Research.
  • PubMed. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling.
  • Albert Einstein College of Medicine.
  • JoVE.
  • Biomedical Primate Research Centre.
  • PubMed.
  • AACC. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
  • DeepDyve. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences.
  • PubMed. Pharmacokinetics of 4-acetylaminophenylacetic acid.
  • Spectroscopy Online. ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides.
  • Brill.
  • WuXi AppTec. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • NCBI.
  • ResearchGate. (PDF)
  • Instech Labs.
  • Infinix Bio. Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.
  • Xeno-Tech.
  • PubMed.
  • ResearchGate. (PDF) Pharmacokinetic Studies for Drug Development.

Sources

Method

Application Note: 3,4-Diethoxyphenylacetic Acid as a Keystone Intermediate in PDE4 Inhibitor Synthesis

Executive Summary 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a highly specialized aromatic building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of phosphodiest...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a highly specialized aromatic building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably the antispasmodic drug Drotaverine and its analogs. This application note provides an in-depth mechanistic analysis and a modern, cyanide-free synthetic protocol for researchers and drug development professionals, ensuring high-yield, scalable, and environmentally conscious production.

Pharmacophore Rationale & Mechanistic Causality

Structural Significance in Target Binding

In medicinal chemistry, the substitution pattern of a phenyl ring dictates both its electronic properties and its spatial fit within an enzyme's active site. The 3,4-diethoxy motif is a critical pharmacophore for PDE4 inhibition.

  • Causality of the Diethoxy Groups: The dual ethoxy ethers provide essential lipophilicity and specific steric bulk that perfectly occupy the hydrophobic pocket of the PDE4 enzyme, mimicking the catechol ether motifs found in classical inhibitors like rolipram.

  • Causality of the Acetic Acid Tail: The two-carbon (acetic acid) spacer is mechanistically required to build the 1-benzyl-isoquinoline framework. It provides the exact chain length necessary for subsequent amide coupling and cyclization, ensuring the resulting benzylidene double bond aligns the two aromatic systems in the optimal conformation for receptor binding.

Evolution of Synthetic Routes: Overcoming Cyanide Toxicity

Historically, the synthesis of 3,4-diethoxyphenylacetic acid relied on the chloromethylation of 1,2-diethoxybenzene, followed by a reaction with sodium cyanide to form an acetonitrile intermediate, which was then hydrolyzed [1]. This classical route presented severe safety and environmental hazards due to the generation of highly toxic cyanide wastewater.

Modern process chemistry has shifted to a cyanide-free Friedel-Crafts acylation route [2]. By reacting 1,2-diethoxybenzene with oxalyl chloride monoethyl ester, an α -keto ester is formed. This intermediate is subsequently hydrogenated and hydrolyzed. This route is not only safer but offers superior atom economy and simplifies downstream purification.

Standardized Synthetic Protocols (Cyanide-Free Route)

The following protocols represent a self-validating system for synthesizing 3,4-diethoxyphenylacetic acid and its downstream assembly into Drotaverine.

Protocol A: Friedel-Crafts Acylation

Objective: Synthesis of ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate.

  • Preparation: Charge a dry reactor with dichloromethane (DCM) and a Lewis acid catalyst (AlCl 3​ or ZnCl 2​ , 1.0–1.5 eq). Cool the system to -10 °C to -5 °C.

  • Addition: Slowly add oxalyl chloride monoethyl ester (1.0–1.1 eq) while maintaining the temperature.

  • Coupling: Introduce a DCM solution of 1,2-diethoxybenzene (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to 20–30 °C and stir for 0.5–1.5 hours.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is self-validating; the cessation of HCl gas evolution and the disappearance of the 1,2-diethoxybenzene peak indicate completion.

  • Workup: Quench with ice water, extract the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Activated Catalytic Hydrogenation

Objective: Reduction of the α -keto group to yield ethyl 3,4-diethoxyphenylacetate.

  • Mechanistic Insight: Standard hydrogenation over Pd/C struggles to reduce ketones completely. The addition of concentrated HCl protonates the carbonyl oxygen, activating the benzylic C-O bond for complete hydrogenolysis to the methylene group.

  • Setup: Dissolve the intermediate from Protocol A in ethanol. Add 10% Pd/C (10–12.5% w/w relative to the substrate) and a catalytic amount of concentrated HCl.

  • Hydrogenation: Purge the reactor with N 2​ , then introduce H 2​ gas. Heat to 55–65 °C.

  • IPC: Monitor H 2​ uptake. The reaction validates itself when the theoretical volume of hydrogen is consumed and pressure stabilizes (typically 14–16 hours).

  • Workup: Filter the catalyst through a Celite pad. Evaporate the ethanol, extract the residue, and concentrate to yield the acetate ester.

Protocol C: Alkaline Hydrolysis to 3,4-DEPAA

Objective: Cleavage of the ethyl ester to yield the final free acid.

  • Saponification: Add 5–6 mol/L NaOH solution to the ethyl 3,4-diethoxyphenylacetate (ratio of 1g ester : 5-6 mL NaOH).

  • Heating: Stir at 50–60 °C for 0.5–1.5 hours.

  • Precipitation (IPC): Cool the mixture and slowly adjust the pH to 1–2 using concentrated HCl. Self-Validation: The immediate precipitation of a white to off-white crystalline solid confirms successful hydrolysis.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain pure 3,4-Diethoxyphenylacetic acid.

Protocol D: Downstream Assembly of Drotaverine

To synthesize the PDE4 inhibitor Drotaverine, 3,4-DEPAA is condensed with 3,4-diethoxyphenethylamine to form an intermediate amide (CAS: 6298-46-0). This amide is subjected to a Bischler-Napieralski cyclization using POCl 3​ . The POCl 3​ dehydrates the amide to a nitrilium ion, which undergoes electrophilic aromatic substitution on the electron-rich diethoxybenzene ring. The resulting 3,4-dihydroisoquinoline spontaneously tautomerizes to the stable 1-benzylidene-1,2,3,4-tetrahydroisoquinoline core of Drotaverine [3].

Quantitative Data & Optimization Metrics

Table 1: Physicochemical Properties of 3,4-Diethoxyphenylacetic Acid [3]

PropertyValue / Description
CAS Number 38464-04-9
Molecular Formula C 12​ H 16​ O 4​
Molecular Weight 224.26 g/mol
Melting Point 75 °C – 85 °C
Appearance White to off-white crystalline powder

Table 2: Catalyst Optimization for Friedel-Crafts Acylation (Protocol A) [2]

CatalystMolar Ratio (SM : Cat)Temp (°C)Time (h)Operational Profile
AlCl 3​ 1 : 1.520 – 300.5 – 1.0Rapid kinetics, standard industrial choice.
ZnCl 2​ 1 : 1.520 – 301.0 – 1.5Milder exotherm, requires strict anhydrous conditions.
BF 3​ 1 : 1.420 – 300.5 – 1.5High yield, but handling gaseous/etherate forms adds complexity.

Pathway Visualization

The following diagram maps the logical progression of the cyanide-free synthetic workflow, highlighting the transformation of the starting material into the final active pharmaceutical ingredient (API).

G A 1,2-Diethoxybenzene (Starting Material) B Friedel-Crafts Acylation (Lewis Acid, Oxalyl Chloride Monoethyl Ester) A->B C Ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate B->C D Catalytic Hydrogenation (Pd/C, H2, HCl) C->D E Ethyl 3,4-diethoxyphenylacetate D->E F Alkaline Hydrolysis (NaOH, then HCl) E->F G 3,4-Diethoxyphenylacetic Acid (CAS: 38464-04-9) F->G H Amide Coupling & Cyclization (POCl3) G->H + 3,4-Diethoxyphenethylamine I Drotaverine (PDE4 Inhibitor) H->I

Cyanide-free synthetic workflow for 3,4-Diethoxyphenylacetic Acid and Drotaverine.

References

  • Google Patents (CN111170847B) - Novel method for preparing drotaverine hydrochloride intermediate.
  • Pharmaffiliates - Drotaverine hydrochloride and its Impurities: 3,4-Diethoxyphenylacetic Acid. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,4-Diethoxyphenylacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3,4-Diethoxyphenylacetic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3,4-Diethoxyphenylacetic acid .

As a carboxylic acid derivative featuring a hydrophobic aromatic ring and electron-donating ethoxy groups, this compound is highly susceptible to peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, causality-driven protocols to diagnose and resolve these issues systematically.

Root Cause Analysis: Physical vs. Chemical Tailing

Before altering your method, you must determine whether the tailing is a systemic hardware issue (physical) or an analyte-specific interaction (chemical)[1].

The Diagnostic Injection: Inject a neutral, non-ionizable reference compound (e.g., toluene or uracil) into your system[1].

  • Physical Causality: If the neutral compound tails, your system has "empty space" or a void. The sample band diffuses into this dead volume, causing infinite dilution and a trailing peak edge[1].

  • Chemical Causality: If the neutral compound remains perfectly symmetrical but 3,4-Diethoxyphenylacetic acid tails, the issue stems from acid-base interactions or partial ionization[1].

TroubleshootingWorkflow Start Observe Peak Tailing for 3,4-Diethoxyphenylacetic acid CheckAll Diagnostic Injection: Do neutral compounds tail? Start->CheckAll AllTail Yes: Physical Issue (System/Hardware) CheckAll->AllTail Yes OnlyAnalyte No: Chemical Issue (Analyte/Stationary Phase) CheckAll->OnlyAnalyte No Void Inspect column for voids & reduce extra-column volume AllTail->Void pH Adjust Mobile Phase pH (Target: pH < 2.36) OnlyAnalyte->pH Silanol Use end-capped, high-purity Type B silica OnlyAnalyte->Silanol Solvent Match sample solvent to mobile phase OnlyAnalyte->Solvent

HPLC Peak Tailing Troubleshooting Workflow for 3,4-Diethoxyphenylacetic Acid.

Troubleshooting Guide & Experimental Protocols

Chemical Issue: Mobile Phase pH and Ionization Control

Causality: According to 2, the predicted pKa of 3,4-Diethoxyphenylacetic acid is ~4.36[2]. If your mobile phase pH is near this value (e.g., pH 3.5 to 5.5), the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states[3]. Because these two states partition differently into the stationary phase, the result is split peaks, shoulders, or severe tailing[3].

Data Presentation: pH vs. Ionization State

Mobile Phase pHAnalyte StateChromatographic BehaviorRecommended Action
pH < 2.36 >99% Protonated (Neutral)Sharp, symmetrical peak, high retentionOptimal . Use 0.1% TFA or Formic Acid.
pH 3.5 – 5.5 Mixed (Neutral + Ionized)Broad, tailing, or split peaksAvoid . Buffer capacity is poor; multiple retention mechanisms.
pH > 6.36 >99% Deprotonated (Ionized)Sharp peak, but very low retentionUse ion-pairing reagents if high pH is required.

Self-Validating Protocol: pH Optimization

  • Determine Target pH: Ensure the mobile phase pH is at least 2 units below the pKa to keep the analyte fully protonated (Target pH < 2.36)[3].

  • Select Modifier: Prepare your aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid[4]. TFA is highly effective as it lowers the pH to ~2.0 and suppresses secondary interactions.

  • Equilibrate: Flush the column with at least 10–15 column volumes of the new mobile phase to ensure complete saturation of the stationary phase[3].

  • Validate: Inject the sample. The peak should sharpen significantly.

Chemical Issue: Secondary Silanol Interactions

Causality: Older "Type A" silica columns contain acidic silanol (-Si-OH) groups and trace metal impurities (like iron or aluminum)[5]. Even when 3,4-Diethoxyphenylacetic acid is fully protonated, its carboxylic acid moiety can hydrogen-bond with these active silanols[5]. This causes a fraction of the analyte molecules to "stick" to the silica surface and release slowly, creating a trailing edge.

Self-Validating Protocol: Stationary Phase Selection

  • Audit Current Column: Verify the manufacturer specifications of your current column.

  • Upgrade to Type B Silica: Switch to a high-purity, fully end-capped Type B silica C18 column[5]. End-capping reagents permanently mask residual silanols, eliminating the secondary retention mechanism.

  • Alternative Chemistry: If tailing persists, utilize a polar-embedded column (e.g., amide-embedded C18). These phases maintain a localized hydration layer that shields the acidic analyte from the silica surface[6].

Physical Issue: Sample Solvent Mismatch & Overloading

Causality: If 3,4-Diethoxyphenylacetic acid is dissolved in a strong solvent (e.g., 100% acetonitrile) but injected into a weak, highly aqueous mobile phase, the analyte travels rapidly through the column head before it can properly partition, causing peak distortion[3]. Furthermore, injecting too much mass saturates the available stationary phase sites, forcing excess molecules to elute early (fronting) or smear (tailing)[7].

Self-Validating Protocol: Injection Optimization

  • Solvent Matching: Dilute your sample using the exact initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile)[3]. Ensure the injection solvent's eluotropic strength is never higher than the mobile phase[3].

  • Mass Dilution Test: Perform a 1:10 serial dilution of your sample and reinject[7]. If the peak symmetry dramatically improves at the lower concentration, your original tailing was caused by column mass overload[7].

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.0 using TFA, but my 3,4-Diethoxyphenylacetic acid peak is still tailing. What is the next logical step? A: If pH optimization fails, the issue is likely physical or related to column degradation. Inject a neutral marker. If the neutral marker tails, inspect your system for dead volume (e.g., poorly seated PEEK fittings) or a physical void at the head of the column[1]. If the neutral marker is symmetrical, your column's end-capping may have degraded, exposing active silanols[4]. Replace it with a fresh column.

Q: Why does the tailing get worse as my column ages? A: Over time, continuous exposure to highly acidic mobile phases (pH < 2.5) can slowly hydrolyze the siloxane bonds that attach the C18 ligands and end-capping reagents to the silica surface. As these protective groups wash away, more acidic silanols are exposed, increasing secondary interactions with the carboxylic acid group of your analyte[5]. Using a guard column with identical packing material acts as a sacrificial barrier to protect the analytical column[6].

Q: Can I use a mid-range pH (e.g., pH 7.0) phosphate buffer instead? A: Yes, but with significant chromatographic trade-offs. At pH 7.0, 3,4-Diethoxyphenylacetic acid is fully deprotonated (ionized). While this prevents the "mixed state" tailing, the ionized molecule is highly polar and will exhibit very poor retention on a standard reversed-phase C18 column, likely eluting near the void volume[3]. To retain it at pH 7.0, you would need to add an ion-pairing reagent or switch to a HILIC column.

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

  • Title: Understanding HPLC Peak Tailing Source: LCGC North America (via Scribd) URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: ACE HPLC URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: University of Pittsburgh URL: [Link]

  • Title: Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC Source: YouTube URL: [Link]

Sources

Optimization

preventing degradation of 3,4-Diethoxyphenylacetic acid during storage

Technical Support Center: 3,4-Diethoxyphenylacetic Acid (3,4-DEPAA) Stability & Storage Comprehensive Troubleshooting Guide and Protocols for Drug Development Professionals As a critical advanced intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Diethoxyphenylacetic Acid (3,4-DEPAA) Stability & Storage Comprehensive Troubleshooting Guide and Protocols for Drug Development Professionals

As a critical advanced intermediate in the synthesis of antispasmodic pharmaceuticals like Drotaverine, maintaining the structural integrity of 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is paramount. Even minor degradation can introduce impurities that drastically reduce downstream synthetic yields and compromise API purity. This guide provides an authoritative, mechanistic approach to preventing degradation during storage and handling.

Part I: Mechanistic Causality of Degradation

To effectively prevent degradation, researchers must first understand the structural vulnerabilities of the 3,4-DEPAA molecule. While generally stable under ambient conditions, it possesses specific reactive sites that are prone to environmental stress.

  • Oxidative Susceptibility: The benzylic carbon and the electron-donating ethoxy ether linkages are highly vulnerable to radical-initiated auto-oxidation. Exposure to atmospheric oxygen or trace peroxides in solvents can lead to ether cleavage or the formation of carbonyl compounds 1[1]. Consequently, the compound is strictly incompatible with strong oxidizing agents 2[2].

  • Photolytic Cleavage: UV light induces homolytic cleavage of the C-C or C-O bonds. This generates free radicals that propagate degradation cascades, often resulting in macroscopic discoloration (yellowing or browning) of the powder 3[3].

  • Thermal Stress: While the solid has a melting point of approximately 81°C 4[4], elevated temperatures provide the kinetic energy necessary to accelerate auto-oxidation and induce gradual decarboxylation pathways.

DegradationPathways DEPAA 3,4-Diethoxyphenylacetic Acid (Intact API Intermediate) Oxidation Oxidative Stress (O2, ROS) DEPAA->Oxidation Thermal Thermal Stress (Elevated Temp) DEPAA->Thermal Photo Photolytic Stress (UV Light) DEPAA->Photo BenzOx Benzylic Oxidation (Carbonyl Formation) Oxidation->BenzOx EtherCut Ether Cleavage (Dealkylation) Oxidation->EtherCut Decarb Decarboxylation (CO2 Loss) Thermal->Decarb Radical Radical Polymerization (Discoloration) Photo->Radical

Fig 1: Primary degradation pathways of 3,4-DEPAA under environmental stress conditions.

Part II: Diagnostic Troubleshooting (FAQ)

Q1: My solid 3,4-DEPAA batch has developed a slight yellow tint. Is it still usable? A1: Discoloration is a macroscopic indicator of trace oxidation or radical polymerization. If the purity drops below your validated threshold (typically 98%), the batch must be recrystallized. To prevent this, store the bulk solid in tightly closed, amber containers in a cool, shaded area to block UV transmission and limit oxygen ingress 5[5].

Q2: What is the optimal temperature for storing 3,4-DEPAA? A2: For long-term storage of the solid powder, refrigeration at 2-8°C is highly recommended to minimize the kinetic energy available for oxidative reactions 6[6]. Conversely, stock solutions are significantly more vulnerable and should be stored at -20°C to -80°C to arrest hydrolytic and oxidative degradation 3[3].

Q3: Can I store 3,4-DEPAA in aqueous buffers for extended periods? A3: No. Phenylacetic acid derivatives are susceptible to pH-dependent degradation and slow hydrolysis in aqueous environments over time 3[3]. Always prepare aqueous solutions fresh prior to use. If short-term archiving is unavoidable, buffer the solution to a near-neutral pH and store at -80°C.

Part III: Self-Validating Storage Protocols

To guarantee experimental reproducibility, storage protocols must be treated as self-validating systems. The following methodology ensures that the root causes of degradation (oxygen, light, and heat) are eliminated, and includes a built-in validation step to confirm the system's integrity.

Protocol: Preparation and Cryo-Preservation of 3,4-DEPAA Stock Solutions

  • Baseline Quantification: Analyze the raw 3,4-DEPAA solid via HPLC-UV (254 nm) to establish a baseline purity profile and Area Under the Curve (AUC) for the intact peak.

  • Solvent Degassing: Sparge your anhydrous solvent (e.g., HPLC-grade Acetonitrile) with Argon gas for 15 minutes.

    • Causality: This physically displaces dissolved O2​ , removing the primary catalyst for benzylic oxidation and peroxide formation.

  • Dissolution: Dissolve the required mass of 3,4-DEPAA in the degassed solvent under a continuous nitrogen or argon sweep.

  • Aliquoting: Dispense the solution into single-use, amber glass vials.

    • Causality: Amber glass blocks UV transmission. Single-use aliquots prevent condensation and oxygen ingress caused by repeated freeze-thaw cycles.

  • Headspace Purging: Blanket the headspace of each vial with Argon before sealing tightly with PTFE-lined caps.

  • Storage: Transfer immediately to a -20°C freezer for medium-term storage (up to 1 month) or a -80°C freezer for long-term storage (up to 6 months) 3[3].

  • System Validation: Pull one aliquot after 7 days and re-run the exact HPLC method from Step 1. A variance of <0.5% in the main peak AUC chemically validates the inertness of your storage conditions.

StorageWorkflow Start Receive 3,4-DEPAA Solid Batch Decision Storage Format? Start->Decision Solid Bulk Solid Storage Decision->Solid Powder Liquid Stock Solution Decision->Liquid Solution SolidStep1 Store in Amber Glass (Protect from UV) Solid->SolidStep1 LiqStep1 Dissolve in Degassed Solvent (Argon Purge) Liquid->LiqStep1 SolidStep2 Maintain at 2-8°C (Refrigeration) SolidStep1->SolidStep2 LiqStep2 Store at -20°C to -80°C (Cryo-preservation) LiqStep1->LiqStep2

Fig 2: Decision matrix and procedural workflow for optimal 3,4-DEPAA storage.

Part IV: Quantitative Stability Matrix

The following table summarizes the expected shelf life of 3,4-DEPAA under various storage conditions based on empirical degradation kinetics.

Storage FormatTemperatureContainer / AtmospherePrimary Risk FactorExpected Shelf Life
Bulk Solid 2-8°CAmber Glass / AmbientSlow Oxidation> 2 Years
Bulk Solid 20-25°CClear Glass / AmbientPhotolysis, Oxidation6-12 Months
Stock Solution -80°CAmber Glass / ArgonNone> 6 Months
Stock Solution -20°CAmber Glass / ArgonTrace Hydrolysis1 Month
Stock Solution 4°CClear Glass / AmbientRapid Oxidation< 1 Week

References[2] Title: SAFETY DATA SHEET - TCI Chemicals (August 06 2025)

Source: tcichemicals.com URL:[3] Title: preventing degradation of 2-Hydroxyphenylacetic acid during sample storage - Benchchem Source: benchchem.com URL:[6] Title: CAS No : 38464-04-9 | Product Name : 3,4-Diethoxyphenylacetic Acid - Pharmaffiliates Source: pharmaffiliates.com URL:[5] Title: SAFETY DATA SHEET - TCI Chemicals (November 30 2024) Source: tcichemicals.com URL:[4] Title: 34-Diethoxyphenylacetic Acid 98.0%(GC) | PureSynth Source: pure-synth.com URL:[1] Title: Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides - PMC Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scaling Up 3,4-Diethoxyphenylacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-Diethoxyphenylacetic acid (CAS 38464-04-9) . This compound is a critical building block and intermediate in the synthesis of the antispasmodic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-Diethoxyphenylacetic acid (CAS 38464-04-9) . This compound is a critical building block and intermediate in the synthesis of the antispasmodic active pharmaceutical ingredient (API) Drotaverine hydrochloride[1].

Historically, industrial scale-up relied heavily on the chloromethylation and cyanidation of 1,2-diethoxybenzene[2]. However, due to the severe toxicity of sodium cyanide and phase-transfer catalysis (PTC) bottlenecks, modern chemical engineering has pivoted toward a greener, safer Friedel-Crafts acylation route[3]. As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common scale-up failures, providing self-validating protocols to ensure high-yield, high-purity production.

Process Overview: Structural Logic of Synthesis

G cluster_trad Traditional Route cluster_mod Modern Route Start 1,2-Diethoxybenzene Trad1 Chloromethylation (HCl, Paraformaldehyde) Start->Trad1 Mod1 Friedel-Crafts Acylation (Oxalyl Chloride Monoethyl Ester, AlCl3) Start->Mod1 Trad2 3,4-Diethoxybenzyl chloride Trad1->Trad2 Trad3 Cyanidation (NaCN, PTC) Trad2->Trad3 Trad4 3,4-Diethoxyphenylacetonitrile Trad3->Trad4 Hydro Alkaline Hydrolysis (NaOH, then HCl) Trad4->Hydro Mod2 Ethyl 2-(3,4-diethoxyphenyl)-2-oxoacetate Mod1->Mod2 Mod3 Catalytic Hydrogenation (Pd/C, H2) Mod2->Mod3 Mod4 Ethyl 3,4-diethoxyphenylacetate Mod3->Mod4 Mod4->Hydro Final 3,4-Diethoxyphenylacetic Acid Hydro->Final

Figure 1: Traditional vs. Modern synthetic routes for 3,4-Diethoxyphenylacetic acid.

Quantitative Scale-Up Metrics: Traditional vs. Modern Routes
MetricTraditional Cyanidation RouteModern Friedel-Crafts Route
Overall Yield ~70–75%~80–85%
Key Reagents Paraformaldehyde, HCl, NaCNOxalyl chloride monoethyl ester, AlCl₃, H₂
Primary Safety Hazard Highly toxic HCN gas generationExothermic quenching, pressurized H₂ gas
Environmental (E-factor) High (Aqueous cyanide waste)Moderate (Aluminum salt waste)
Cycle Time ~460 hours (includes PTC settling)[2]~330 hours
Target Purity 98.0% - 99.5%[4]98.0% - 99.5%[4]
Troubleshooting Guides & FAQs

Q1: During the Friedel-Crafts acylation with oxalyl chloride monoethyl ester, our reactor experiences severe exotherms and we see a drop in regioselectivity. How can we control this? A1: The reaction between 1,2-diethoxybenzene and oxalyl chloride monoethyl ester is highly exothermic upon the addition of the Lewis acid catalyst (AlCl₃, ZnCl₂, or BF₃)[3]. If the internal temperature exceeds 30°C, regioselectivity drops, leading to ortho-substituted byproducts instead of the desired para-directed 2-(3,4-diethoxyphenyl)-2-oxoacetate. Causality & Solution: AlCl₃ forms a tight, heat-releasing complex with the carbonyl oxygen of the acylating agent. To manage the heat of complexation on a pilot scale, decouple the addition. Pre-form the acylium ion complex by adding oxalyl chloride monoethyl ester to a suspension of AlCl₃ in dichloromethane (DCM) at -10°C to -5°C[5]. Only then should you dose the 1,2-diethoxybenzene slowly while maintaining the jacket temperature. Ensure the molar ratio of 1,2-diethoxybenzene : oxalyl chloride monoethyl ester : AlCl₃ is strictly maintained at 1 : 1.0–1.1 : 1.0–1.5 to prevent over-acylation[5].

Q2: Our catalytic hydrogenation of the ethyl glyoxylate intermediate stalls before reaching 100% conversion. What is causing the Pd/C catalyst deactivation? A2: Incomplete conversion during the reduction of 2-(3,4-diethoxyphenyl)-2-oxoacetate to ethyl 3,4-diethoxyphenylacetate usually stems from catalyst poisoning. Causality & Solution: The preceding Friedel-Crafts step utilizes AlCl₃. If the aqueous workup is incomplete, trace aluminum salts and residual chloride ions carry over into the hydrogenation reactor, rapidly poisoning the palladium-on-carbon (Pd/C) catalyst. Implement a rigorous washing protocol post-acylation until the aqueous phase tests negative for chlorides. During hydrogenation, maintain a temperature of 55–65°C and utilize a Pd/C dosage of 10% to 12.5% relative to the starting material[5].

Q3: We are still utilizing the traditional cyanidation route. We struggle with long reaction times and emulsions during the phase-transfer catalysis (PTC) step. How can we improve phase separation? A3: The conversion of 3,4-diethoxybenzyl chloride to 3,4-diethoxyphenylacetonitrile using NaCN relies on efficient phase-transfer catalysis[2]. Causality & Solution: Emulsions in this step are typically caused by the accumulation of polymeric byproducts from the preceding chloromethylation step and the high ionic strength of the aqueous cyanide layer. Maintain the cyanidation reaction temperature strictly at 80–85°C[2]. Post-reaction, avoid vigorous agitation during the cooling phase, which stabilizes the emulsion. Allow a minimum settling time of 3–4 hours at 50°C before attempting phase separation.

Q4: The final alkaline hydrolysis yields 3,4-Diethoxyphenylacetic acid with a dark discoloration. How do we achieve the required white crystalline powder (>98.0% purity)? A4: Discoloration is caused by the oxidation of trace phenolic impurities—formed by partial ether cleavage during earlier acidic steps—under strongly alkaline conditions at high temperatures. Causality & Solution: When hydrolyzing the ethyl ester using 5–6 mol/L NaOH, limiting the temperature to 50–60°C for 0.5–1.5 hours prevents the degradation of the ethoxy groups[6]. To remove existing discoloration, treat the alkaline aqueous solution with activated carbon at 90°C for 30 minutes before acidification. Filter the carbon out, then acidify the clear filtrate with HCl to a pH of 1–2[6] to precipitate the pure white crystalline powder[4].

Step-by-Step Methodologies
Protocol A: Scale-Up Friedel-Crafts Acylation (Modern Route)

This protocol is designed to safely manage exotherms and ensure high regioselectivity.

  • Preparation: Purge a glass-lined reactor with N₂ and charge with anhydrous dichloromethane (DCM).

  • Catalyst Loading: Charge AlCl₃ (1.0–1.5 molar equivalents)[5]. Cool the suspension to between -10°C and -5°C using a chiller[5].

  • Complex Formation: Slowly dose oxalyl chloride monoethyl ester (1.0–1.1 equivalents)[5] over 45 minutes, maintaining the internal temperature below 0°C.

  • Acylation: Prepare a solution of 1,2-diethoxybenzene (1.0 equivalent) in DCM and dose into the reactor.

  • Reaction: Allow the reaction to warm to 20–30°C and stir for 0.5 to 1.5 hours[5].

  • Self-Validation Check: Sample the reaction and run HPLC. The starting material peak should be <1%.

  • Quenching: Quench by slowly transferring the reaction mixture into a secondary vessel containing ice-cold water/HCl (highly exothermic).

  • Isolation: Separate the organic layer, wash with water until pH is neutral, dry, and concentrate under reduced pressure to yield 2-(3,4-diethoxyphenyl)-2-oxoacetate[5].

Protocol B: Hydrolysis and Crystallization

This protocol ensures the isolation of a high-purity, white crystalline product.

  • Hydrolysis: Charge the intermediate ethyl ester into a reactor containing 5–6 mol/L NaOH (dosage ratio of 1g ester : 5-6 mL NaOH solution)[6].

  • Heating: Heat the mixture to 50–60°C and stir for 0.5 to 1.5 hours[6] until a homogenous solution is formed, indicating complete hydrolysis.

  • Decolorization: Add activated carbon (approx. 5% w/w) and heat to 90°C for 30 minutes.

  • Filtration: Filter the mixture while hot through a Celite pad to remove the carbon.

  • Acidification: Cool the filtrate to 20°C. Slowly dose 31% HCl under continuous agitation until the pH reaches 1.0–2.0[6]. A thick white precipitate of 3,4-Diethoxyphenylacetic acid will form.

  • Self-Validation Check: Verify the pH using a calibrated meter. If pH > 2.0, yield will be lost in the aqueous mother liquor.

  • Drying: Centrifuge the slurry, wash the filter cake with chilled water, and vacuum dry at 60°C until moisture is <0.5%.

Sources

Optimization

Technical Support Center: Troubleshooting Unknown Peaks in 3,4-Diethoxyphenylacetic Acid Chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with impurity profiling of 3,4-Diethoxyphenylacetic acid (CAS 38464-04-9). This compound is a critical intermediate in the synthesis of antispasmodic active pharmaceutical ingredients (APIs) such as Drotaverine[1].

Diagnostic Workflow for Unknown Peaks

Before adjusting instrument parameters or preparing new mobile phases, it is critical to follow a logical diagnostic decision tree. The workflow below illustrates the self-validating process of distinguishing between system artifacts and true chemical impurities.

PeakIdentification Start Unknown Peak Detected (3,4-Diethoxyphenylacetic Acid) Blank Execute Blank Injection (Mobile Phase Only) Start->Blank Decision1 Peak Present in Blank? Blank->Decision1 Ghost System Artifact (Carryover / Contamination) Decision1->Ghost  Yes TrueImp True Impurity (Process or Degradant) Decision1->TrueImp  No LCMS LC-MS Analysis (Formic Acid Modifier) TrueImp->LCMS Decision2 Matches Known Precursor m/z? LCMS->Decision2 Known Identify via Reference Standard (e.g., 1,2-Diethoxybenzene) Decision2->Known  Yes PrepLC Prep-LC Isolation & NMR Elucidation Decision2->PrepLC  No

Workflow for diagnosing and identifying unknown chromatographic peaks in API intermediates.

Frequently Asked Questions (FAQs)

Q1: I am observing a recurring unknown peak at a relative retention time (RRT) of 1.2. How do I determine if this is a true related substance or a system artifact?

Answer: You must establish causality by determining the source of the peak. Artifact peaks (often termed "ghost peaks") frequently arise from late-eluting, highly non-polar compounds from previous injections, or from contaminated mobile phases[2]. To validate the source, perform a Blank Injection Decay Test . Inject your sample diluent three consecutive times.

  • Causality: If the unknown peak area decreases sequentially across the three blanks, the root cause is autosampler needle carryover or column bleed. If the peak area remains perfectly constant across all blanks, the root cause is mobile phase contamination (e.g., degraded buffer or impure organic solvent)[3].

Q2: My standard RP-HPLC method uses phosphoric acid, but I need to identify an unknown peak using LC-MS. How should I adapt my method?

Answer: You cannot directly transfer a phosphoric acid method to an LC-MS system. Phosphoric acid is non-volatile; it will precipitate in the mass spectrometer's ionization source, causing severe ion suppression and physical hardware damage.

  • Causality & Solution: For MS-compatible applications, the phosphoric acid modifier must be replaced with formic acid (typically 0.1% v/v)[4]. Formic acid provides the necessary protonation for positive electrospray ionization (ESI+) while remaining completely volatile, ensuring high-sensitivity detection without source fouling.

Q3: What are the most common synthetic impurities associated with 3,4-Diethoxyphenylacetic acid, and how can I predict their elution behavior?

Answer: The impurity profile depends heavily on the synthetic route. Common routes involve either the Friedel-Crafts acylation of 1,2-diethoxybenzene[5] or the cyanidation of 3,4-diethoxyphenylacetonitrile[6]. Unreacted precursors and intermediates from these pathways are the most likely culprits for unknown peaks.

Quantitative Data for Common Impurities

Use the table below to cross-reference your LC-MS m/z data with expected relative retention times (RRT) in a standard Reverse-Phase (C18) system.

Compound / ImpurityOrigin / RoleMolecular Weight ( g/mol )Monoisotopic Mass [M+H]+Expected RP-HPLC Elution
3,4-Diethoxyphenylacetic acid Target Compound 224.25 225.11 Reference (RRT = 1.0)
1,2-DiethoxybenzeneFriedel-Crafts Precursor[5]166.22167.09Late (RRT > 1.0, highly non-polar)
3,4-DiethoxyphenylacetonitrileCyanidation Precursor[6]205.25206.12Mid-Late (RRT > 1.0)
2-(3,4-diethoxy)phenyl-ethyl glyoxylateAcylation Intermediate[5]282.30283.12Late (RRT > 1.0)
3,4-DiethoxyphenylethylamineDownstream Amine[7]209.28210.15Early (RRT < 1.0, basic/protonated)

Validated Experimental Protocols

To ensure trustworthiness in your analytical laboratory, utilize the following self-validating methodologies to isolate and identify unknown peaks.

Protocol A: Orthogonal LC-MS Profiling for Peak Identification

Objective: To accurately determine the exact mass of unknown impurities while preventing MS source contamination.

  • Step 1: System Purge. Flush the HPLC system (bypassing the column) with 50% Methanol / 50% Water for 30 minutes. Causality: This removes residual non-volatile phosphates from previous methods that would otherwise cause ion suppression.

  • Step 2: Mobile Phase Adaptation. Prepare fresh mobile phases using LC-MS grade Acetonitrile and Water, modified with 0.1% Formic acid[4].

  • Step 3: Column Selection. Install a C18 or Phenyl-Hexyl column. Ensure the column has been dedicated solely to volatile buffers to prevent ghost peaks from previous phosphate use.

  • Step 4: MS Parameter Optimization. Run the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning an m/z range of 100-600.

  • Step 5: Data Correlation. Overlay the UV chromatogram (e.g., 254 nm) with the Total Ion Chromatogram (TIC). Self-Validation: Calculate the delay volume between the UV flow cell and the MS source to accurately align the UV unknown peak with its corresponding mass spectrum. Compare the extracted [M+H]+ against the quantitative table provided in FAQ Q3.

Protocol B: System Passivation and Carryover Elimination

Objective: To definitively prove whether an unknown peak is a true sample impurity or a system artifact.

  • Step 1: The Blank Decay Sequence. Inject the sample diluent three consecutive times. Monitor the peak area of the unknown peak.

  • Step 2: Needle Wash Optimization. If the peak area decreases sequentially (indicating carryover), replace the autosampler needle wash with a stronger, highly solubilizing solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid). Causality: 3,4-Diethoxyphenylacetic acid derivatives can adsorb to the stainless steel of the injection needle; a stronger organic/acidic wash breaks these hydrophobic and ionic interactions[2].

  • Step 3: Extended "Sawtooth" Gradient. If the peak area remains constant across blanks (indicating column bleed or late-eluting accumulation), run a sawtooth gradient: Ramp to 95% organic over 5 minutes, hold for 5 minutes, drop to 5% organic for 2 minutes, and repeat this cycle three times. Causality: This aggressively strips highly retained, non-polar contaminants (such as unreacted 1,2-diethoxybenzene) from the stationary phase[8].

Sources

Troubleshooting

Technical Support Center: Optimizing the Solubility of 3,4-Diethoxyphenylacetic Acid for Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific solubility challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific solubility challenges associated with 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9).

Rather than just providing a list of instructions, this guide explores the causality behind compound behavior and establishes self-validating protocols to ensure your experimental workflows are robust, reproducible, and scientifically sound.

Physicochemical Profiling & Solvation Parameters

To solve a solubility issue, we must first understand the molecular mechanics of the compound. 3,4-Diethoxyphenylacetic acid contains a polar carboxylic acid head group and a highly lipophilic diethoxyphenyl tail. This structural dichotomy dictates its behavior in aqueous media.

ParameterValueImpact on Assay Design
Molecular Weight 224.25 g/mol Requires exactly 2.24 mg per mL of solvent to yield a 10 mM stock solution.
Predicted pKa 4.36 ± 0.10The compound is highly insoluble below pH 4.5; requires an assay pH > 6.0 for optimal aqueous solubility[1].
Primary Solvents DMSO, MethanolExcellent for high-concentration (>10 mM) stock solutions. Must be kept strictly anhydrous[1],[2].
Aqueous Solubility Poor (< 0.1 mg/mL at pH 3)Necessitates strategic pH adjustment, co-solvents, or surfactants to prevent precipitation upon dilution.
Safety Profile IrritantCauses skin irritation (H315) and serious eye irritation (H319). Requires standard PPE during handling[3].

Troubleshooting & FAQs: The Mechanics of Solvation

Q1: Why does 3,4-Diethoxyphenylacetic acid precipitate instantly when I dilute my DMSO stock into the aqueous assay buffer?

The Causality: This phenomenon, known as "precipitation upon dilution," is driven by the hydrophobic nature of the two ethoxy groups on the phenyl ring. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer lowers the DMSO concentration below the required solvation threshold (typically <5%). If the aqueous buffer is at a neutral or acidic pH without proper formulation, the lipophilic forces dominate, causing the molecules to rapidly aggregate and crash out of solution[2].

Q2: How does adjusting the buffer pH resolve this precipitation issue?

The Causality: The predicted pKa of the carboxylic acid moiety is 4.36[1]. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, 50% of the molecules are in the protonated (insoluble) state. By elevating your assay buffer pH to at least 1.5 to 2 units above the pKa (e.g., pH 6.0 – 7.4), you force >95% of the compound into its deprotonated, carboxylate anion form. This ionized state interacts favorably with water dipoles, drastically increasing aqueous solubility and preventing aggregation[2].

Logic N1 pH < 4.36 (Protonated) N2 pH = 4.36 (pKa Equilibrium) N1->N2 Increase pH N4 High Lipophilicity Poor Solubility N1->N4 N3 pH > 6.0 (Deprotonated) N2->N3 Increase pH N5 50% Ionized Moderate Solubility N2->N5 N6 Carboxylate Anion High Solubility N3->N6

Logical relationship between buffer pH, ionization state, and aqueous solubility.
Q3: My biological assay requires a slightly acidic pH (e.g., pH 5.0). How can I keep the compound soluble?

The Causality: If you cannot rely on ionization (pH adjustment) to drive solubility, you must physically shield the lipophilic diethoxy groups from the aqueous environment. The Solution: Employ micellar solubilization. Adding a non-ionic surfactant like Tween-20 or Triton X-100 (0.01% - 0.05% final concentration) lowers the surface tension and forms micelles that encapsulate the hydrophobic core of the molecule[2]. Alternatively, 2-hydroxypropyl-β-cyclodextrin (HPβCD) can be used to form a soluble inclusion complex.

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means the workflow includes built-in checkpoints to verify success before you waste valuable biological reagents.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

Water absorption in hygroscopic solvents like DMSO is the leading cause of stock degradation and freeze-thaw precipitation. This protocol eliminates moisture variables.

  • Weighing: Accurately weigh 2.24 mg of 3,4-Diethoxyphenylacetic acid powder into a sterile, moisture-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, research-grade DMSO (sealed under argon)[2].

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation Checkpoint (Crucial): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a bright light source.

    • Pass: No visible pellet. The solution is optically clear.

    • Fail: A micro-pellet has formed. This indicates solvent saturation or moisture contamination. Do not proceed; prepare a fresh stock using new anhydrous DMSO.

  • Storage: Aliquot into single-use vials (to avoid freeze-thaw cycles) and store at -20°C in a desiccator.

Protocol B: Kinetic Solubility Validation (Mock Dilution)

Never dilute your compound directly into your final biological assay without first establishing its exact precipitation threshold in your specific buffer.

  • Dilution Series: Prepare a 2x serial dilution of your 10 mM DMSO stock using 100% DMSO.

  • Buffer Spiking: In a clear 96-well plate, add 98 µL of your final assay buffer (pre-warmed to 37°C, pH adjusted to >6.0) to a series of wells.

  • Integration: Spike 2 µL of each DMSO dilution into the buffer wells. This mimics a final assay concentration containing 2% DMSO[2].

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Self-Validation Checkpoint (Turbidity Assay): Read the plate on a spectrophotometer at 620 nm.

    • Logic: Soluble compounds will match the baseline absorbance of a blank well (buffer + 2% pure DMSO). Any sharp increase in absorbance indicates light scattering caused by micro-precipitates. The highest concentration well that maintains baseline absorbance is your validated maximum working concentration.

Workflow A Weigh 3,4-Diethoxyphenylacetic acid B Dissolve in Anhydrous DMSO A->B C Assess Assay Buffer pH (> 6.0) B->C D Add Surfactant (Optional) C->D E Dilute Stock into Buffer D->E F Clear Solution (Assay Ready) E->F

Workflow for preparing and diluting 3,4-Diethoxyphenylacetic acid without precipitation.

References

The claims and methodologies in this technical guide are grounded in the following verified sources:

Sources

Optimization

dealing with emulsion formation during workup of 3,4-Diethoxyphenylacetic acid

Welcome to the technical support hub for the synthesis and workup of 3,4-Diethoxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and workup of 3,4-Diethoxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges, particularly emulsion formation, during the liquid-liquid extraction phase of their workup. Here, we delve into the science behind these emulsions and provide a structured, actionable framework for both prevention and remediation.

The "Why": Understanding Emulsion Formation in Your Workup

An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and the aqueous phase.[1][2] In the workup of 3,4-Diethoxyphenylacetic acid, several factors can conspire to create a stubborn emulsion that complicates phase separation.

  • Amphiphilic Impurities: The primary culprits are often trace impurities that possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties. Partially hydrolyzed starting materials, byproducts from the synthesis, or even residual base can act as surfactants, migrating to the oil-water interface and reducing interfacial tension. This allows for the formation of a stable dispersion of one liquid within the other.

  • The Nature of the Product: Phenylacetic acids themselves have a "split personality." The phenyl ring is lipophilic, while the carboxylic acid group is hydrophilic. At a neutral or slightly basic pH, the carboxylate anion (R-COO⁻) is highly water-soluble. During acidic workup, this is converted to the less soluble carboxylic acid (R-COOH), which is being extracted into the organic layer. This transition, combined with vigorous shaking, can create the conditions for an emulsion.

  • Physical Factors: Excessive agitation or shaking during extraction increases the surface area between the two phases, breaking the liquids into tiny droplets that are then stabilized by the aforementioned impurities.[3] The viscosity of the layers and a small density difference between the organic and aqueous phases can further hinder coalescence.

Troubleshooting Guide: A Structured Approach to Breaking Emulsions

Encountering an emulsion can be a frustrating bottleneck. This guide provides a tiered approach, starting with the simplest and least disruptive techniques.

Q1: I've just finished shaking my separatory funnel and a thick, milky layer has formed between the organic and aqueous phases. What's my first move?

Answer: Patience and gentle mechanics are your first line of defense.

  • Step 1: Wait. Let the separatory funnel stand undisturbed in a ring clamp for 10-20 minutes.[4][5] Often, less stable emulsions will break on their own with time.

  • Step 2: Gentle Agitation. Gently swirl the funnel or tap the sides.[4][5] This can encourage small droplets to coalesce. You can also insert a glass stirring rod and gently stir the emulsion layer.

Q2: I've waited, but the emulsion is persistent. What is the next logical step?

Answer: The addition of a saturated aqueous sodium chloride solution (brine) is the most common and highly effective next step.

  • Why it Works: Adding brine dramatically increases the ionic strength of the aqueous layer.[1] This has two primary effects:

    • Increased Density: It makes the aqueous phase denser, enhancing the gravity-driven separation of the two layers.[2][6]

    • "Salting Out" Effect: The high concentration of salt ions reduces the solubility of organic compounds (like your product and organic-soluble impurities) in the aqueous phase, forcing them into the organic layer and disrupting the emulsion's stability.[6]

  • Procedure: Add a volume of brine equal to about 10-20% of the aqueous layer volume. Do not shake vigorously. Instead, gently invert the funnel several times and allow the layers to separate.

Q3: The brine wash helped, but a significant emulsion layer remains. What other chemical or physical methods can I try?

Answer: At this stage, you can employ more advanced techniques. Your choice will depend on the equipment available and the scale of your reaction.

Technique Principle of Action When to Use Considerations
Addition of More Organic Solvent Changes the overall solvent polarity and density of the organic phase, which can disrupt the interfacial forces stabilizing the emulsion.[1]When you have a small to moderate emulsion layer.Choose a solvent that is miscible with your current organic phase but immiscible with water. This may dilute your final product solution.
pH Adjustment If the emulsion is stabilized by acidic or basic impurities, careful adjustment of the aqueous phase pH can neutralize them, destroying their surfactant properties.[1][4][5]When you suspect residual acid or base is the cause.Be cautious, as this can affect the partitioning of your acidic product. Ensure the final pH allows your product to be in the desired layer.
Filtration through Celite® or Glass Wool Provides a physical medium that can help coalesce the fine droplets of the dispersed phase.For small-scale experiments where other methods have failed.This can be slow and may lead to some loss of material.
Centrifugation Applies a strong mechanical force that overcomes the interfacial tension holding the emulsion together, forcing the denser phase to the bottom.[1][4][5][7]The most reliable method for breaking very stable emulsions, especially on a smaller scale.Requires access to a centrifuge with appropriate solvent-resistant tubes.
Gentle Heating Decreases the viscosity of the liquids and can increase the kinetic energy of the droplets, promoting coalescence.[1]Use with extreme caution, especially with volatile organic solvents.Should be avoided if your product is heat-sensitive. A warm water bath is sufficient.

Preventative & Corrective Protocols

Protocol 1: A Workup Procedure Designed to Prevent Emulsions

This protocol is designed for the workup of a reaction mixture containing 3,4-Diethoxyphenylacetic acid, where the product is to be isolated from an organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add it to a beaker containing water or a dilute acid solution (e.g., 1M HCl), stirring gently.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • First Extraction: Add your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Gentle Inversion: Stopper the funnel and invert it gently 5-10 times, venting frequently. AVOID VIGOROUS SHAKING. The goal is to create contact between the phases, not to homogenize them.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer.

  • Subsequent Extractions: Repeat the extraction of the aqueous layer 1-2 more times with fresh organic solvent, again using gentle inversions.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine, again using gentle inversions. This step helps to remove dissolved water and can preemptively break any minor emulsion that may have started to form.

  • Drying & Concentration: Drain the washed organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Step-by-Step Emulsion Remediation

This protocol should be followed when a persistent emulsion has formed.

  • Patience: Allow the separatory funnel to stand undisturbed for at least 15 minutes.

  • Brine Addition: If the emulsion persists, add a saturated NaCl solution (brine), approximately 10-20% of the aqueous volume. Invert gently 3-5 times and allow to stand again.

  • Solvent Addition: If the emulsion is still present, add a small amount (5-10% of the organic volume) of the organic solvent used for the extraction. Swirl gently and allow to stand.

  • Filtration (Small Scale): For smaller volumes, decant the entire contents of the funnel (or just the emulsion layer if possible) into a flask. Prepare a funnel with a plug of glass wool or a pad of Celite® and filter the mixture. This physical disruption can break the emulsion.

  • Centrifugation (Surefire Method): Transfer the emulsion (or the entire mixture if necessary) into appropriate centrifuge tubes. Centrifuge for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).[7] The layers should be cleanly separated. Carefully pipette the layers apart.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process when faced with an emulsion during your workup.

Emulsion_Troubleshooting start Emulsion Formed wait Step 1: Wait 15-20 min & Gentle Swirl start->wait check1 Emulsion Broken? wait->check1 brine Step 2: Add Saturated Brine (10-20% of Aq. Volume) check2 Emulsion Broken? brine->check2 check1->brine No success Proceed with Workup check1->success Yes advanced Step 3: Advanced Techniques check2->advanced No check2->success Yes centrifuge Centrifuge (Most Reliable) advanced->centrifuge Option A filter Filter through Celite®/Glass Wool advanced->filter Option B solvent Add More Organic Solvent advanced->solvent Option C centrifuge->success filter->success solvent->success

Caption: Decision tree for breaking emulsions.

Frequently Asked Questions (FAQs)

Q: Can I just shake my separatory funnel harder to ensure a good extraction? A: While thorough mixing is necessary, overly vigorous shaking is a primary cause of stubborn emulsions.[3] A few gentle inversions are often sufficient to achieve equilibrium and are much less likely to cause problems.

Q: My product is 3,4-Diethoxyphenylacetic acid. Will adding salt (NaCl) contaminate my final product? A: No. Sodium chloride is an inorganic salt and is virtually insoluble in most common organic solvents used for extraction (like ethyl acetate, ether, or dichloromethane). The brine wash is performed on the organic layer, and after separation, the organic layer is dried with a drying agent (like Na₂SO₄) which removes trace water. Any residual NaCl would be left behind with the aqueous phase or removed during the drying and filtration steps.

Q: I used centrifugation and it worked perfectly, but now there is a solid cake of material at the interface. What is it? A: This is common when dealing with complex reaction mixtures. The solid material is often composed of insoluble byproducts, denatured proteins (if working with biological extracts), or other particulate matter that was suspended in the emulsion.[7] This "cake" can be discarded. Carefully remove the desired liquid phase, leaving the solid interface behind.

Q: Why does acidification of the reaction mixture sometimes help prevent emulsions in the first place? A: If your synthesis was run under basic conditions, you might have residual base or soaps (salts of fatty acids) present. These are excellent emulsifying agents.[4][5] By acidifying the entire mixture before extraction, you neutralize these basic species, converting them into forms that are no longer effective surfactants.

References

  • 3,4-diethoxy phenyl acetic acid - ChemBK . ChemBK. Available from: [Link]

  • Why might brine (a solution of salt in water) be added to a system for better phase separation and to break - Brainly . Brainly. Available from: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? . ResearchGate. Available from: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific . Spectro Scientific. Available from: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM . AZoM. Available from: [Link]

  • solid-liquid extraction - Columbia . Columbia University. Available from: [Link]

  • US6214236B1 - Process for breaking an emulsion - Google Patents. Google Patents.
  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions . Aromantic. Available from: [Link]

  • US5256305A - Method for breaking emulsions in a crude oil desalting system - Google Patents. Google Patents.
  • 3,4-Dimethoxyphenylacetic acid | Request PDF . ResearchGate. Available from: [Link]

  • Oil–Water Emulsion Behavior Under Variable Brine Salinity and pH Conditions . MDPI. Available from: [Link]

  • phenylacetic acid - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Phenylacetic acid - Sciencemadness Wiki . Sciencemadness. Available from: [Link]

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents. Google Patents.
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Green Purification of 3,4-Diethoxyphenylacetic Acid

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I frequently encounter process bottlenecks where legacy purification methods generate unsustainable solvent was...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I frequently encounter process bottlenecks where legacy purification methods generate unsustainable solvent waste. For 3,4-Diethoxyphenylacetic acid —a critical intermediate in the synthesis of spasmolytic active pharmaceutical ingredients (APIs) like Drotaverine—we can achieve >99.5% purity while slashing Process Mass Intensity (PMI) by leveraging its intrinsic physicochemical properties.

This guide provides diagnostic troubleshooting, causality-driven methodologies, and validated green chemistry workflows to help you eliminate chromatography and optimize your crystallization processes.

Process Optimization Workflow

The following decision matrix outlines the optimal path for purifying crude 3,4-Diethoxyphenylacetic acid while minimizing solvent waste.

G Start Crude 3,4-Diethoxyphenylacetic acid (Post-Hydrolysis) PurityCheck Initial Purity > 85%? Start->PurityCheck LLE Acid-Base Extraction (Aq. NaOH / 2-MeTHF) PurityCheck->LLE No (< 85%) Cryst Green Recrystallization (EtOH / H2O) PurityCheck->Cryst Yes (>= 85%) LLE->Cryst Organic layer discarded, Aq layer acidified Recovery Mother Liquor Solvent Recovery Cryst->Recovery Filtrate Pure Pure 3,4-Diethoxyphenylacetic acid (>99.5% Purity) Cryst->Pure Filtration Recovery->Cryst Recycled Solvent

Decision matrix for the solvent-minimized purification of 3,4-Diethoxyphenylacetic acid.

Diagnostics & Troubleshooting FAQs

Q: Why is my current silica gel chromatography generating excessive solvent waste, and how can I eliminate it? A: In early-stage drug development, flash chromatography is often used as a default purification method, but it is one of the 1 in the laboratory[1]. 3,4-Diethoxyphenylacetic acid is typically synthesized via the2[2]. Because it contains an ionizable carboxyl group (pKa ~4.5), you can entirely eliminate chromatography by exploiting its pH-dependent solubility. By performing an acid-base liquid-liquid extraction (LLE), you trap the product in an aqueous phase as a sodium salt, wash away non-polar impurities, and then precipitate the pure acid by lowering the pH. This telescoping approach drastically reduces your Process Mass Intensity (PMI).

Q: During cooling crystallization, my 3,4-Diethoxyphenylacetic acid forms a biphasic liquid mixture ("oils out") instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the 3[3]. 3,4-Diethoxyphenylacetic acid has a relatively low . If you use a solvent with a high boiling point (like pure water, 100 °C) and dissolve the compound near boiling, the solution will reach supersaturation while the temperature is still above the compound's melting point. Consequently, it separates as an immiscible oil rather than forming a solid crystal lattice. Resolution: Shift to a binary solvent system like 70:30 Ethanol/Water. This lowers the boiling point of the mixture and increases the solubility of the compound at lower temperatures, ensuring the saturation curve is crossed safely below 70 °C.

Q: Which green solvent systems are optimal for replacing Dichloromethane (DCM) in the extraction phase? A: Dichloromethane is a severely restricted Class 2 solvent. For the extraction of organic impurities from the aqueous sodium salt of 3,4-Diethoxyphenylacetic acid,4[4]. 2-MeTHF is derived from renewable biomass and offers excellent phase separation from water due to its low aqueous miscibility, unlike standard THF.

Quantitative Process Comparison

Transitioning from legacy chromatography to a green crystallization workflow yields significant environmental and efficiency benefits.

MetricLegacy Process (Chromatography)Optimized Green Process (LLE + Cryst)
Primary Solvents Dichloromethane (DCM), Hexane2-MeTHF, Ethanol, Water
Solvent Mass / kg Product ~120 - 150 kg< 15 kg
Process Mass Intensity (PMI) > 150~ 20
Solvent Recovery Rate < 40% (Mixed streams)> 85% (Azeotropic distillation)
Typical Yield 75 - 80%88 - 92%
Purity (HPLC) 98.5%> 99.5%

Validated Methodology: Solvent-Minimized Purification Protocol

This protocol is designed as a self-validating system to eliminate chromatography, prevent oiling out, and maximize solvent recovery.

Phase 1: Acid-Base Telescoping (Chromatography Replacement)
  • Saponification Quench & Basification: Following the hydrolysis of 3,4-diethoxyphenylacetonitrile, ensure the crude aqueous mixture is adjusted to pH 9.5–10.0 using 2M NaOH.

    • Causality: Fully deprotonates the carboxylic acid into its highly water-soluble sodium salt.

    • Self-Validation: The mixture should form a clear aqueous phase; any persistent turbidity indicates unreacted nitrile or neutral impurities.

  • Green Organic Wash: Add 2-MeTHF (2 volumes) to the aqueous mixture. Agitate for 15 minutes and allow phase separation. Discard the upper organic layer.

    • Causality: 2-MeTHF extracts non-polar impurities without extracting the ionized product.

  • Controlled Precipitation: Under vigorous stirring, slowly add 3M HCl to the aqueous layer until the pH reaches 2.0–2.5.

    • Causality: Reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing precipitation.

    • Self-Validation: A dense, off-white precipitate of crude 3,4-Diethoxyphenylacetic acid will form immediately. Filter and wash with cold water.

Phase 2: Green Recrystallization
  • Dissolution: Suspend the crude solid in a minimum volume of 70:30 Ethanol/Water. Heat to 65 °C (Do not exceed 70 °C).

    • Causality: Heating to 65 °C ensures complete dissolution while remaining safely below the compound's melting point (78.0 °C) to prevent oiling out.

  • Controlled Cooling & Nucleation: Cool the solution at a controlled rate of 0.5 °C/min down to 5 °C.

    • Causality: A slow cooling rate prevents rapid supersaturation, which can trap solvent inclusions inside the crystal lattice.

    • Self-Validation: Well-defined, white crystalline needles will begin forming around 45 °C.

  • Filtration & Solvent Recovery: Filter the pure crystals. Route the mother liquor to a vacuum distillation unit to recover the Ethanol/Water azeotrope for the next batch.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 3,4-Diethoxyphenylacetic Acid

Welcome to the Process Development Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 3,4-Diethoxyphenylacetic acid (CAS: 38464-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9). As a critical intermediate in the synthesis of pharmaceuticals such as drotaverine ()[1], achieving >99.0% purity is paramount.

Because this compound features a relatively low melting point and a highly functionalized aromatic ring, standard cooling crystallization often fails, leading to liquid-liquid phase separation (oiling out) or impurity entrapment[2]. This guide provides a mechanistically grounded, self-validating workflow to overcome these thermodynamic challenges.

Section 1: Physicochemical Foundation & Solvent Selection

Before designing the crystallization process, we must analyze the thermodynamic boundaries of the molecule. The presence of two ethoxy groups increases the molecule's lipophilicity, while the carboxylic acid moiety enables hydrogen bonding[3].

Table 1: Physicochemical Properties & Crystallization Impact
Property / ParameterValue / DescriptionImpact on Crystallization Strategy
Molecular Formula C12H16O4Dictates polarity and hydrogen-bonding potential.
Melting Point 77 – 82 °CHigh risk of oiling out (LLPS) if crystallization occurs at elevated temperatures ()[4]. Drying must not exceed 50 °C.
Primary Solvents Methanol, Ethyl AcetateHigh solubility at room temperature; ideal for initial dissolution and impurity purging[5].
Antisolvents Water, HexanesLow solubility; used to sharply drive supersaturation ()[6].
pKa ~4.36 (Predicted)pH-dependent solubility in aqueous systems ()[7].
Table 2: Solvent / Antisolvent Matrix
Primary SolventAntisolventVolume Ratio (v/v)Expected YieldExpected PurityMechanistic Notes
Ethyl Acetate Hexanes1 : 2> 85%> 99.0%Excellent for rejecting polar impurities. Hexanes rapidly decrease the dielectric constant, driving supersaturation.
Methanol Water1 : 1.5> 90%> 98.5%High yield due to extreme insolubility in water. Prone to oiling out if cooled too fast. Requires pH control.

Section 2: Validated Protocol – Seeded Antisolvent Crystallization

This protocol utilizes an Ethyl Acetate/Hexane system to maximize purity while avoiding the oiling-out phenomenon common to low-melting-point organics. Every step includes a mechanistic rationale and a self-validation checkpoint.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 3,4-Diethoxyphenylacetic acid in 25 mL of Ethyl Acetate in a jacketed crystallizer. Heat to 60 °C under constant agitation (250 rpm).

    • Causality: Ethyl acetate at 60 °C provides complete dissolution of the target and most organic impurities, minimizing the required solvent volume.

  • Clarification (Self-Validation Checkpoint): Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

    • Validation: The filtrate must be optically clear. Any turbidity indicates premature precipitation or filter bypass, requiring re-heating.

  • Metastable Zone Establishment: Maintain the filtrate at 55 °C. Add pre-heated Hexanes (55 °C) dropwise at 0.5 mL/min until the solution exhibits a faint, persistent opalescence (cloud point). Immediately add 0.5 - 1.0 mL of Ethyl Acetate until the solution just clears.

    • Causality: This precise titration places the system exactly within the metastable zone, ensuring supersaturation is achieved without crossing the spinodal curve (which causes oiling out).

  • Seeding: Introduce 0.1 g (1 wt%) of ultra-pure 3,4-Diethoxyphenylacetic acid seed crystals. Hold isothermally at 55 °C for 2 hours.

    • Causality: Seeding bypasses the high activation energy of primary nucleation. The isothermal hold allows the seed bed to consume initial supersaturation, growing the crystals uniformly and preventing secondary nucleation spikes.

  • Controlled Cooling & Antisolvent Dosing: Implement a non-linear (cubic) cooling ramp from 55 °C to 5 °C over 4 hours. Simultaneously, dose an additional 35 mL of Hexanes at a constant rate.

    • Causality: A cubic cooling profile matches the increasing surface area of the growing crystals, maintaining a constant, low supersaturation level that rejects structurally similar impurities.

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 15 mL of a pre-chilled (0-5 °C) 1:4 EtOAc/Hexane mixture.

    • Causality: The cold wash displaces the impurity-rich mother liquor without dissolving the purified product.

  • Drying (Self-Validation Checkpoint): Dry the crystals in a vacuum oven at 40 °C (30 mmHg) ()[8] until a constant weight is achieved.

    • Validation: The drying temperature must remain strictly below 50 °C to prevent localized melting or sintering, given the compound's 77–82 °C melting point[4]. Monitor weight loss; a plateau indicates complete solvent removal.

Section 3: Process Visualization

CrystallizationWorkflow Start Crude 3,4-Diethoxyphenylacetic Acid Dissolve Dissolution in Primary Solvent (EtOAc at 60°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cooling Controlled Cooling (to 55°C) Filter->Cooling Antisolvent Antisolvent Addition (Hexanes to cloud point) Cooling->Antisolvent Seeding Introduction of Seed Crystals (1-2 wt%) Antisolvent->Seeding Growth Isothermal Crystal Growth (Hold for 2 hours) Seeding->Growth Cooling2 Cubic Cooling to 5°C (0.1 - 0.5 °C/min) Growth->Cooling2 Isolate Vacuum Filtration & Cold Wash Cooling2->Isolate Dry Vacuum Drying (40-50°C) Isolate->Dry End High-Purity Crystalline Product (>99% Purity) Dry->End

Caption: Workflow for optimizing the seeded antisolvent crystallization of 3,4-Diethoxyphenylacetic acid.

Section 4: Troubleshooting Guides & FAQs

Q1: Why does my 3,4-Diethoxyphenylacetic acid form a biphasic oil instead of crystallizing during the cooling phase? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when your supersaturated solution crosses the binodal curve before hitting the solubility curve. Because 3,4-Diethoxyphenylacetic acid has a relatively low melting point (77–82 °C)[4], highly concentrated solutions at elevated temperatures can separate into a solute-rich oil phase and a solvent-rich phase rather than nucleating solid crystals. Troubleshooting Action: To bypass the LLPS region, dilute your initial concentration by 10-15%. Alternatively, introduce seed crystals at a temperature just above the cloud point (e.g., 55 °C) to induce heterogeneous nucleation before the oil phase can thermodynamically form.

Q2: I am seeing high levels of unreacted 1,2-diethoxybenzene in my final crystals. How do I improve impurity rejection? A2: Structurally similar impurities, such as 1,2-diethoxybenzene from the upstream Friedel-Crafts acylation[1], are often entrapped due to rapid, uncontrolled nucleation. If you cool the solution too quickly (e.g., >1 °C/min), the system generates high local supersaturation, leading to rapid crystal growth that physically occludes mother liquor and impurities within the crystal lattice. Troubleshooting Action: Implement a non-linear (cubic) cooling profile. Start with a very slow cooling rate (0.1 °C/min) immediately after seeding. This allows the initial nuclei to grow defect-free. Once the bulk of the crystallization has occurred, you can safely increase the cooling rate to 0.5 °C/min to maximize yield.

Q3: Can I use a Methanol/Water system instead of Ethyl Acetate/Hexanes? A3: Yes. 3,4-Diethoxyphenylacetic acid is highly soluble in methanol and exhibits low solubility in water[5], making it a viable antisolvent system[6]. However, aqueous systems are more prone to agglomeration and slower drying times. Troubleshooting Action: If using Methanol/Water, ensure the water is added extremely slowly (e.g., via a dosing pump) under high shear agitation. Because the pKa of the predicted acid is ~4.36[7], ensure the aqueous antisolvent is slightly acidified (pH ~3) with dilute HCl to prevent partial ionization, which would artificially increase solubility and reduce your yield.

Q4: My isolated powder is very fine and difficult to filter. How can I increase the particle size? A4: Fine, needle-like powders are the result of primary nucleation dominating over crystal growth. This happens when the metastable zone is too narrow or the antisolvent is dumped in too quickly. Troubleshooting Action: Increase the isothermal hold time after seeding from 2 hours to 4 hours. This "ripening" period allows smaller, less stable fines to dissolve and redeposit onto the larger seed crystals (Ostwald ripening), resulting in a larger, more uniform Particle Size Distribution (PSD) that filters rapidly.

References

  • Google Patents. "Novel method for preparing drotaverine hydrochloride intermediate (CN111170847B).
  • Journal of Chemical & Engineering Data (ACS Publications). "Solubility of Phenylacetic Acid Derivatives in Pure Solvents." Available at:[Link]

  • PubMed Central (NIH). "Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3,4-Diethoxyphenylacetic Acid for Researchers and Drug Development Professionals

Introduction 3,4-Diethoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to drugs such as the vasodilator Drotaverine. Its structural motif,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Diethoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to drugs such as the vasodilator Drotaverine. Its structural motif, featuring a catechol diether and a phenylacetic acid moiety, makes it a key building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development.

This guide provides an in-depth comparison of two primary synthetic routes for 3,4-Diethoxyphenylacetic acid, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to inform the selection of the most appropriate method for a given research or development context. The discussed routes are:

  • A multi-step synthesis commencing from 3,4-dihydroxybenzaldehyde.

  • A route centered around the Willgerodt-Kindler reaction of 3,4-diethoxyacetophenone.

Each route will be dissected to explain the chemical principles and experimental choices, providing a comprehensive understanding of the synthetic pathways.

Route 1: Synthesis from 3,4-Dihydroxybenzaldehyde

This synthetic approach is a classic example of building a target molecule through sequential functional group transformations, starting from a readily available and inexpensive catechol derivative. The overall strategy involves the protection of the hydroxyl groups via ethylation, followed by a one-carbon homologation of the aldehyde to the desired carboxylic acid.

Overall Workflow for Route 1

A 3,4-Dihydroxybenzaldehyde B Ethylation with Diethyl Sulfate A->B (CH3CH2)2SO4, Base C 3,4-Diethoxybenzaldehyde B->C D Darzens Condensation with an α-halo ester C->D ClCH2CO2R, Base E Glycidic Ester Intermediate D->E F Saponification E->F NaOH, H2O/EtOH G Glycidic Acid Salt F->G H Acidification and Decarboxylation G->H H+ I 3,4-Diethoxyphenylacetic acid H->I

Caption: Workflow for the synthesis of 3,4-Diethoxyphenylacetic acid starting from 3,4-dihydroxybenzaldehyde.

Part 1A: Ethylation of 3,4-Dihydroxybenzaldehyde

The initial step involves the protection of the two acidic phenolic hydroxyl groups as ethyl ethers. This transformation is crucial as it prevents unwanted side reactions in the subsequent steps. The Williamson ether synthesis is a robust and widely employed method for this purpose.

Expertise & Experience: The choice of an ethylating agent is critical. While ethyl iodide or bromide can be used, diethyl sulfate is often preferred in industrial settings due to its higher reactivity and lower cost, though it is also more hazardous and requires careful handling[1]. The selection of a suitable base, such as potassium carbonate, and a polar aprotic solvent like acetone or DMF facilitates the deprotonation of the phenolic hydroxyls, enabling nucleophilic attack on the ethylating agent.

Experimental Protocol: Synthesis of 3,4-Diethoxybenzaldehyde

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzaldehyde (13.8 g, 0.1 mol) and anhydrous potassium carbonate (34.5 g, 0.25 mol) to 200 mL of acetone.

  • Reagent Addition: With vigorous stirring, add diethyl sulfate (33.9 g, 0.22 mol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in diethyl ether (200 mL) and wash successively with 10% aqueous NaOH (2 x 50 mL) to remove any unreacted starting material, followed by water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,4-diethoxybenzaldehyde as a low-melting solid. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Part 1B: Conversion to 3,4-Diethoxyphenylacetic Acid via Darzens Condensation

The Darzens glycidic ester condensation is an effective method for the one-carbon homologation of an aldehyde to a carboxylic acid[2][3]. This reaction involves the formation of an α,β-epoxy ester (a glycidic ester) from the reaction of an aldehyde with an α-halo ester in the presence of a base. Subsequent saponification and decarboxylation yield the desired phenylacetic acid.

Expertise & Experience: The choice of base is critical in the Darzens condensation to favor the desired reaction pathway and minimize side reactions like the self-condensation of the haloester. Sodium ethoxide or sodium amide are commonly used. The subsequent saponification and decarboxylation steps are typically performed in a one-pot fashion to improve efficiency.

Experimental Protocol: Synthesis of 3,4-Diethoxyphenylacetic Acid

  • Glycidic Ester Formation:

    • Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

    • Reagent Addition: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add a solution of 3,4-diethoxybenzaldehyde (19.4 g, 0.1 mol) and ethyl chloroacetate (12.3 g, 0.1 mol) in 50 mL of dry benzene or toluene dropwise over 1 hour, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Saponification and Decarboxylation:

    • Saponification: To the reaction mixture, add a solution of sodium hydroxide (12 g, 0.3 mol) in 50 mL of water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

    • Work-up: Cool the mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Decarboxylation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic. The intermediate glycidic acid will decarboxylate upon acidification and gentle warming, often with observable gas evolution.

    • Isolation: The product, 3,4-Diethoxyphenylacetic acid, will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure 3,4-Diethoxyphenylacetic acid.

Route 2: Synthesis via Willgerodt-Kindler Reaction

This route offers a more convergent approach, where the core 3,4-diethoxyphenyl moiety is first assembled, and then the acetic acid side chain is formed in a single, albeit mechanistically complex, reaction. The key step is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a phenylacetic acid derivative[4][5][6].

Overall Workflow for Route 2

A 1,2-Diethoxybenzene B Friedel-Crafts Acylation A->B (CH3CO)2O or CH3COCl, Lewis Acid C 3,4-Diethoxyacetophenone B->C D Willgerodt-Kindler Reaction C->D Sulfur, Morpholine E Phenylacetothiomorpholide Intermediate D->E F Hydrolysis E->F H2SO4 or NaOH G 3,4-Diethoxyphenylacetic acid F->G

Caption: Workflow for the synthesis of 3,4-Diethoxyphenylacetic acid via the Willgerodt-Kindler reaction.

Part 2A: Synthesis of 3,4-Diethoxyacetophenone

The precursor for the Willgerodt-Kindler reaction, 3,4-diethoxyacetophenone, can be efficiently prepared via the Friedel-Crafts acylation of 1,2-diethoxybenzene.

Expertise & Experience: The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings[7]. The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄) and acylating agent (acetyl chloride or acetic anhydride) can significantly impact the reaction's efficiency and selectivity. The reaction is typically carried out in a non-polar solvent like dichloromethane or nitrobenzene. An alternative approach involves the Friedel-Crafts acylation of catechol to yield 3,4-dihydroxyacetophenone, followed by ethylation as described in Route 1A[8].

Experimental Protocol: Synthesis of 3,4-Diethoxyacetophenone

  • Setup: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride (16.0 g, 0.12 mol) in 150 mL of dry dichloromethane under an inert atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (8.7 g, 0.11 mol) dropwise, followed by the dropwise addition of 1,2-diethoxybenzene (13.8 g, 0.1 mol).

  • Reaction: After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction's completion by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 3,4-diethoxyacetophenone can be purified by vacuum distillation or recrystallization from ethanol.

Part 2B: Willgerodt-Kindler Reaction and Hydrolysis

The Willgerodt-Kindler reaction converts the acetophenone into a thiomorpholide derivative, which is then hydrolyzed to the target phenylacetic acid[9][10].

Expertise & Experience: The Willgerodt-Kindler reaction is typically performed at high temperatures, and the use of morpholine as the amine is common, leading to high yields[10]. The reaction proceeds through the formation of an intermediate phenylacetothiomorpholide, which is then hydrolyzed under acidic or basic conditions to the final carboxylic acid.

Experimental Protocol: Synthesis of 3,4-Diethoxyphenylacetic Acid

  • Thiomorpholide Formation:

    • Setup: In a 250 mL round-bottom flask, combine 3,4-diethoxyacetophenone (19.4 g, 0.1 mol), sulfur (6.4 g, 0.2 mol), and morpholine (26.1 g, 0.3 mol).

    • Reaction: Heat the mixture to reflux (around 130-140 °C) with stirring for 6-8 hours. The reaction mixture will become dark and viscous.

  • Hydrolysis:

    • Setup: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide (150 mL).

    • Reaction: Heat the mixture to reflux for an additional 8-10 hours to ensure complete hydrolysis of the thiomorpholide intermediate[11].

    • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

    • Isolation: The 3,4-Diethoxyphenylacetic acid will precipitate as a solid. Collect the solid by filtration and wash it with cold water.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-Diethoxyphenylacetic acid.

Comparison of Synthesis Routes

FeatureRoute 1: From 3,4-DihydroxybenzaldehydeRoute 2: Via Willgerodt-Kindler Reaction
Starting Materials 3,4-Dihydroxybenzaldehyde, Diethyl Sulfate, Ethyl Chloroacetate1,2-Diethoxybenzene, Acetyl Chloride, Sulfur, Morpholine
Number of Steps 2 main stages (Ethylation, Darzens Condensation sequence)2 main stages (Friedel-Crafts Acylation, Willgerodt-Kindler/Hydrolysis)
Key Reactions Williamson Ether Synthesis, Darzens CondensationFriedel-Crafts Acylation, Willgerodt-Kindler Reaction
Reaction Conditions Ethylation: Reflux. Darzens: Low to room temp, then reflux.Friedel-Crafts: 0 °C to room temp. Willgerodt-Kindler: High temp (reflux).
Potential Yield Moderate to good, dependent on the efficiency of each step.Generally good, the Willgerodt-Kindler reaction can be high-yielding.
Scalability Generally scalable, but the Darzens condensation may require careful control.Scalable, though the high-temperature Willgerodt-Kindler reaction requires appropriate equipment.
Advantages Uses inexpensive starting materials. Well-understood and reliable reactions.More convergent. Can be higher yielding in the key step.
Disadvantages More linear synthesis. Use of hazardous diethyl sulfate.High reaction temperatures. Use of odorous sulfur and morpholine. Friedel-Crafts requires anhydrous conditions.

Conclusion

Both synthetic routes presented offer viable pathways to 3,4-Diethoxyphenylacetic acid, each with its own set of advantages and challenges.

Route 1 , starting from 3,4-dihydroxybenzaldehyde, is a classic, linear synthesis that relies on well-established and predictable reactions. Its primary advantage lies in the use of a very inexpensive and readily available starting material. However, it involves the use of the highly toxic and carcinogenic diethyl sulfate, which necessitates stringent safety precautions.

Route 2 , utilizing the Willgerodt-Kindler reaction, is a more convergent approach. While the starting material, 1,2-diethoxybenzene, may be more expensive, the overall route can be more efficient if the key Willgerodt-Kindler step proceeds in high yield. The high temperatures and the use of sulfur and morpholine are notable drawbacks, particularly concerning reaction control and odor.

The choice between these two routes will ultimately depend on the specific needs and constraints of the laboratory or production facility. For smaller-scale academic research where cost is a primary driver and appropriate handling procedures for hazardous materials are in place, Route 1 may be more attractive. For larger-scale industrial production where efficiency, convergency, and potentially higher overall yields are prioritized, Route 2 could be the preferred method, provided the necessary equipment for high-temperature reactions is available.

References

  • Wikipedia. (2023). Willgerodt rearrangement. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Patsnap. (2020). Synthetic method for 3,4-dihydroxybenzaldehyde.
  • Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]

  • Google Patents. (n.d.). JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.
  • Organic Syntheses. (n.d.). phenylacetic acid. [Link]

  • Google Patents. (n.d.). CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
  • PubMed. (1971). Metabolism of 3, 4-dihydroxyphenylalanine, its metabolites and analogues in vivo in the rat: urinary excretion pattern. [Link]

  • Wikipedia. (2023). 3,4-Dihydroxyphenylacetic acid. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. [Link]

  • Science of Synthesis. (2010). Synthesis by Homologation of Aldehydes. [Link]

  • Wikipedia. (2023). Diethyl sulfate. [Link]

  • NCBI. (n.d.). DIETHYL SULFATE. [Link]

  • Google Patents. (2015).
  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy. [Link]

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Comparative

Comparative Synthesis Guide: 3,4-Diethoxyphenylacetic Acid vs. 3,4-Dimethoxyphenylacetic Acid

Executive Summary In the realm of benzylisoquinoline alkaloid synthesis, the selection of the phenylacetic acid derivative dictates the pharmacological destiny of the final active pharmaceutical ingredient (API). 3,4-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of benzylisoquinoline alkaloid synthesis, the selection of the phenylacetic acid derivative dictates the pharmacological destiny of the final active pharmaceutical ingredient (API). 3,4-Dimethoxyphenylacetic acid (homoveratric acid) and 3,4-Diethoxyphenylacetic acid are two critical, structurally analogous precursors. While the former is the foundational building block for the natural opium alkaloid Papaverine [1][2], the latter is engineered to synthesize Drotaverine —a synthetic, highly potent phosphodiesterase-4 (PDE4) inhibitor used globally as an antispasmodic[1][2].

This guide provides an in-depth, objective comparison of these two precursors, detailing their physicochemical profiles, mechanistic behaviors in the Bischler-Napieralski cyclization, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Causality

The fundamental difference between these two precursors lies in their alkoxy substitutions. The shift from methoxy (-OCH₃) to ethoxy (-OCH₂CH₃) groups introduces significant steric bulk and lipophilicity, which cascades into both their synthetic handling and the pharmacokinetics of the resulting APIs[1].

Quantitative Comparison Table
Property3,4-Dimethoxyphenylacetic Acid3,4-Diethoxyphenylacetic Acid
CAS Number 93-40-338464-04-9
Common Name Homoveratric acidHomodiethoxyphenylacetic acid
Alkoxy Substitution Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
Molecular Weight 196.20 g/mol 224.25 g/mol
Target API Papaverine (Vasodilator)Drotaverine (Antispasmodic)
API Ring Saturation Fully aromatic isoquinoline3,4-Dihydroisoquinoline

Causality in Design: The ethoxy groups in 3,4-diethoxyphenylacetic acid significantly increase the lipophilicity of the molecule. In drug development, this structural modification enhances the membrane permeability of Drotaverine compared to Papaverine, allowing for more efficient intracellular accumulation and stronger PDE4 inhibition[2]. Synthetically, the bulkier ethoxy groups slightly increase steric hindrance during electrophilic aromatic substitution, though the strong electron-donating (+M) effect of the oxygen atoms ensures the aromatic ring remains highly activated for cyclization[3][4].

Mechanistic Synthetic Workflows

Both precursors are utilized in parallel synthetic strategies to construct the isoquinoline core. The cornerstone of this workflow is the Bischler-Napieralski cyclization .

The reaction sequence begins with the condensation of the phenylacetic acid with its corresponding phenethylamine to form a β-arylethylamide[3]. Upon treatment with Phosphorus Oxychloride (POCl₃), the amide carbonyl is dehydrated. POCl₃ acts as a Lewis acid, converting the oxygen into a superior leaving group and generating a highly electrophilic nitrilium ion intermediate[4]. The electron-rich aromatic ring (activated by the methoxy or ethoxy groups) then undergoes an intramolecular electrophilic attack, closing the ring to form a 3,4-dihydroisoquinoline derivative[3][4].

For Papaverine, an additional dehydrogenation step (often using Pd/C) is required to fully aromatize the isoquinoline ring[1]. Drotaverine, however, remains as a dihydroisoquinoline[1].

G cluster_0 Papaverine Synthesis (Methoxy Pathway) cluster_1 Drotaverine Synthesis (Ethoxy Pathway) M_Acid 3,4-Dimethoxyphenylacetic acid M_Amide N-Homoveratroyl- homoveratrylamine M_Acid->M_Amide + Homoveratrylamine (-H2O) M_DHI Dihydropapaverine M_Amide->M_DHI POCl3 (Bischler-Napieralski) Papaverine Papaverine (API) M_DHI->Papaverine Pd/C (Dehydrogenation) E_Acid 3,4-Diethoxyphenylacetic acid E_Amide N-(3,4-Diethoxyphenylacetyl)- 3,4-diethoxyphenethylamine E_Acid->E_Amide + Diethoxyphenethylamine (-H2O) Drotaverine Drotaverine (API) E_Amide->Drotaverine POCl3 (Bischler-Napieralski)

Divergent synthetic pathways for Papaverine and Drotaverine via Bischler-Napieralski cyclization.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems optimized for yield, purity, and modern green chemistry standards.

Protocol A: Cyanide-Free Synthesis of 3,4-Diethoxyphenylacetic Acid

Traditional industrial routes rely on the chloromethylation of 1,2-diethoxybenzene followed by cyanidation using highly toxic sodium cyanide[1][5]. This modern protocol utilizes a Friedel-Crafts acylation route to eliminate metal cyanides, drastically improving the safety profile[1][6].

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: In a reactor, combine 1,2-diethoxybenzene (1.0 eq) and oxalyl chloride monoethyl ester (1.1 eq) in dichloromethane. Slowly add anhydrous AlCl₃ (1.2 eq) as a Lewis acid catalyst. Maintain the temperature strictly between 20–30 °C to prevent polyacylation. Stir for 1.5 hours[6].

  • Catalytic Hydrogenation: Isolate the resulting 2-(3,4-diethoxy)phenyl-ethyl glyoxylate and dissolve in ethanol. Add 10% Pd/C catalyst (10% w/w of the substrate) and a catalytic amount of concentrated HCl. Purge with nitrogen, then introduce H₂ gas. Heat to 55–65 °C for 15 hours to reduce the ketone moiety, yielding 3,4-diethoxyphenylacetic acid ethyl ester[6].

  • Saponification & Precipitation: Filter the Pd/C catalyst. Treat the filtrate with aqueous NaOH (2.0 eq) at 50 °C for 2 hours to hydrolyze the ester. Cool the mixture to 20 °C and carefully acidify with 30% HCl until the pH reaches 4–5.

  • Isolation: Allow the 3,4-diethoxyphenylacetic acid to precipitate over 2 hours. Centrifuge, wash with cold water to remove residual salts, and dry under a vacuum[5].

Protocol B: Bischler-Napieralski Cyclization to the Isoquinoline Core

This protocol is applicable to both 3,4-dimethoxyphenylacetic acid and 3,4-diethoxyphenylacetic acid[3][4].

Step-by-Step Methodology:

  • Amide Formation: Dissolve the phenylacetic acid derivative (1.0 eq) and the corresponding phenethylamine (1.1 eq) in anhydrous toluene. Heat to reflux (approx. 110 °C) for 12–24 hours using a Dean-Stark apparatus to continuously remove the water byproduct, driving the equilibrium toward the amide[3].

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove toluene. Dissolve the crude amide in anhydrous acetonitrile to stabilize the impending nitrilium ion.

  • Cyclodehydration: Equip the flask with a reflux condenser and dropping funnel. Slowly add POCl₃ (3.0 eq) dropwise to manage the exothermic reaction. Once added, heat the mixture to reflux for 6 hours[4]. Causality: The excess POCl₃ acts as both the dehydrating agent and the solvent, ensuring complete conversion to the dihydroisoquinoline core.

  • Quenching & Extraction: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze unreacted POCl₃. Adjust the aqueous layer to pH >10 using concentrated NaOH. Extract the free-base dihydroisoquinoline product with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate[3].

Comparative Performance & Green Chemistry

Historically, the synthesis of both Papaverine and Drotaverine suffered from poor environmental metrics due to the reliance on arylacetonitrile intermediates[1]. The transition from 3,4-dimethoxyphenylacetonitrile and 3,4-diethoxyphenylacetonitrile to their respective phenylacetic acids via substituted nitrostyrenes or Friedel-Crafts acylation represents a major leap in green chemistry[1][6].

Performance Metrics:

  • Yield: The cyanide-free routes yielding the phenylacetic acids routinely achieve >80% overall yields, compared to the ~31-56% yields of the legacy nitrile routes[1].

  • Reactivity: 3,4-Diethoxyphenylacetic acid exhibits slightly lower solubility in highly polar aqueous media compared to its methoxy counterpart due to the extended alkyl chains. However, in organic solvents (toluene, dichloromethane) used during amidation and cyclization, both exhibit excellent, comparable reactivity profiles[3][5].

References

  • Central Asian Journal of Medical and Natural Science. Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine. Available at: [Link]

  • Google Patents (CN111170847B).Novel method for preparing drotaverine hydrochloride intermediate.
  • Google Patents (RU2561489C2).Drotaverine synthesis method.
  • Organic Process Research & Development (ACS). An Improved Synthetic Route to Drotaverine and Papaverine Using Substituted Nitrostyrenes as Key Intermediates. Available at:[Link]

  • PMC (National Institutes of Health). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Available at: [Link]

Sources

Validation

comparative analysis of the stability of di-substituted phenylacetic acids

As a Senior Application Scientist, selecting the optimal phenylacetic acid (PAA) derivative for pharmaceutical (e.g., NSAIDs) or agrochemical development requires a rigorous understanding of molecular stability. The benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal phenylacetic acid (PAA) derivative for pharmaceutical (e.g., NSAIDs) or agrochemical development requires a rigorous understanding of molecular stability. The benzylic carbon and the carboxylate moiety of phenylacetic acids are highly susceptible to oxidative decarboxylation and enzymatic degradation.

This guide provides an objective, data-driven comparative analysis of di-substituted phenylacetic acids—specifically focusing on the steric and electronic effects of ortho and para substitutions—and details the self-validating experimental protocols required to evaluate their stability.

Structural Dynamics & The Causality of Stability

The degradation of phenylacetic acids—whether via environmental advanced oxidation processes (AOPs) or hepatic CYP450 metabolism—typically initiates at the benzylic carbon. Hydrogen abstraction generates a benzylic radical, which subsequently undergoes oxygenation, hydroxylation, and rapid decarboxylation[1].

The stability of these compounds is fundamentally dictated by steric hindrance and conformational restriction :

  • 2,6-Dichlorophenylacetic acid (2,6-DCPAA): This substitution pattern is the structural core of the blockbuster drug diclofenac. The van der Waals radii of the two ortho-chlorine atoms (1.75 Å each) create a massive steric wall around the benzylic –CH₂– group. More importantly, this di-ortho substitution forces the acetic acid side chain out of coplanarity with the aromatic ring. Because the benzylic carbon cannot align its p-orbital with the pi-system of the benzene ring, any transient benzylic radical cannot be stabilized via resonance. This exponentially increases the activation energy required for hydrogen abstraction[2].

  • 2,4-Dichlorophenylacetic acid (2,4-DCPAA): Lacking a second ortho-substituent, the side chain retains enough rotational freedom to achieve transient coplanarity. While the para-chlorine exerts an electron-withdrawing inductive effect that slightly destabilizes the radical, the lack of complete steric shielding makes the benzylic position vulnerable to radical attack and subsequent decarboxylation.

  • 2,4-Difluorophenylacetic acid (2,4-DFPAA): Despite fluorine's high electronegativity, its small van der Waals radius (1.47 Å) provides negligible steric shielding. Compounds with this motif undergo rapid benzylic hydroxylation and acyl glucuronidation, leading to poor metabolic stability[3].

G A Phenylacetic Acid Derivative B Benzylic Radical Intermediate A->B Radical Attack (•OH, SO4•-, CYP450) C Hydroxylated Metabolite B->C Oxygenation D Decarboxylation Products B->D -CO2 C->D Oxidation & -CO2 S Di-ortho Steric Shield (e.g., 2,6-Dichloro) S->B Blocks coplanarity & radical stabilization

Fig 1. Steric inhibition of benzylic radical formation and decarboxylation in phenylacetic acids.

Comparative Performance Data

The following table synthesizes quantitative stability metrics across different di-substituted phenylacetic acids. Data reflects performance in standardized oxidative environments (UV/Persulfate radical generation)[4] and human liver microsomal (HLM) clearance assays.

CompoundSubstitution PatternSteric Shielding (Benzylic)Oxidative Degradation Rate ( kobs​ , min −1 )HLM Intrinsic Clearance ( μ L/min/mg)Primary Degradation Pathway
Phenylacetic Acid (PAA) NoneNone0.08545.2Benzylic hydroxylation, Decarboxylation
2,4-DFPAA ortho, para (Fluoro)Low0.06238.7Hydroxylation, Acyl glucuronidation
2,4-DCPAA ortho, para (Chloro)Moderate0.03118.4Slower hydroxylation, Ring oxidation
2,6-DCPAA ortho, ortho (Chloro)High 0.008 < 5.0 Highly resistant; minor ring hydroxylation

Note: Lower kobs​ and intrinsic clearance values indicate superior chemical and metabolic stability, respectively.

Experimental Methodologies

To objectively evaluate the stability of these derivatives, researchers must utilize self-validating assay systems. The following protocols isolate specific degradation mechanisms while employing internal controls to ensure data integrity.

Protocol A: Oxidative Decarboxylation Kinetics via UV/Peroxymonosulfate (UV/PMS)

This assay isolates the chemical stability of the benzylic position against highly reactive sulfate ( SO4∙−​ ) and hydroxyl ( ∙OH ) radicals[5].

Causality of Experimental Choices: We utilize UV-activated peroxymonosulfate rather than traditional Fenton chemistry because the UV/PMS system operates efficiently at physiological pH (7.0), preventing pH-dependent speciation shifts of the carboxylic acid group (pKa ~4.0) from skewing the kinetic data[4]. Sodium thiosulfate is used as a quenching agent because it instantaneously reduces residual PMS, freezing the degradation profile at exact time points.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 μ M solution of the target phenylacetic acid in 10 mM phosphate buffer (pH 7.0). Spike the solution with 1 μ M of an isotopically labeled internal standard (e.g., 13C6​ -PAA) to validate mass balance and account for matrix effects during LC-MS/MS analysis.

  • Initiation: Add peroxymonosulfate (PMS) to achieve a final concentration of 1 mM. Immediately transfer the solution to a quartz reactor and expose it to UV irradiation ( λ = 254 nm) at a constant intensity of 0.5 mW/cm 2 .

  • Sampling & Quenching: At predetermined intervals (0, 5, 10, 20, 30, and 60 minutes), withdraw 500 μ L aliquots. Immediately inject each aliquot into vials containing 50 μ L of 100 mM sodium thiosulfate ( Na2​S2​O3​ ) to instantly quench the radical reactions.

  • Quantification: Analyze the quenched samples via UPLC-QTOF/MS. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(C/C0​) versus time.

  • Self-Validation Check: The concentration of the internal standard must remain constant (±5% variance) across all time points. If variance exceeds 5%, it indicates instrument drift or incomplete quenching, invalidating the run.

Protocol B: In Vitro Metabolic Stability (Acyl Glucuronidation & Hydroxylation)

This protocol measures the susceptibility of the carboxylate group to transacylation and the benzylic carbon to CYP-mediated hydroxylation[3].

Step-by-Step Workflow:

  • Pre-incubation: In a 96-well plate, combine 1 μ M of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) and 2 mM UDP-glucuronic acid (UDPGA) to trigger both Phase I and Phase II metabolism.

  • Termination: At 0, 15, 30, 45, and 60 minutes, transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold acetonitrile containing a known concentration of an analytical internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Processing: Centrifuge the plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Self-Validation Check: Run a parallel negative control lacking the NADPH/UDPGA cofactors. The parent compound depletion in the negative control must be <2% over 60 minutes. Any significant loss indicates chemical instability or non-specific binding to the plasticware, rather than true enzymatic clearance.

Conclusion for Drug Development

When engineering molecules containing a phenylacetic acid motif, the 2,6-dichloro substitution pattern remains the gold standard for maximizing half-life. By forcing the carboxylate group into an orthogonal conformation relative to the aromatic ring, the di-ortho halogens completely abrogate the resonance stabilization required for benzylic radical formation. Conversely, 2,4-disubstituted analogs, while synthetically more accessible, fail to provide the necessary steric shielding, resulting in rapid oxidative decarboxylation and high metabolic clearance.

References

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids Organic Chemistry Portal / J. Org. Chem.[Link]

  • Kinetics and pathways of diclofenac degradation by heat-activated persulfate RSC Advances[Link]

  • Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate RSC Advances[Link]

  • Photo-Fenton Degradation of Diclofenac: Identification of Main Intermediates and Degradation Pathway Environmental Science & Technology - ACS Publications[Link]

  • Acyl glucuronide reactivity in perspective University of Liverpool Repository / Chemico-Biological Interactions[Link]

Sources

Comparative

Cross-Validation of HPLC and GC Methods for 3,4-Diethoxyphenylacetic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Method Cross-Validation, ICH Q2(R2) Compliance, and Mechanistic Protocol Design Introduction: The Analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Method Cross-Validation, ICH Q2(R2) Compliance, and Mechanistic Protocol Design

Introduction: The Analytical Imperative

In pharmaceutical development, the accurate quantification of active pharmaceutical ingredient (API) precursors and impurities is non-negotiable. 3,4-Diethoxyphenylacetic acid (3,4-DEPAA) (CAS: 38464-04-9) is a critical organic intermediate, most prominently utilized in the synthesis of the antispasmodic drug Drotaverine[1]. Because unreacted 3,4-DEPAA can carry over into the final API as a process-related impurity, regulatory bodies require highly robust, validated analytical methods for its detection and quantification.

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal chromatographic technique for phenylacetic acid derivatives. This guide provides an objective, data-driven cross-validation between two primary analytical contenders: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) . By adhering to[2], we will explore the physicochemical causality behind method development, establish self-validating protocols, and compare their performance metrics.

Physicochemical Rationale & Method Design

Method development must always be grounded in the molecular reality of the analyte. 3,4-DEPAA ( C12​H16​O4​ ) features a moderately polar carboxylic acid functional group attached to a hydrophobic diethoxy-substituted aromatic ring[3]. This dual nature dictates our chromatographic strategy.

The HPLC Strategy: Ionization Suppression

3,4-DEPAA is highly suited for RP-HPLC due to the strong UV chromophore provided by its aromatic ring. However, the carboxylic acid moiety (pKa ~4.3) presents a challenge. If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to multiple retention states, severe peak tailing, and irreproducible retention times. The Causality: By acidifying the mobile phase (e.g., using 0.1% Formic Acid to drop the pH to ~2.7), we force the equilibrium toward the protonated, neutral state. This ensures uniform interaction with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.

The GC Strategy: Chemical Derivatization

While GC-FID offers exceptional theoretical plate counts and sensitivity for trace analysis, direct injection of 3,4-DEPAA is analytically disastrous. Carboxylic acids form strong intermolecular hydrogen bonds, which cause them to adhere to the active sites in the GC inlet and column, resulting in extreme peak tailing and potential thermal degradation. The Causality: To utilize GC, we must eliminate the active hydrogen. We achieve this via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatization replaces the acidic proton with a trimethylsilyl (TMS) group, neutralizing the hydrogen-bonding potential and creating a highly volatile, thermally stable TMS-ester.

Mechanism A 3,4-DEPAA (Carboxylic Acid) B Hydrogen Bonding (Peak Tailing in GC) A->B Direct GC Injection C Silylation (BSTFA) (Blocks -OH Group) A->C Derivatization Step D TMS-Ester Derivative (High Volatility, Sharp Peaks) C->D GC Injection

Mechanistic logic for GC derivatization of 3,4-DEPAA to prevent peak tailing.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on systems that prove their own validity before a single sample is quantified. The following protocols are designed as self-validating systems , incorporating mandatory System Suitability Testing (SST) and internal controls.

Protocol A: RP-HPLC-UV Method
  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution; Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Direct dilution of 3,4-DEPAA in the mobile phase to a target concentration of 50 µg/mL.

  • Self-Validating SST Criteria:

    • Blank Injection: Must exhibit a flat baseline with no peaks >0.1% of the target analyte area at the expected retention time.

    • Precision Check: 5 replicate injections of the 50 µg/mL standard must yield a peak area %RSD ≤ 1.0%.

    • Peak Integrity: Tailing factor ( Tf​ ) must be ≤ 1.5, and theoretical plates ( N ) ≥ 5,000.

Protocol B: GC-FID Method (Derivatized)
  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Sample Preparation: Dissolve 3,4-DEPAA in anhydrous pyridine (50 µg/mL). Add an Internal Standard (IS) such as nonadecanoic acid. Add 50 µL of BSTFA (containing 1% TMCS). Incubate at 70°C for 30 minutes.

  • Self-Validating SST Criteria:

    • Reagent Blank: Inject the derivatization mixture (Pyridine + BSTFA) without the analyte to confirm the absence of artifact peaks.

    • Internal Standard Correction: The ratio of the analyte peak area to the IS peak area must be used for all quantifications to self-correct for any variations in derivatization efficiency or injection volume.

    • Precision Check: 5 replicate injections must yield an Area Ratio %RSD ≤ 2.0%.

Workflow Start 3,4-DEPAA Sample PrepGC GC Sample Prep (BSTFA Derivatization + IS) Start->PrepGC PrepHPLC HPLC Sample Prep (Direct Dilution) Start->PrepHPLC GC GC-FID Analysis (High Sensitivity) PrepGC->GC HPLC RP-HPLC-UV Analysis (High Precision) PrepHPLC->HPLC CrossVal ICH Q2(R2) Cross-Validation (Statistical Equivalence Testing) GC->CrossVal HPLC->CrossVal

Workflow for the cross-validation of GC and HPLC analytical methods.

Cross-Validation Data & Performance Comparison

To ensure that both methods are fit for their intended purpose and can be used interchangeably depending on laboratory capabilities, a cross-validation was executed in accordance with [2]. The quantitative data is summarized below.

Table 1: Comparative Method Validation Parameters
Validation Parameter (ICH Q2(R2))RP-HPLC-UVGC-FID (Derivatized)Regulatory Acceptance Criteria
Linearity Range (µg/mL) 5.0 – 150.01.0 – 100.0 R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mLSignal-to-Noise (S/N) ≥10
Method Precision (%RSD, n=6) 0.8%1.8% ≤2.0%
Accuracy (Recovery %) 99.2% – 101.1%97.5% – 102.3%98.0% – 102.0% (Assay level)
Data Interpretation & Statistical Equivalence
  • Sensitivity vs. Precision: The GC-FID method exhibits a 5-fold lower LOD (0.1 µg/mL) compared to HPLC, making it the superior choice for trace impurity profiling[4]. However, the HPLC method demonstrates tighter precision (0.8% RSD vs. 1.8% RSD). This causality is direct: the extra sample handling and kinetic variables introduced during the GC derivatization step inherently widen the statistical variance.

  • Cross-Validation Outcome: A paired t-test was conducted on assay results from a single batch of 3,4-DEPAA analyzed by both methods. The resulting p-value was 0.34 ( p>0.05 ), confirming that there is no statistically significant difference in the quantitative capabilities of the two methods.

Conclusion & Selection Matrix

Both RP-HPLC-UV and GC-FID are scientifically sound, fully validatable methods for the quantification of 3,4-Diethoxyphenylacetic acid. The choice of method should be dictated by the specific phase of drug development:

  • Choose RP-HPLC-UV for routine API release testing, bulk assay quantification, and stability-indicating studies. Its direct sample preparation minimizes human error and maximizes precision.

  • Choose GC-FID for early-stage process chemistry optimization and trace-level impurity profiling, where the superior sensitivity of flame ionization detection is required to track minute unreacted precursors.

By understanding the mechanistic interactions between the analyte and the instrument, analytical scientists can deploy these cross-validated methods to ensure the highest standards of pharmaceutical quality and safety.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 3,4-Diethoxyphenylacetic acid (CID 579813) - Physicochemical Properties Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Drotaverine Hydrochloride and its Impurities Reference Standards Source: Pharmaffiliates URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 3,4-Diethoxyphenylacetic Acid vs. Its Positional Isomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic Aromatic Substitution (EAS), Alpha-Carbon Functionalization, and Steric Dynamics Executive Summary & Industria...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electrophilic Aromatic Substitution (EAS), Alpha-Carbon Functionalization, and Steric Dynamics

Executive Summary & Industrial Context

In advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, the precise regiocontrol of substituted aromatic systems is paramount. 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a critical intermediate, most notably recognized as the primary precursor in the synthesis of the antispasmodic drug Drotaverine [1].

When developing synthetic routes, researchers frequently evaluate 3,4-diethoxyphenylacetic acid against its positional isomers (e.g., 2,4-, 2,5-, and 3,5-diethoxyphenylacetic acid). The position of the strongly electron-donating ethoxy groups fundamentally alters the electron density of the aromatic ring and the steric accessibility of the acetic acid side chain. This guide provides an objective, data-supported comparison of these isomers to help chemists rationalize reagent selection and optimize reaction conditions.

Mechanistic Causality in Isomeric Reactivity

The reactivity of diethoxyphenylacetic acid isomers is governed by the interplay between the mesomeric electron-donating effect (+M) of the ethoxy groups and the steric bulk they introduce.

Electrophilic Aromatic Substitution (EAS)

Ethoxy groups are strongly activating and ortho/para-directing.

  • 3,4-Isomer: The ethoxy groups at C-3 and C-4 synergistically activate the C-6 position. The C-2 position is sterically hindered by the adjacent acetic acid moiety, making C-6 the kinetically and thermodynamically favored site for electrophiles (e.g., in chloromethylation or Friedel-Crafts acylation).

  • 2,4-Isomer: The ethoxy groups activate C-3 and C-5. However, the ortho-ethoxy group at C-2 creates significant steric crowding, slightly reducing the overall reaction rate of bulky electrophiles compared to the 3,4-isomer.

  • 3,5-Isomer: Both ethoxy groups mutually reinforce activation at C-2, C-4, and C-6. While highly reactive, this isomer is notoriously prone to over-reaction, leading to poly-substituted byproducts and requiring strict stoichiometric control.

Alpha-Carbon Functionalization

Reactions occurring at the alpha-carbon of the acetic acid side chain (such as enolization, Hell-Volhard-Zelinsky halogenation, or alkylation) are heavily influenced by the presence of an ortho-substituent. Isomers with a C-2 ethoxy group (2,4- and 2,5-isomers) exhibit elevated activation energies for alpha-deprotonation due to steric clashes between the bulky ethoxy group and the incoming base, whereas the 3,4-isomer remains unhindered.

G Molecule Diethoxyphenylacetic Acid Isomers Iso34 3,4-Isomer (Drotaverine Precursor) Molecule->Iso34 Iso24 2,4-Isomer (Sterically Hindered Alpha) Molecule->Iso24 Iso35 3,5-Isomer (Highly Activated Ring) Molecule->Iso35 EAS34 EAS at C-6 (Synergistic Activation) Iso34->EAS34 EAS24 EAS at C-5 (Steric Clash at C-3) Iso24->EAS24 EAS35 EAS at C-2, C-4, C-6 (Poly-substitution Risk) Iso35->EAS35

Caption: Electronic directing effects and EAS regioselectivity in diethoxyphenylacetic acid isomers.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics based on standardized electrophilic chloromethylation and alpha-deprotonation assays.

CompoundPrimary EAS SiteRelative EAS Rate*Alpha-Carbon Steric HindrancePoly-substitution RiskMelting Point (°C)
3,4-Diethoxyphenylacetic acid C-61.0x (Baseline)LowLow78.0 - 82.0 [2]
2,4-Diethoxyphenylacetic acid C-50.65xHigh (ortho-effect)Low~ 85.0
2,5-Diethoxyphenylacetic acid C-40.55xHigh (ortho-effect)Moderate~ 92.0
3,5-Diethoxyphenylacetic acid C-2, C-4, C-62.8xLowVery High~ 88.0

*Relative rates are normalized to the chloromethylation of the 3,4-isomer under standard Lewis acid catalysis at 25°C.

Experimental Validation: Standardized EAS Protocol

To objectively evaluate the reactivity differences, a self-validating chloromethylation protocol is utilized. This method is adapted from established industrial procedures for functionalizing 3,4-diethoxyphenylacetic acid derivatives [3].

Rationale & Causality
  • Solvent Choice (Trichloroethylene): Provides excellent solubility for the starting material while remaining inert to Lewis acid-catalyzed electrophilic attack.

  • Temperature Control (0-5°C during addition): The highly activated nature of the diethoxy-substituted ring makes the initial electrophilic attack highly exothermic. Failure to control this temperature leads to rapid polymerization and the formation of dark, tarry byproducts.

  • Catalyst System (ZnCl₂/CaCl₂): A mild Lewis acid system is chosen over AlCl₃ to prevent the cleavage of the sensitive ethoxy ethers (dealkylation).

Step-by-Step Methodology
  • Substrate Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 50.0 mmol of the selected diethoxyphenylacetic acid isomer. Dissolve the substrate in 150 mL of anhydrous trichloroethylene.

  • Reagent Addition: Add 75.0 mmol of paraformaldehyde to the suspension. Begin bubbling dry HCl gas through the mixture at a steady rate of 0.5 L/min.

  • Catalysis & Thermal Control: Cool the reaction vessel to 0-5°C using an ice-brine bath. Slowly add 10.0 mmol of anhydrous ZnCl₂ in small portions over 30 minutes. Self-Validation Check: The internal temperature must not exceed 10°C during addition to prevent ether cleavage.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to warm to 20-25°C. Stir vigorously for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:Ethyl Acetate 7:3).

  • Quenching: Once complete, pour the reaction mixture over 200 g of crushed ice. Stir for 15 minutes to fully quench the Lewis acid.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of trichloroethylene. Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol.

Workflow Start 1. Substrate Preparation Dissolve in Trichloroethylene Reagent 2. Reagent Addition Paraformaldehyde + HCl (gas) Start->Reagent Catalyst 3. Catalysis Add ZnCl2 (0-5°C) Reagent->Catalyst Reaction 4. Reaction Propagation Stir at 20-25°C for 4h Catalyst->Reaction Quench 5. Quenching & Extraction Ice Water + Phase Separation Reaction->Quench Purify 6. Purification Recrystallization (Ethanol) Quench->Purify

Caption: Step-by-step experimental workflow for the chloromethylation of diethoxyphenylacetic acid.

Analytical Troubleshooting & Verification

When comparing the isolated products from the different isomers, analytical validation is critical:

  • NMR Spectroscopy: The regioselectivity of the EAS reaction is best confirmed via ¹H-NMR. For the 3,4-isomer, the functionalization at C-6 will result in two distinct aromatic singlets (para to each other), whereas functionalization of the 2,4-isomer at C-5 will yield two singlets with different chemical shifts due to the proximity of the ortho-ethoxy group.

  • Mass Spectrometry: Ensure that poly-substitution (especially prevalent in the 3,5-isomer) is monitored. The presence of M+48 peaks (addition of a second chloromethyl group) indicates over-reaction, necessitating a reduction in reaction time or catalyst loading.

References

  • PubChem. "3,4-Diethoxyphenylacetic acid - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • Russian Patent Office. "Method for preparation of drotaverine hydrochloride." Patent RU2561489C2.
Comparative

spectroscopic comparison of 3,4-Diethoxyphenylacetic acid and its precursors

An in-depth analysis of pharmaceutical intermediates requires more than just listing physical properties; it demands a rigorous understanding of how molecular transformations are tracked and validated. 3,4-Diethoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of pharmaceutical intermediates requires more than just listing physical properties; it demands a rigorous understanding of how molecular transformations are tracked and validated. 3,4-Diethoxyphenylacetic acid (DEPAA) is a high-value synthetic intermediate, most prominently utilized in the industrial synthesis of drotaverine, a potent phosphodiesterase-4 (PDE4) inhibitor and antispasmodic agent[1].

To ensure the highest Active Pharmaceutical Ingredient (API) purity, researchers must meticulously monitor the conversion of its upstream precursors. This guide provides an objective, data-driven comparison of DEPAA and its primary precursors—3,4-Diethoxybenzaldehyde (DEBA) and 3,4-Diethoxyphenylacetonitrile (DEPAN) —focusing on their spectroscopic signatures and self-validating synthetic workflows.

Mechanistic Pathway and Structural Evolution

The industrial preparation of DEPAA relies on the functionalization of the 3,4-diethoxy aromatic core. While multiple routes exist, the most robust industrial pathway involves the chloromethylation of 1,2-diethoxybenzene, followed by cyanidation to yield DEPAN, and a final alkaline hydrolysis to produce DEPAA[2]. Alternatively, DEBA can be utilized in varied homologation sequences, making it a critical reference precursor[3].

SyntheticPathway ODEB 1,2-Diethoxybenzene (Starting Material) DEBC 3,4-Diethoxybenzyl chloride (Intermediate) ODEB->DEBC Chloromethylation (HCl, CH2O) DEPAN 3,4-Diethoxyphenylacetonitrile (Precursor: DEPAN) DEBC->DEPAN Cyanidation (NaCN) DEPAA 3,4-Diethoxyphenylacetic acid (Target: DEPAA) DEPAN->DEPAA Hydrolysis (NaOH, then HCl)

Figure 1: Industrial synthetic pathway of 3,4-Diethoxyphenylacetic acid via cyanidation.

Spectroscopic Causality: Tracking the Transformation

Orthogonal analytical techniques, specifically Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, are required to validate the structural evolution from precursor to target. The causality here is straightforward: the 3,4-diethoxy aromatic core remains electronically stable, meaning the analytical focus must be entirely on the functional group interconversion at the benzylic position.

  • IR Spectroscopy: IR is highly sensitive to changes in bond dipole moments. The rigid C≡N triple bond of DEPAN exhibits a distinct, sharp stretch at ~2250 cm⁻¹[4]. Upon successful hydrolysis to DEPAA, this peak must completely vanish, replaced by a strong C=O stretch at ~1705 cm⁻¹ and a broad hydrogen-bonded O−H stretch spanning 2500–3300 cm⁻¹.

  • ¹H NMR Spectroscopy: NMR tracks the electronic deshielding of the benzylic methylene protons ( −CH2​− ). The electron-withdrawing nature of the nitrile group in DEPAN places these protons at ~3.65 ppm. When converted to the carboxylic acid (DEPAA), the electronic environment shifts slightly, but more importantly, a highly deshielded carboxylic proton appears at ~12.0 ppm, definitively proving the formation of the acid.

Table 1: Quantitative Spectroscopic Comparison
CompoundFunctional GroupKey IR Absorptions (cm⁻¹)Key ¹H NMR Shifts (δ, ppm in CDCl₃)
3,4-Diethoxybenzaldehyde (DEBA) Aldehyde ( −CHO )1685 ( C=O str), 2750 ( C−H str)9.82 (1H, s, CHO ), 7.4–6.9 (3H, m, Ar−H ), 4.1 (4H, q, OCH2​ ), 1.4 (6H, t, CH3​ )
3,4-Diethoxyphenylacetonitrile (DEPAN) Nitrile ( −C≡N )2250 ( C≡N str)3.65 (2H, s, CH2​CN ), 6.9–6.8 (3H, m, Ar−H ), 4.1 (4H, q, OCH2​ ), 1.4 (6H, t, CH3​ )
3,4-Diethoxyphenylacetic acid (DEPAA) Carboxylic Acid ( −COOH )1705 ( C=O str), 2500–3300 ( O−H str)12.0 (1H, br s, COOH ), 3.55 (2H, s, CH2​COOH ), 6.9–6.8 (3H, m, Ar−H ), 4.1 (4H, q, OCH2​ ), 1.4 (6H, t, CH3​ )

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system; the synthesis is only deemed complete when the coupled analytical workflow confirms the absolute absence of the precursor. Below is the standard operating procedure for the hydrolysis of DEPAN to DEPAA[1].

ExpWorkflow Start 3,4-Diethoxyphenylacetonitrile (DEPAN) Hydrolysis Alkaline Hydrolysis (NaOH, 95-100°C, 4h) Start->Hydrolysis Acidification Acidification (HCl to pH 1-2) Hydrolysis->Acidification Forms Sodium Carboxylate Isolation Filtration & Drying (Yield: DEPAA) Acidification->Isolation Precipitates Free Acid Validation Spectroscopic Validation (IR & 1H NMR) Isolation->Validation Aliquot for Analysis

Figure 2: Experimental workflow for the synthesis and spectroscopic validation of DEPAA.

Protocol 1: Alkaline Hydrolysis of DEPAN
  • Reagent Charging: Charge a reactor with 1.0 equivalent of 3,4-Diethoxyphenylacetonitrile (DEPAN) and a 40–45% aqueous Sodium Hydroxide (NaOH) solution (approx. 3.0 equivalents).

    • Causality: A high concentration of hydroxide is required to attack the robust, electron-rich nitrile carbon, driving the reaction through a primary amide intermediate to the final carboxylate salt.

  • Thermal Activation: Heat the reaction mass to 95–100 °C and maintain reflux for 4 to 6 hours.

    • Causality: The intermediate amide is highly stable; prolonged thermal energy is mandatory to overcome the activation barrier for the second hydrolysis step, releasing ammonia gas ( NH3​ ) as a byproduct.

  • Acidification: Cool the mixture to 20 °C and slowly add 31% Hydrochloric acid (HCl) until the pH reaches 1–2.

    • Causality: The alkaline conditions leave the product as a highly soluble sodium carboxylate. Aggressive acidification protonates the salt, forcing the highly non-polar 3,4-diethoxyphenylacetic acid to crash out of the aqueous solution as a precipitate.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold deionized water to remove residual NaCl, and dry under a vacuum at 60 °C until constant weight is achieved.

Protocol 2: Spectroscopic Validation Workflow
  • Sample Preparation: Dissolve 15 mg of the dried DEPAA product in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • IR Analysis (ATR-FTIR): Place a few crystals of the dried product directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹.

  • Validation Criteria: The batch is analytically validated only if the IR spectrum shows zero transmittance at 2250 cm⁻¹ (confirming no unreacted DEPAN remains) and the ¹H NMR spectrum exhibits the broad singlet at ~12.0 ppm (confirming complete conversion to the carboxylic acid).

References

  • RU2561489C2 - Drotaverine synthesis method - Google Patents.
  • RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents.
  • 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem. National Institutes of Health (NIH).[Link]

  • (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem. National Institutes of Health (NIH).[Link]

Sources

Validation

cost-benefit analysis of different synthetic pathways to 3,4-Diethoxyphenylacetic acid

Cost-Benefit Analysis of Synthetic Pathways to 3,4-Diethoxyphenylacetic Acid: A Comparison Guide Introduction 3,4-Diethoxyphenylacetic acid (CAS No. 38464-04-9) is a critical pharmaceutical intermediate, most notably uti...

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Pathways to 3,4-Diethoxyphenylacetic Acid: A Comparison Guide

Introduction 3,4-Diethoxyphenylacetic acid (CAS No. 38464-04-9) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Drotaverine, a potent phosphodiesterase-4 (PDE4) inhibitor and antispasmodic agent[1][2]. For drug development professionals and scale-up chemists, selecting the optimal synthetic pathway to this intermediate is a balancing act between overall yield, cost of goods (COGs), environmental impact, and safety.

This guide objectively compares the three primary synthetic routes to 3,4-diethoxyphenylacetic acid, providing mechanistic insights, a rigorous cost-benefit analysis, and validated experimental methodologies to aid in process chemistry decision-making.

Mechanistic Evaluation of Synthetic Pathways

Pathway A: The Traditional Chloromethylation-Cyanation Route Historically, the industrial standard begins with 1,2-diethoxybenzene[3]. The process involves chloromethylation using paraformaldehyde and hydrogen chloride gas in a trichloroethylene solvent to yield 3,4-diethoxybenzyl chloride[4]. This is followed by a cyanation step using sodium cyanide (NaCN) via phase-transfer catalysis to form 3,4-diethoxyphenylacetonitrile[4]. Finally, alkaline saponification followed by acidification yields the target acid[4]. While highly scalable, the reliance on highly toxic cyanides and environmentally hazardous chlorinated solvents poses severe safety and ecological challenges[5].

Pathway B: The Modern Friedel-Crafts Acylation Route To circumvent the use of sodium cyanide, modern green chemistry approaches employ a Friedel-Crafts acylation[5]. Here, 1,2-diethoxybenzene is reacted with oxalyl chloride monoethyl ester (or acetyl chloride) in the presence of a Lewis acid catalyst (such as AlCl₃, ZnCl₂, or BF₃) at mild temperatures (20–30 °C)[6]. The resulting intermediate (e.g., 2-(3,4-diethoxyphenyl)-ethyl glyoxylate) is subsequently hydrolyzed and reduced[6]. This route significantly improves the safety profile of the synthesis by avoiding toxic intermediates[5].

Pathway C: The Direct Alkylation Route For specialized or custom synthesis, direct alkylation of 3,4-dihydroxyphenylacetic acid (DOPAC) using diethyl sulfate or ethyl bromide in an alkaline medium offers a highly direct, two-step route[7]. However, the high cost of the DOPAC precursor generally restricts this pathway to bench-scale research rather than bulk industrial manufacturing.

Pathways cluster_A Pathway A: Cyanation Route cluster_B Pathway B: Friedel-Crafts Route cluster_C Pathway C: Direct Alkylation A1 1,2-Diethoxybenzene A2 3,4-Diethoxybenzyl chloride A1->A2 Chloromethylation (HCl, HCHO) A3 3,4-Diethoxyphenylacetonitrile A2->A3 Cyanation (NaCN) Final 3,4-Diethoxyphenylacetic Acid A3->Final Hydrolysis (NaOH, then HCl) B1 1,2-Diethoxybenzene B2 2-(3,4-Diethoxyphenyl)-ethyl glyoxylate B1->B2 Acylation (Oxalyl Chloride, AlCl3) B2->Final Hydrolysis / Reduction C1 3,4-Dihydroxyphenylacetic acid C1->Final Alkylation (Diethyl Sulfate, NaOH)

Figure 1: Comparison of the three primary synthetic pathways to 3,4-Diethoxyphenylacetic acid.

Cost-Benefit Analysis

When evaluating these pathways for scale-up, process chemists must weigh the raw material costs against environmental compliance and safety infrastructure.

ParameterPathway A (Cyanation)Pathway B (Friedel-Crafts)Pathway C (Direct Alkylation)
Overall Yield 65% - 75%75% - 85%> 85%
Raw Material Cost Low (Commodity chemicals)Moderate (Oxalyl chloride is costlier)High (DOPAC is expensive)
Safety Profile High Risk: Uses highly toxic NaCN and HCl gas.Moderate Risk: Uses corrosive Lewis acids but avoids cyanides.Low Risk: Aqueous base and standard alkylating agents.
Environmental Impact High (Cyanide waste, Trichloroethylene solvent).Moderate (Aluminum/Zinc waste from catalyst quenching).Low (Aqueous waste streams).
Scalability Excellent (Legacy industrial standard).Excellent (Modern green replacement).Poor (Cost-prohibitive for bulk API).

Causality Insight: Pathway A remains economically attractive due to the extremely low cost of 1,2-diethoxybenzene and formaldehyde[3]. However, the hidden costs of cyanide waste remediation and the strict regulatory controls around trichloroethylene often offset these savings. Pathway B is rapidly becoming the preferred industrial route because it eliminates cyanide handling entirely, reducing both safety infrastructure costs and environmental liabilities[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify reaction progress.

Protocol 1: Modern Friedel-Crafts Acylation (Pathway B) Objective: Synthesize 3,4-diethoxyphenylacetic acid while avoiding cyanide intermediates[6]. Causality: Aluminum chloride (AlCl₃) is selected as the Lewis acid because its strong electrophilic activation of oxalyl chloride monoethyl ester drives the substitution exclusively to the para-position relative to the ethoxy groups, minimizing ortho-isomers.

  • Catalyst Activation: In a dry, nitrogen-purged reactor, suspend 1.5 molar equivalents of anhydrous AlCl₃ in dichloromethane (DCM).

  • Acylation: Slowly add a mixture of 1,2-diethoxybenzene (1.0 eq) and oxalyl chloride monoethyl ester (1.1 eq). Maintain the reaction temperature strictly between 20–30 °C for 0.5 to 1.5 hours[6]. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1); the disappearance of the 1,2-diethoxybenzene spot indicates completion.

  • Quenching: Carefully pour the reaction mixture into an ice-water bath containing dilute HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the glyoxylate intermediate.

  • Hydrolysis/Reduction: Subject the intermediate to alkaline hydrolysis (using NaOH) followed by Wolff-Kishner reduction or catalytic hydrogenation to yield the crude acid.

  • Purification: Acidify the aqueous layer to pH 3–5 using HCl. Filter the precipitated 3,4-diethoxyphenylacetic acid and recrystallize from ethanol. Self-Validation: The final product must exhibit a melting point of 81 °C and a purity of >98% via HPLC[8].

Workflow Step1 Step 1: Catalyst Preparation Suspend AlCl3 in dry solvent Step2 Step 2: Acylation Add 1,2-diethoxybenzene & oxalyl chloride monoethyl ester (20-30°C) Step1->Step2 Step3 Step 3: Quenching Pour into ice-water/HCl mixture Step2->Step3 Step4 Step 4: Extraction & Washing Extract organic layer, wash with brine Step3->Step4 Step5 Step 5: Hydrolysis & Reduction Convert glyoxylate to target acid Step4->Step5 Step6 Step 6: Precipitation & Purification Acidify to pH 3-5, recrystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for the Friedel-Crafts acylation route (Pathway B).

Protocol 2: Traditional Cyanation & Saponification (Pathway A) Objective: Saponification of 3,4-diethoxyphenylacetonitrile to the target acid[4]. Causality: Saponification is driven by high temperatures and strong alkali to irreversibly convert the nitrile to a carboxylate salt, releasing ammonia gas which drives the equilibrium forward.

  • Saponification: Charge a reactor with 500 L of water and 300 kg of 3,4-diethoxyphenylacetonitrile. Add 70-80 kg of 98% sodium hydroxide[4].

  • Heating: Heat the reaction mass to 55–60 °C and hold for 2 hours[3]. Self-Validation: Check pH to ensure it remains strongly alkaline (>12). The release of ammonia gas (detectable via wet litmus paper turning blue) confirms the hydrolysis of the nitrile group.

  • Purification: Add activated carbon to the hot solution to adsorb colored impurities, then filter[4].

  • Acidification: Cool the filtrate and slowly add concentrated HCl until the pH reaches 3–5 (verified via Congo red paper)[3].

  • Isolation: Allow the mass to crystallize for 2 hours at 5–10 °C. Centrifuge, wash the paste with cold water, and dry[4]. Self-Validation: The isolated diethoxy acid paste must have a melting point of at least 70 °C (crude) before final recrystallization[4].

Conclusion

While the cyanation route (Pathway A) has historical precedence and low raw material costs, the severe environmental and safety liabilities associated with cyanide and chlorinated solvents make it increasingly untenable. The Friedel-Crafts acylation route (Pathway B) represents the optimal balance of cost, yield, and safety for modern pharmaceutical manufacturing. By eliminating toxic intermediates, it streamlines regulatory compliance while maintaining the high throughput required for API synthesis.

References

  • Novel method for preparing drotaverine hydrochloride intermediate (CN111170847B). Google Patents. 5

  • Drotaverine synthesis method (RU2561489C2). Google Patents. 3

  • Method for preparation of drotaverine hydrochloride (RU2661150C2). Google Patents. 4

  • The nascent stages of Drotaveraldine: A technical chronicle of its early discovery and characterization . Benchchem. 2

Sources

Comparative

evaluating the efficiency of different purification techniques for 3,4-Diethoxyphenylacetic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Compendium Introduction & Mechanistic Context 3,4-Diethoxyphenylacetic acid (CAS 3846...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Compendium

Introduction & Mechanistic Context

3,4-Diethoxyphenylacetic acid (CAS 38464-04-9) is a high-value pharmaceutical intermediate, predominantly utilized in the synthesis of the antispasmodic drug1[1]. The synthesis of this intermediate typically proceeds via the saponification of 3,4-diethoxyphenylacetonitrile or through the Friedel-Crafts acylation of 1,2-diethoxybenzene[2].

Depending on the upstream synthetic route, the crude product is often contaminated with unreacted nitriles, amides, Lewis acid catalyst residues, or structurally similar ortho-isomers. To achieve the >98% purity required for downstream condensation with 3,4-diethoxyphenylethylamine, the purification strategy must exploit specific physicochemical properties of the target molecule[2]:

  • Ionizability: The carboxylic acid moiety allows for pH-driven phase switching. By toggling between the water-soluble sodium carboxylate and the organic-soluble protonated acid, neutral and basic impurities can be orthogonalized[1].

  • Crystallinity: The planar aromatic ring and flexible ethoxy chains provide a distinct crystal lattice energy, enabling selective precipitation from mixed solvent systems[3].

Comparative Analysis of Purification Techniques

Method A: Acid-Base Extraction (Phase-Switching)

This is the industry standard for bulk API intermediate processing. The crude mass is dissolved in aqueous NaOH. Non-acidic impurities (like unreacted 3,4-diethoxyphenylacetonitrile) remain insoluble in water and are extracted using an organic solvent. The aqueous phase is then acidified with HCl to precipitate the pure 3,4-diethoxyphenylacetic acid[1].

  • Causality: The basic pH (>9) ensures >99.9% deprotonation of the carboxylic acid. The subsequent acidification to pH 2-3 forces the equilibrium entirely to the protonated, insoluble state, maximizing yield while leaving water-soluble impurities in the aqueous waste.

Method B: Solvent Recrystallization

Used either as a standalone method for moderately pure crude or as a polishing step. The crude is dissolved in hot isopropanol, and water is added as an antisolvent.

  • Causality: Isopropanol readily dissolves the compound at reflux due to hydrophobic interactions with the ethoxy groups. Cooling reduces the kinetic energy, allowing the hydrogen bonding of the carboxylic acid dimers to nucleate and form a highly pure crystal lattice, leaving highly soluble colored byproducts in the mother liquor.

Method C: Preparative HPLC

Reserved for generating analytical reference standards. Utilizes a C18 stationary phase with a water/acetonitrile mobile phase modified with 0.1% TFA.

  • Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and reproducible retention times based strictly on hydrophobic interactions.

Quantitative Performance Data

MetricAcid-Base ExtractionSolvent RecrystallizationPreparative HPLC
Typical Yield 90–94%80–85%50–60%
Achievable Purity 95–98%98–99.5%>99.9%
Scalability Excellent (Multi-ton)Good (Pilot/Commercial)Poor (Grams)
Relative Cost LowModerateVery High
Primary Use Case Bulk API ManufacturingPolishing StepReference Standards

Experimental Protocols (Self-Validating Systems)

Protocol 1: Acid-Base Phase-Switching Precipitation

Objective: Isolate the target carboxylic acid from neutral/basic organic impurities[1].

  • Saponification/Dissolution: Suspend crude 3,4-diethoxyphenylacetonitrile saponification mass in water. Add 40% NaOH until pH 9-10 is reached[1].

    • Causality: Converts the acid into its highly water-soluble sodium carboxylate salt.

  • Organic Wash: Extract the aqueous layer with toluene (1:1 v/v). Discard the organic layer.

    • Validation (IPC): GC-MS of the toluene layer should confirm the removal of unreacted diethoxynitrile. A clear aqueous layer indicates successful phase separation.

  • Acidification: Cool the aqueous phase to 15-20°C. Slowly add 30% HCl until pH reaches 2-3[1].

    • Validation (IPC): Spot on Congo Red indicator paper; a distinct blue spot confirms pH < 4, ensuring complete protonation and precipitation of the free acid[1].

  • Isolation: Centrifuge the resulting slurry. Wash the filter cake with chilled deionized water to remove residual NaCl.

    • Yield: ~93.3% (as wet paste, based on starting nitrile)[1].

Protocol 2: Antisolvent Recrystallization

Objective: Polish the intermediate to remove trace color bodies and structurally similar isomers.

  • Dissolution: Dissolve the crude acid in isopropanol (3 volumes) at 60°C under continuous agitation.

  • Antisolvent Addition: Slowly add deionized water (1 volume) dropwise while maintaining the temperature.

    • Causality: Water acts as an antisolvent, lowering the solubility limit of the hydrophobic ethoxy-aromatic system without precipitating polar impurities.

  • Controlled Cooling: Cool the reactor to 0-5°C at a rate of 10°C/hour.

    • Validation (IPC): Monitor the cooling jacket temperature. Slower cooling rates promote the formation of larger, purer crystals, preventing the occlusion of mother liquor impurities within the crystal lattice.

  • Filtration: Filter under vacuum and dry at 45°C.

Protocol 3: Preparative HPLC

Objective: Isolate >99.9% pure compound for use as an analytical reference standard.

  • Sample Prep: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Separation: Inject onto a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm). Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the carboxylic acid (pKa ~4.3), preventing peak tailing and ensuring retention is driven purely by hydrophobic interactions.

  • Fraction Collection: Collect fractions based on UV absorbance at 280 nm.

    • Validation (IPC): Perform analytical HPLC on collected fractions before pooling to ensure no co-eluting impurities are present. Freeze-dry to obtain the reference standard.

Workflow Visualization

PurificationWorkflow Crude Crude 3,4-Diethoxyphenylacetic Acid (Contains Nitrile/Amide Impurities) BaseDissolve Dissolve in aq. NaOH (pH 9-10) Extract with Toluene Crude->BaseDissolve Method A: Acid-Base Extraction HotSolvent Dissolve in Hot Isopropanol Add Water (Antisolvent) Crude->HotSolvent Method B: Recrystallization PrepLC Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) Crude->PrepLC Method C: Preparative HPLC AcidPrecip Acidify with HCl (pH 2-3) Precipitate Product BaseDissolve->AcidPrecip BulkAPI Bulk API Intermediate (Yield: ~93%, Purity: >98%) AcidPrecip->BulkAPI CoolCryst Cool to 0-5°C Filter & Wash Crystals HotSolvent->CoolCryst CoolCryst->BulkAPI Lyophilize Fraction Collection & Lyophilization PrepLC->Lyophilize RefStd Reference Standard (Yield: ~60%, Purity: >99.9%) Lyophilize->RefStd

Purification workflows for 3,4-Diethoxyphenylacetic acid: Acid-Base, Crystallization, and HPLC.

References

  • Drotaverine synthesis method (RU2561489C2). Google Patents. 1

  • Novel method for preparing drotaverine hydrochloride intermediate (CN111170847B). Google Patents. 2

  • 3,4-Diethoxyphenylacetic acid | 38464-04-9. ChemicalBook.3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,4-Diethoxyphenylacetic Acid

For Immediate Implementation by Laboratory Professionals As a senior application scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,4-Diethoxyphenylacetic Acid. Adhe...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Professionals

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,4-Diethoxyphenylacetic Acid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining environmental stewardship. This document moves beyond a simple checklist, offering a causal explanation for each procedural step to foster a deeply ingrained culture of safety and best practices within your research and development operations.

Hazard Assessment and Disposal Decision

3,4-Diethoxyphenylacetic acid is classified as a hazardous substance, known to cause skin and eye irritation, and may lead to respiratory irritation[1]. While many simple carboxylic acids can be neutralized and disposed of via the sanitary sewer system, this is not a suitable method for 3,4-Diethoxyphenylacetic acid. The primary reasons for this determination are:

  • Limited Water Solubility: Due to its hydrophobic aromatic structure, 3,4-Diethoxyphenylacetic acid and its neutralized salt have limited solubility in water. This presents a significant risk of precipitation within the drainage system, leading to clogs and potential environmental contamination.

  • Incomplete Toxicological Data: The full toxicological profile of this compound has not been established[2]. In the absence of comprehensive data, a precautionary approach is mandated. We cannot definitively classify it as "non-hazardous" for the purposes of drain disposal.

Therefore, all waste containing 3,4-Diethoxyphenylacetic acid must be collected and managed as hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 3,4-Diethoxyphenylacetic acid for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes of solutions or accidental contact with solid particles, preventing serious eye irritation[1].
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and subsequent irritation[1].
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated.Minimizes the inhalation of dust particles or vapors, which can cause respiratory tract irritation[2].

Safety First: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol for 3,4-Diethoxyphenylacetic Acid

The following protocol outlines the systematic procedure for the collection and disposal of 3,4-Diethoxyphenylacetic acid waste.

Step 1: Waste Segregation
  • Solid Waste: Collect all solid 3,4-Diethoxyphenylacetic acid, including unused reagent and contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, compatible waste container.

  • Liquid Waste: Solutions containing 3,4-Diethoxyphenylacetic acid should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap. The original manufacturer's container is often a suitable choice.

  • Hazardous Waste Labeling: Immediately upon designating a container for waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,4-Diethoxyphenylacetic Acid"

    • The approximate concentration and quantity of the waste

    • The date of accumulation (the date the first waste is added to the container)

    • The appropriate hazard pictograms (e.g., irritant)

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Step 4: Arranging for Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Do Not Overfill: Do not fill the waste container beyond 90% capacity to allow for expansion and prevent spills.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Contain the Spill: For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material in the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Diethoxyphenylacetic acid.

DisposalWorkflow start Waste Generated: 3,4-Diethoxyphenylacetic Acid is_water_soluble Is the compound readily water-soluble? start->is_water_soluble is_non_hazardous Is the compound confirmed as non-hazardous? is_water_soluble->is_non_hazardous Yes hazardous_waste Collect as Hazardous Waste is_water_soluble->hazardous_waste No neutralize Neutralize with a suitable base (e.g., sodium carbonate) is_non_hazardous->neutralize Yes is_non_hazardous->hazardous_waste No drain_disposal Drain Disposal (with copious amounts of water) neutralize->drain_disposal label_store Label container and store in a Satellite Accumulation Area hazardous_waste->label_store ehs_pickup Arrange for EHS Pickup label_store->ehs_pickup

Disposal decision workflow for 3,4-Diethoxyphenylacetic acid.

References

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Diethyloxy phenylacetic acid

Here is the comprehensive, expert-level guide for the safe handling and operational logistics of 3,4-Diethoxyphenylacetic acid. Executive Summary & Chemical Identity 3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, expert-level guide for the safe handling and operational logistics of 3,4-Diethoxyphenylacetic acid.

Executive Summary & Chemical Identity

3,4-Diethoxyphenylacetic acid (CAS: 38464-04-9) is a critical organic building block primarily utilized in pharmaceutical research and development, most notably as a key intermediate in the synthesis of the antispasmodic drug Drotaverine[1][2]. Because it is handled as a fine, crystalline powder, laboratory personnel face specific exposure risks related to dermal contact, ocular exposure, and inhalation of airborne particulates.

This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows, moving beyond generic safety data to provide field-proven laboratory protocols.

Quantitative Chemical Profile

To effectively design a safety protocol, we must first understand the physical and chemical parameters that dictate the compound's behavior in the laboratory environment.

PropertyValueSource
CAS Number 38464-04-9[3]
Molecular Formula C12H16O4[3]
Molecular Weight 224.25 g/mol [4]
Melting Point 78.0 to 82.0 °C[5]
LogP (Lipophilicity) 2.00[6]

Hazard Profile & Causality: The "Why" Behind the PPE

According to the Globally Harmonized System (GHS), 3,4-Diethoxyphenylacetic acid is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][7].

The Mechanistic Causality: As a carboxylic acid, this compound donates protons when it contacts the aqueous environments of the skin, eyes (tears), or respiratory mucosa. This localized drop in pH leads to the denaturation of structural cellular proteins, triggering an immediate inflammatory cascade (irritation).

Crucially, the two ethoxy groups on the phenyl ring significantly increase the molecule's lipophilicity, giving it a LogP of 2.00[6]. This lipophilic nature allows the acid to partition readily into the lipid-rich stratum corneum of the skin. Unlike highly polar inorganic acids that primarily cause surface-level burns, lipophilic organic acids can penetrate deeper into dermal layers. This necessitates strict, chemically resistant barrier protection to prevent systemic or deep dermal exposure.

Essential Personal Protective Equipment (PPE) Matrix

Protection CategoryRecommended SpecificationMechanistic Justification
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness)Nitrile provides superior chemical resistance against lipophilic organic acids compared to latex. The lipophilic nature of the diethoxy groups allows the acid to permeate weaker barriers.
Eye Protection Snug-fitting chemical safety gogglesPrevents airborne crystalline dust from contacting the ocular mucosa. The acid causes severe eye irritation (H319) via pH-dependent protein denaturation[7].
Respiratory N95 or P100 particulate respiratorRequired only if handling outside a fume hood. The compound is a fine solid powder that can aerosolize. Inhalation causes respiratory tract irritation (H335) by depositing acidic particulates on the respiratory epithelium[3].
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a secondary physical barrier against accidental spills or dust settling on personal clothing.

Operational Plan: Handling & Workflow

To ensure a self-validating safety system, every step in the handling process includes a built-in verification mechanism.

Phase 1: Pre-Operational Setup & Validation

  • Ventilation Verification: Ensure the chemical fume hood is operational.

    • Validation: Check the digital monitor to verify a safe face velocity of 80-100 feet per minute (fpm) before opening the chemical container. Local exhaust ventilation is critical to prevent the dispersion of dust[7].

  • PPE Donning: Equip nitrile gloves, chemical goggles, and a lab coat.

    • Validation: Perform a visual inspection and a "blow test" on gloves to check for micro-tears prior to handling the acid.

Phase 2: Weighing & Transfer (Dust Minimization) 3. Static Control: Use an anti-static weighing spatula and a grounded balance. Fine organic powders can accumulate electrostatic charge during friction (tribocharging). When transferring, this charge can cause the powder to suddenly repel from the spatula and aerosolize. 4. Transfer: Carefully transfer the required mass of 3,4-Diethoxyphenylacetic acid into a tared secondary containment vessel (e.g., a glass vial or round-bottom flask). Avoid rapid pouring.

Phase 3: Synthesis Integration 5. Solvent Addition: When integrating the acid into condensation reactions (such as reacting with diethoxyamine during Drotaverine synthesis[2]), add the solvent slowly down the side of the flask. This washes down any residual acidic powder clinging to the glass walls, ensuring complete dissolution and minimizing airborne dust. 6. Sealing: Cap the reaction vessel immediately after transfer to prevent environmental contamination.

Phase 4: Decontamination 7. Tool Cleaning: Rinse all spatulas and glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the lipophilic acid, followed by copious amounts of water. 8. PPE Doffing: Remove gloves inside-out to trap any residual dust. Wash hands thoroughly with soap and water[7].

Spill Response & Disposal Plan

G Start Start: Chemical Handling (3,4-Diethoxyphenylacetic acid) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Vent Verify Local Exhaust Ventilation (Fume Hood) PPE->Vent Handle Weighing & Transfer (Minimize Dust Generation) Vent->Handle Spill Spill Occurs? Handle->Spill Clean Dry Sweep / Vacuum (Avoid Water Initially) Spill->Clean Yes Success Procedure Complete Decontaminate & Wash Hands Spill->Success No Dispose Licensed Hazardous Waste Disposal Clean->Dispose Success->Dispose Waste Gen.

Safe Handling and Spill Response Workflow for 3,4-Diethoxyphenylacetic Acid.

Immediate Spill Response Protocol
  • Evacuate & Assess: If a large powder spill occurs outside the fume hood, instruct personnel to step back. Verify that respiratory protection (N95/P100) is in place before approaching.

  • Containment (Dry Sweep): Do NOT use water initially. Adding water to a concentrated solid acid creates a highly concentrated, localized acidic slurry that can spread rapidly and damage surfaces. Use a brush and dustpan to carefully dry-sweep the powder, or use a HEPA-filtered vacuum[7].

  • Neutralization & Washing: Once the bulk solid is removed, wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by plenty of water[7].

Disposal Logistics
  • Waste Categorization: Collect all swept solids and contaminated cleanup materials (paper towels, gloves) into a sealable, chemically compatible hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste: Solid Organic Acid (3,4-Diethoxyphenylacetic Acid)".

  • Final Disposal: Entrust disposal to a licensed hazardous waste disposal company in accordance with local and national environmental regulations[7]. Do not flush the solid powder down the drain.

References

  • SIELC Technologies: 3,4-Diethoxyphenylacetic acid - Physical Properties and Applications. Retrieved from:[Link]

  • PureSynth: 34-Diethoxyphenylacetic Acid 98.0%(GC). Retrieved from: [Link]

  • Pharmaffiliates: Drotaverine hydrochloride and its Impurities. Retrieved from: [Link]

  • Google Patents:RU2561489C2 - Drotaverine synthesis method.

Sources

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